Halofenate
Description
An antihyperlipoproteinemic agent and uricosuric agent.
Structure
3D Structure
Properties
IUPAC Name |
2-acetamidoethyl 2-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClF3NO4/c1-12(25)24-9-10-27-18(26)17(13-5-7-15(20)8-6-13)28-16-4-2-3-14(11-16)19(21,22)23/h2-8,11,17H,9-10H2,1H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBCSGQLZQGGIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCOC(=O)C(C1=CC=C(C=C1)Cl)OC2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClF3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023120 | |
| Record name | Halofenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24136-24-1, 26718-25-2 | |
| Record name | Benzeneacetic acid, 4-chloro-α-[3-(trifluoromethyl)phenoxy]-, 2-(acetylamino)ethyl ester, (+)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24136-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Halofenate [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026718252 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Halofenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HALOFENATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9TZK4MNO6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Halofenate's Mechanism of Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Halofenate, a compound initially investigated for its lipid-lowering properties, has a multifaceted mechanism of action primarily centered on its role as a Selective Peroxisome Proliferator-Activated Receptor-gamma (SPPARγM). Its active metabolite, halofenic acid (HA), modulates PPARγ activity to produce antidiabetic effects without the adverse side effects typical of full agonists. Furthermore, this compound and its derivatives exhibit significant uricosuric and anti-inflammatory properties, making it a molecule of interest for metabolic and inflammatory diseases. This guide provides an in-depth examination of the molecular pathways, experimental validation, and quantitative data underpinning this compound's therapeutic potential.
Core Mechanism: Selective PPARγ Modulation
The primary mechanism of action of this compound is mediated by its active form, halofenic acid (HA), which functions as a selective PPARγ modulator.[1][2][3] Unlike full agonists such as thiazolidinediones (TZDs), HA exhibits a unique interaction with the PPARγ receptor, leading to a distinct downstream signaling cascade.
HA binds directly to the ligand-binding domain of human PPARγ.[1][2] This binding event is characterized by the effective displacement of corepressors, such as N-CoR (Nuclear Receptor Corepressor) and SMRT (Silencing Mediator for Retinoid and Thyroid Hormone Receptors). However, this is coupled with an inefficient recruitment of coactivators like p300, CBP (CREB-binding protein), and TRAP220.[1][2][3] This differential regulation of cofactor interaction is the molecular basis for its partial agonist/antagonist profile. In the presence of a full agonist like rosiglitazone (B1679542), HA can act as an antagonist.[1][2]
This selective modulation results in a targeted regulation of PPARγ-responsive genes. For instance, in 3T3-L1 adipocytes, HA modulates the expression of a subset of these genes, leading to weaker adipogenic activity compared to full agonists.[2] This may contribute to its favorable side-effect profile, particularly the lack of significant weight gain observed with TZDs.[1][3]
Therapeutic Effects and Associated Mechanisms
Antidiabetic and Insulin-Sensitizing Effects
This compound has demonstrated robust antidiabetic and insulin-sensitizing activities.[1][3] In diabetic animal models, such as the ob/ob mouse and the obese Zucker (fa/fa) rat, this compound treatment leads to significant reductions in plasma glucose and insulin (B600854) levels.[1][2] Notably, in longer-term studies, it enhances insulin sensitivity to a degree comparable to rosiglitazone but without inducing body weight gain.[1][2][3] Clinical studies in patients with type 2 diabetes have also confirmed its glucose- and triglyceride-lowering effects, both as a monotherapy and in combination with other hypoglycemic agents.[1] The insulin-sensitizing effects are a direct consequence of its selective modulation of PPARγ.[1][2]
Lipid Metabolism
Historically, this compound was recognized as a hypolipidemic agent.[4][5] In rats, dietary administration of this compound resulted in 20-40% decreases in plasma cholesterol, triglycerides, phospholipids, and free fatty acids.[4] The primary mechanism for its hypotriglyceridemic effect is believed to be a net inhibition of hepatic triglyceride synthesis.[4] It also normalizes apolipoprotein profiles in the context of hyperlipidemia.[4] Early research also pointed to the inhibition of pyruvate (B1213749) dehydrogenase, which would reduce the conversion of pyruvate to acetyl-CoA, a key precursor for fatty acid synthesis.[4][6]
Uricosuric and Anti-inflammatory Action
This compound and its analog, arthis compound (B1666086), possess uricosuric properties, meaning they increase the excretion of uric acid.[7][8][9] This is achieved through the inhibition of renal transporters responsible for uric acid reabsorption, including URAT1, OAT4, and OAT10.[7] This action makes it a potential treatment for hyperuricemia and gout.
Beyond its uricosuric effect, arthis compound has demonstrated anti-inflammatory activity, significantly reducing the incidence of gout flares.[10] The proposed mechanism for this effect is the activation of PPARγ, which in turn reduces the activity of caspase-1.[7] Caspase-1 is a critical enzyme in the inflammasome pathway, responsible for the processing and release of pro-inflammatory cytokines IL-1β and IL-18. By inhibiting this pathway, arthis compound can mitigate the inflammatory response associated with uric acid crystals.[7]
Quantitative Data Summary
| Parameter | Species/System | Effect of this compound/Derivative | Quantitative Measurement | Reference |
| Lipid Profile | Rats | Decrease in plasma lipids | 20-40% reduction in cholesterol, triglycerides, phospholipids, and free fatty acids | [4] |
| Fatty Acid Synthesis | Rat Adipocytes | Inhibition of fatty acid synthesis | IC50 of 0.9 mM, 2.3 mM, and 4.4 mM in 1%, 2%, and 4% albumin, respectively | [6] |
| Serum Uric Acid | Gout Patients | Reduction in serum uric acid | Mean change of -16.5% with 800 mg arthis compound | [10] |
| Gout Flare Incidence | Gout Patients | Reduction in gout flares | 46% decrease with 800 mg arthis compound vs. 300 mg allopurinol | [10] |
Experimental Protocols
In Vitro PPARγ Activation Assays
-
Objective: To determine the functional activity of halofenic acid on PPARγ.
-
Methodology:
-
Cell Line: Human embryonic kidney (HEK-293T) cells are commonly used.
-
Plasmids: Cells are co-transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with peroxisome proliferator response elements (PPREs), and an expression plasmid for the PPARγ ligand-binding domain fused to a GAL4 DNA-binding domain.
-
Treatment: Transfected cells are treated with varying concentrations of halofenic acid, a known full agonist (e.g., rosiglitazone) as a positive control, and a vehicle control.
-
Analysis: Luciferase activity is measured using a luminometer. The results are expressed as fold activation over the vehicle control. To test for antagonist activity, cells are co-treated with the full agonist and varying concentrations of halofenic acid.[1][3]
-
Mammalian Two-Hybrid Assays for Cofactor Interaction
-
Objective: To assess the ability of halofenic acid to mediate the interaction between PPARγ and its coactivators or corepressors.
-
Methodology:
-
Cell Line: Appropriate mammalian cell line (e.g., HEK-293T).
-
Plasmids: Cells are co-transfected with two hybrid plasmids: one expressing the PPARγ ligand-binding domain fused to a DNA-binding domain (e.g., GAL4), and another expressing a cofactor (e.g., N-CoR, SMRT, p300, CBP) fused to a transcriptional activation domain (e.g., VP16). A reporter plasmid with a promoter responsive to the DNA-binding domain is also included.
-
Treatment: Cells are treated with halofenic acid or a control compound.
-
Analysis: The interaction between PPARγ and the cofactor is quantified by measuring the expression of the reporter gene (e.g., luciferase).[1][3]
-
In Vivo Animal Models of Diabetes
-
Objective: To evaluate the antidiabetic and insulin-sensitizing effects of this compound in a physiological context.
-
Methodology:
-
Animal Model: Genetically diabetic and insulin-resistant models such as the ob/ob mouse or the obese Zucker (fa/fa) rat are used.
-
Treatment: Animals are administered daily doses of this compound (e.g., 200 mg/kg), a positive control (e.g., rosiglitazone 30 mg/kg), or a vehicle control over a defined period (e.g., 18-28 days).
-
Parameters Measured:
-
Body weight and food intake are monitored throughout the study.
-
Fasting plasma glucose and insulin levels are measured at baseline and at the end of the treatment period.
-
An oral glucose tolerance test (OGTT) is performed to assess glucose disposal and insulin sensitivity. Blood samples are taken at various time points after a glucose challenge to measure glucose and insulin concentrations, from which the area under the curve (AUC) is calculated.[1]
-
-
Conclusion
The mechanism of action of this compound is a compelling example of selective receptor modulation. Its ability to act as a SPPARγM confers insulin-sensitizing and glucose-lowering effects, while its influence on renal transporters and inflammatory pathways provides uricosuric and anti-inflammatory benefits. The dissociation of therapeutic efficacy from the adverse effects associated with full PPARγ agonists highlights the potential of this class of molecules. Further research into the precise gene regulatory networks modulated by this compound could unveil additional therapeutic applications and refine the development of next-generation metabolic and anti-inflammatory drugs.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. This compound is a selective peroxisome proliferator-activated receptor gamma modulator with antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Studies on the mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound on serum lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of this compound and clofibrate on lipid synthesis in rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The mechanism of Arthis compound in alleviating hyperuricemia-Activating PPARγ thereby reducing caspase-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of this compound on serum uric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The uricosuric action of this compound (MK-185) in patients with hyperuricemia or uncomplicated primary gout and hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Randomized, Double-Blind, Active- and Placebo-Controlled Efficacy and Safety Study of Arthis compound for Reducing Flare in Patients With Gout - PubMed [pubmed.ncbi.nlm.nih.gov]
Halofenate as a PPARγ Modulator: An In-depth Technical Guide
Executive Summary
This technical guide provides a comprehensive overview of Halofenate and its active metabolite, halofenic acid (HA), as a selective peroxisome proliferator-activated receptor γ (PPARγ) modulator (SPPARγM). This compound, originally developed as a hypolipidemic agent, has demonstrated significant potential in modulating metabolic pathways through its interaction with PPARγ. This document details the mechanism of action, binding characteristics, downstream signaling effects, and experimental protocols relevant to the study of this compound as a PPARγ modulator. Quantitative data is presented in structured tables, and key cellular and experimental processes are visualized through signaling pathway and workflow diagrams. This guide is intended for researchers, scientists, and drug development professionals engaged in the fields of metabolic disease, nuclear receptor signaling, and pharmacology.
Introduction to this compound and PPARγ
Peroxisome proliferator-activated receptor γ (PPARγ) is a nuclear receptor that plays a pivotal role in the regulation of adipogenesis, glucose homeostasis, and inflammation. Ligand activation of PPARγ leads to the formation of a heterodimer with the retinoid X receptor (RXR), which then binds to peroxisome proliferator response elements (PPREs) on target genes, modulating their transcription. Thiazolidinediones (TZDs), a class of full PPARγ agonists, are effective insulin (B600854) sensitizers but are associated with undesirable side effects such as weight gain and fluid retention. This has spurred the development of selective PPARγ modulators (SPPARγMs) that aim to retain the therapeutic benefits of PPARγ activation while minimizing adverse effects.
This compound is a pro-drug that is rapidly converted in vivo to its active form, halofenic acid (HA).[1] Initially investigated for its lipid-lowering properties, subsequent studies revealed its function as an SPPARγM with antidiabetic potential.[1] Unlike full agonists, HA exhibits partial agonism and, in some contexts, antagonism towards full agonists, suggesting a distinct mechanism of PPARγ modulation.[1]
Mechanism of Action of Halofenic Acid
The selective modulation of PPARγ by halofenic acid is attributed to its unique interaction with the PPARγ ligand-binding domain (LBD). This interaction results in a specific conformational change in the receptor that differs from that induced by full agonists.
2.1 Binding to the PPARγ Ligand-Binding Domain
Halofenic acid directly binds to the ligand-binding domain of human PPARγ.[1] This has been demonstrated through competitive binding assays where HA displaces a fluorescent PPARγ ligand in a concentration-dependent manner.
2.2 Differential Recruitment of Co-factors
The functional output of PPARγ activation is dependent on the recruitment of co-activator and co-repressor proteins. Full agonists like rosiglitazone (B1679542) effectively displace corepressors (e.g., N-CoR and SMRT) and recruit coactivators (e.g., p300, CBP, and TRAP220).[1] In contrast, halofenic acid is effective at displacing corepressors but is notably inefficient at recruiting coactivators.[1] This differential co-factor recruitment is the molecular basis for its partial agonist activity.[1]
Signaling Pathways and Physiological Effects
The interaction of halofenic acid with PPARγ initiates a cascade of signaling events that lead to the modulation of target gene expression and subsequent physiological effects.
3.1 PPARγ Signaling Pathway
The canonical PPARγ signaling pathway is initiated by ligand binding, followed by heterodimerization with RXR and binding to PPREs in the promoter regions of target genes. This leads to the recruitment of the transcriptional machinery and subsequent gene expression. Halofenic acid, as a partial agonist, modulates this pathway by inducing a suboptimal conformational change in PPARγ, leading to a distinct pattern of gene regulation compared to full agonists.
3.2 Effects on Gene Expression
Halofenic acid selectively modulates the expression of a subset of PPARγ target genes.[1] This selective gene regulation is thought to contribute to its favorable therapeutic profile. In 3T3-L1 adipocytes, HA has been shown to modulate genes involved in fatty acid transport and metabolism.[1]
3.3 Metabolic and Anti-inflammatory Effects
The modulation of PPARγ by halofenic acid leads to several beneficial metabolic effects. It has been shown to improve insulin sensitivity and lower plasma glucose in diabetic animal models, comparable to rosiglitazone but without the associated weight gain.[1] Additionally, this compound has been noted for its triglyceride-lowering effects.[1]
Quantitative Data Summary
The following tables summarize the available quantitative data for the interaction of halofenic acid with PPARγ.
Table 1: Binding Affinity of Halofenic Acid to PPARγ
| Compound | Assay Type | Parameter | Value | Reference |
| Halofenic Acid (HA) | Competitive Binding Assay | IC50 | ~32 µmol/l | |
| Halofenic Acid (HA) | Competitive Binding Assay | Ki | Not Reported | - |
Table 2: In Vitro Potency of Halofenic Acid in Reporter Assays
| Compound | Assay Type | Parameter | Value | Reference |
| Halofenic Acid (HA) | Reporter Gene Assay | EC50 | Not Reported | - |
| Halofenic Acid (HA) | Reporter Gene Assay | % Maximal Activation (vs. Rosiglitazone) | ~10-15% | [1] |
Table 3: Effects of Halofenic Acid on PPARγ Target Gene Expression
| Gene | Cell Type | Treatment | Fold Change | Reference |
| FABP4 (aP2) | 3T3-L1 adipocytes | Halofenic Acid | Not Quantified | [1] |
| CD36 | 3T3-L1 adipocytes | Halofenic Acid | Not Quantified | [1] |
| PEPCK | 3T3-L1 adipocytes | Halofenic Acid | Not Quantified | [1] |
Note: Specific fold-change values from quantitative PCR for halofenic acid treatment were not available in the reviewed literature.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound as a PPARγ modulator.
5.1 In Vitro Assays
5.1.1 Competitive PPARγ Ligand Binding Assay
This assay determines the ability of a test compound to displace a known fluorescent ligand from the PPARγ ligand-binding domain (LBD).
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human PPARγ-LBD in assay buffer.
-
Prepare a working solution of a fluorescent PPARγ ligand at a concentration close to its Kd.
-
Perform serial dilutions of halofenic acid in assay buffer to create a range of concentrations for the competition curve. A vehicle control (e.g., DMSO) should also be prepared.
-
-
Assay Setup:
-
In a microplate, add the PPARγ-LBD, the fluorescent ligand, and either halofenic acid or vehicle control to each well.
-
Include wells for total binding (no competitor) and non-specific binding (high concentration of a known unlabeled ligand).
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium (e.g., 2-4 hours), protected from light.
-
-
Detection:
-
Measure the fluorescence polarization of each well using a suitable plate reader.
-
-
Data Analysis:
-
Subtract the non-specific binding signal from all other readings.
-
Plot the fluorescence polarization values against the logarithm of the halofenic acid concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
5.1.2 Cell-Based PPARγ Reporter Gene Assay
This assay measures the ability of a compound to activate PPARγ-mediated gene transcription.
Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T) in appropriate growth medium.
-
Co-transfect the cells with two plasmids: one expressing a fusion protein of the GAL4 DNA-binding domain and the PPARγ-LBD, and another containing a luciferase reporter gene downstream of a GAL4 upstream activation sequence (UAS).
-
-
Compound Treatment:
-
After transfection, plate the cells in a multi-well plate.
-
Treat the cells with various concentrations of halofenic acid, a positive control (e.g., rosiglitazone), and a vehicle control.
-
-
Incubation:
-
Incubate the cells for 24-48 hours to allow for compound-induced gene expression.
-
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells using a suitable lysis buffer.
-
Add luciferase substrate to the cell lysates and measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 and maximal activation.
-
Conclusion and Future Directions
This compound, through its active metabolite halofenic acid, represents a promising selective PPARγ modulator. Its ability to dissociate corepressors from PPARγ without efficient recruitment of coactivators provides a molecular basis for its partial agonist activity. This mechanism appears to translate into beneficial metabolic effects, such as insulin sensitization, without the adverse side effects associated with full PPARγ agonists.
Further research is warranted to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:
-
Quantitative Gene Expression Analysis: Detailed studies to quantify the fold-changes in specific PPARγ target genes in response to halofenic acid are needed to build a more complete picture of its selective modulation.
-
In Vivo Efficacy and Safety: Long-term studies in relevant animal models and human clinical trials are necessary to confirm the long-term efficacy and safety of this compound for the treatment of metabolic diseases.
-
Structural Studies: Co-crystallization of the PPARγ-LBD with halofenic acid would provide valuable insights into the precise binding mode and the structural basis for its selective modulator activity.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Halofenate: Molecular Structure, Properties, and Mechanism of Action
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and pharmacological characteristics of this compound. It is intended for researchers, scientists, and professionals involved in drug development who are interested in the scientific details of this compound.
Molecular Identity and Physicochemical Properties
This compound is identified as 2-acetamidoethyl 2-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]acetate.[1] It is a racemic mixture.[2] this compound is a prodrug that is rapidly and completely converted in vivo to its active metabolite, halofenic acid (HA).[3][4] For in vitro studies, the acid form (HA) is typically used to accurately represent the active compound.[3]
Chemical Structure
| Identifier | Value |
| IUPAC Name | 2-acetamidoethyl 2-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]acetate[1][5] |
| SMILES | CC(=O)NCCOC(=O)C(C1=CC=C(C=C1)Cl)OC2=CC=CC(=C2)C(F)(F)F[1][5][6] |
| InChI | InChI=1S/C19H17ClF3NO4/c1-12(25)24-9-10-27-18(26)17(13-5-7-15(20)8-6-13)28-16-4-2-3-14(11-16)19(21,22)23/h2-8,11,17H,9-10H2,1H3,(H,24,25)[1][5][6] |
| InChIKey | BJBCSGQLZQGGIQ-UHFFFAOYSA-N[1][5][6] |
Physicochemical Data
| Property | Value |
| Molecular Formula | C19H17ClF3NO4[1][2][5] |
| Molecular Weight | 415.8 g/mol [1][2] |
| Appearance | Solid powder[5] |
| Solubility | Soluble in DMSO[5] |
| Stereochemistry | Racemic[2] |
Pharmacological Profile
This compound is a selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulator (SPPARγM) with antidiabetic, insulin-sensitizing, and lipid-lowering properties.[1][3][7] Historically, it was also recognized for its uricosuric and hypolipidemic effects.[8][9]
Quantitative Pharmacological Data
| Parameter | Value | Species/System | Notes |
| IC50 (HA) | ~32 µmol/L[3][10] | Human PPARγ Ligand-Binding Domain | For displacement of a fluorescent PPARγ ligand.[3][10] |
| Cmax | 618 µg/mL | Obese Zucker (fa/fa) rats | Following a 200 mg/kg oral dose.[3] |
| Tmax | 8 hours | Obese Zucker (fa/fa) rats | Following a 200 mg/kg oral dose.[3] |
| AUC(0-24) | 11,242 µg·h·mL⁻¹ | Obese Zucker (fa/fa) rats | Following a 200 mg/kg oral dose.[3] |
| Plasma Protein Binding | >99%[3] | Most species | [3] |
Mechanism of Action
The primary mechanism of action of this compound's active form, halofenic acid (HA), is the selective modulation of PPARγ.[3][7] Unlike full agonists such as thiazolidinediones (e.g., rosiglitazone), HA acts as a partial agonist/antagonist.[3][7][10]
This selective modulation is achieved through a distinct interaction with nuclear receptor cofactors. HA binding to PPARγ effectively displaces corepressors like N-CoR and SMRT, but it does not efficiently recruit coactivators such as p300, CBP, and TRAP220.[3][7][10] This differential regulation of cofactor interaction leads to the selective expression of a subset of PPARγ-responsive genes, which is thought to contribute to its antidiabetic effects without some of the side effects associated with full PPARγ agonists, such as weight gain.[3][7]
In addition to its effects on PPARγ, earlier studies indicated that this compound can inhibit the conversion of pyruvate (B1213749) to acetyl CoA.[8]
Experimental Protocols
The following sections outline the methodologies for key experiments used to characterize the pharmacological effects of this compound and its active metabolite, halofenic acid (HA).
PPARγ Competitive Binding Assay
Objective: To determine the binding affinity of HA to the PPARγ ligand-binding domain (LBD).
Methodology:
-
A competitive binding assay is employed using a human-derived recombinant PPARγ LBD.[3][10]
-
A fluorescently labeled PPARγ ligand is used as the reporter probe.[10]
-
The PPARγ LBD is incubated with the fluorescent ligand in the presence of varying concentrations of the test compound (HA) or a reference compound (e.g., rosiglitazone).[3]
-
The displacement of the fluorescent ligand is measured using an appropriate detection method, such as fluorescence polarization.[10]
-
The concentration of HA that displaces 50% of the fluorescent ligand is determined and reported as the IC50 value.[3][10]
Mammalian Two-Hybrid Assay for Cofactor Interaction
Objective: To assess the ability of HA to modulate the interaction between PPARγ and nuclear corepressors or coactivators.
Methodology:
-
HEK-293T cells are co-transfected with a luciferase reporter plasmid and expression plasmids for the GAL4 DNA-binding domain fused to the cofactor of interest (e.g., N-CoR, SMRT, p300) and the PPARγ LBD.[3]
-
Transfected cells are treated with vehicle (DMSO), a full agonist (e.g., rosiglitazone), or varying concentrations of HA.[3][10]
-
The interaction between PPARγ and the cofactor is quantified by measuring the activity of the luciferase reporter gene.[10]
-
Displacement of corepressors is observed as a decrease in luciferase activity, while recruitment of coactivators results in an increase.
In Vivo Antidiabetic Efficacy Study in Obese Zucker (fa/fa) Rats
Objective: To evaluate the insulin-sensitizing and glucose-lowering effects of this compound in a rodent model of insulin resistance and obesity.
Methodology:
-
Male obese Zucker (fa/fa) rats are used for the study.[3]
-
Animals are divided into treatment groups: vehicle control, this compound (e.g., 200 mg/kg), and a positive control like rosiglitazone (B1679542) (e.g., 30 mg/kg).[3]
-
The compounds are administered daily via oral gavage for a specified period (e.g., 28 days).[3]
-
Body weight and food intake are monitored regularly throughout the study.[3]
-
An oral glucose tolerance test (OGTT) is performed after a period of treatment (e.g., on day 20).[3]
-
Rats are fasted for 6 hours prior to the OGTT.
-
A baseline blood sample is collected.
-
A glucose solution (e.g., 20%) is administered orally.
-
Blood samples are collected at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) post-glucose administration to measure plasma glucose and insulin levels.[3]
-
-
The area under the curve (AUC) for both glucose and insulin is calculated to assess improvements in glucose tolerance and insulin sensitivity.[3]
References
- 1. This compound | C19H17ClF3NO4 | CID 33584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. medkoo.com [medkoo.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. This compound is a selective peroxisome proliferator-activated receptor gamma modulator with antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on the mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound: an effective hypolipemia- and hypouricemia-inducing drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Halofenate: A Technical Guide to its History and Initial Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halofenate, a compound first investigated in the 1970s, holds a unique place in pharmacological history. Initially developed as a hypolipidemic and hypouricemic agent, it was later serendipitously discovered to possess antihyperglycemic properties. This technical guide provides an in-depth exploration of the history of this compound, a detailed account of its initial clinical trials, and an overview of its primary mechanism of action as a selective peroxisome proliferator-activated receptor-gamma (PPAR-γ) modulator.
History and Discovery
This compound emerged during a period of active research into therapies for hyperlipidemia. Early studies in the 1970s identified its potential to lower serum triglycerides and uric acid levels.[1][2] This dual activity made it a promising candidate for patients presenting with both conditions, which are often co-morbid. The uricosuric effect of this compound was considered comparable to probenecid, a standard treatment for gout at the time.
A pivotal turn in the story of this compound was the unexpected observation of its glucose-lowering effects in patients with type 2 diabetes. This discovery, made during clinical investigations for its lipid and urate-lowering properties, opened a new avenue of research into its potential as an antidiabetic agent.[3] This unforeseen therapeutic benefit ultimately led to the understanding of its mechanism of action at the molecular level.
Mechanism of Action: A Selective PPAR-γ Modulator
Subsequent research revealed that this compound and its active metabolite, halofenic acid, function as selective peroxisome proliferator-activated receptor-gamma (PPAR-γ) modulators (SPPARγMs). PPAR-γ is a nuclear receptor that plays a key role in adipogenesis, lipid metabolism, and insulin (B600854) sensitivity.
Unlike full PPAR-γ agonists, such as the thiazolidinediones (TZDs), this compound exhibits partial agonism. This means it binds to and activates PPAR-γ but elicits a weaker transcriptional response compared to full agonists. A key aspect of its selective modulation is its differential recruitment of co-regulatory proteins. This compound has been shown to effectively displace corepressors (like N-CoR and SMRT) from the PPAR-γ complex but is less efficient at recruiting coactivators (such as p300, CBP, and TRAP 220).[4][5] This nuanced interaction with the PPAR-γ signaling pathway is believed to be responsible for its unique clinical profile, including its insulin-sensitizing effects without the significant weight gain and edema associated with full PPAR-γ agonists.
Signaling Pathway Diagram
Initial Clinical Trials
The initial clinical trials of this compound were conducted in the 1970s and primarily focused on its efficacy as a hypolipidemic and uricosuric agent. These early studies were crucial in establishing the drug's safety profile and therapeutic potential.
Hyperlipidemia Trials
Clinical investigations into this compound's effect on serum lipids often involved comparisons with clofibrate (B1669205), a commonly prescribed lipid-lowering agent at the time.
Table 1: Summary of a Two-Year Crossover Trial of this compound and Clofibrate in Type IV Hyperlipoproteinemia
| Parameter | This compound | Clofibrate |
| Number of Patients | 12 | 12 |
| Study Design | Double-blind, crossover | Double-blind, crossover |
| Duration | 2 years | 2 years |
| Effect on Triglycerides | Equally effective in lowering | Equally effective in lowering |
| Effect on Cholesterol | Equally effective in lowering | Equally effective in lowering |
| Effect on LDL | No significant change | Significant increase |
| Effect on Uric Acid | Greater hypouricemic effect | Less hypouricemic effect |
Data synthesized from a 1975 study.
Experimental Protocol: Two-Year Crossover Trial
The following provides a generalized experimental protocol based on the design of the early hyperlipidemia trials:
-
Patient Selection: Patients with a diagnosis of Type IV hyperlipoproteinemia were recruited. Key inclusion criteria would have included elevated baseline serum triglyceride levels. Exclusion criteria likely involved secondary causes of hyperlipidemia and significant renal or hepatic disease.
-
Study Design: A double-blind, crossover design was employed. Patients were randomly assigned to receive either this compound or clofibrate for a specified period (e.g., one year), followed by a washout period, and then crossed over to the other treatment for a similar duration.
-
Dosage: The specific dosages used in these early trials would need to be referenced from the full-text publications.
-
Monitoring: Blood samples were collected at regular intervals to measure plasma triglyceride, cholesterol, lipoprotein fractions, and uric acid levels. Safety parameters, including liver function tests and creatine (B1669601) phosphokinase, were also monitored.
-
Data Analysis: Statistical analyses were performed to compare the effects of this compound and clofibrate on the measured lipid and urate parameters.
Hyperuricemia and Gout Trials
This compound's uricosuric properties were investigated in patients with hyperuricemia and gout, often in conjunction with hyperlipidemia.
Table 2: Summary of a Trial on the Uricosuric Action of this compound
| Parameter | This compound | Placebo |
| Patient Population | Hyperuricemia and/or uncomplicated primary gout with hyperlipidemia | Hyperuricemia and/or uncomplicated primary gout with hyperlipidemia |
| Primary Outcome | Change in serum uric acid | Change in serum uric acid |
| Key Finding | Significant reduction in serum uric acid | No significant change |
Data synthesized from a 1973 study.
Experimental Protocol: Uricosuric Action Trial
A representative experimental workflow for these early trials is depicted below:
Conclusion
The history of this compound is a compelling example of serendipity in drug discovery and the evolution of our understanding of pharmacological mechanisms. Initially developed for its lipid and urate-lowering effects, its unexpected antihyperglycemic properties led to the elucidation of its role as a selective PPAR-γ modulator. The initial clinical trials of the 1970s, though lacking the complexity of modern studies, laid the essential groundwork for establishing its safety and efficacy. The unique mechanism of action of this compound, distinguishing it from full PPAR-γ agonists, continues to be an area of interest for the development of novel therapeutics with improved side-effect profiles for metabolic disorders. Further investigation into the nuances of selective PPAR-γ modulation holds promise for the future of drug development in this field.
References
- 1. MBX-102/JNJ39659100, a Novel Non-TZD Selective Partial PPAR-γ Agonist Lowers Triglyceride Independently of PPAR-α Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cross-Species Differential Plasma Protein Binding of MBX-102/JNJ39659100: A Novel PPAR-γ Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. researchgate.net [researchgate.net]
Halofenate effects on lipid metabolism
An In-Depth Technical Guide on the Effects of Halofenate on Lipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a hypolipidemic and hypouricemic agent that has demonstrated significant effects on lipid and glucose metabolism. Initially developed in the 1970s, its multifaceted mechanism of action continues to be of interest to researchers. This technical guide provides a comprehensive overview of this compound's impact on lipid metabolism, detailing its molecular mechanisms, quantitative effects from preclinical and clinical studies, and relevant experimental protocols. The primary mechanism for its triglyceride-lowering effect is the inhibition of hepatic triglyceride synthesis. Furthermore, its active metabolite, halofenic acid (HA), acts as a selective peroxisome proliferator-activated receptor-gamma (PPAR-γ) modulator, which contributes to its insulin-sensitizing properties. This document synthesizes key findings to serve as a resource for professionals in pharmacology and drug development.
Mechanism of Action
This compound exerts its effects on lipid metabolism through several distinct, yet potentially interconnected, pathways. It is administered as a prodrug ester, which is rapidly and completely hydrolyzed in vivo to its active form, halofenic acid (HA).[1][2]
Inhibition of Hepatic Triglyceride Synthesis
The primary mechanism responsible for this compound's potent hypotriglyceridemic activity is the net inhibition of hepatic triglyceride synthesis.[3][4][5] Kinetic studies in rats demonstrated that treatment with this compound (0.10%) decreased the labeling of serum triglycerides by 75-80% without altering their fractional turnover rates.[4][5] This indicates a reduction in the production and secretion of triglycerides from the liver, rather than an increase in their clearance from circulation.[4][5] This leads to a reduction in very low-density lipoprotein (VLDL) levels in the plasma.[3]
Selective PPAR-γ Modulation
Halofenic acid (HA) has been identified as a selective peroxisome proliferator-activated receptor-gamma (PPAR-γ) modulator (SPPARγM).[1][6][7] Unlike full PPAR-γ agonists such as thiazolidinediones (TZDs), HA acts as a partial agonist.[1][7] Reporter gene assays have shown that HA's activation of PPAR-γ is only about 10-15% of that achieved by the full agonist rosiglitazone.[1] Notably, HA does not activate PPAR-α or PPAR-δ.[1][2]
The partial agonism of HA is attributed to its differential effects on cofactor recruitment. It effectively displaces corepressors (like N-CoR and SMRT) from the PPAR-γ receptor but is inefficient at recruiting coactivators (such as p300, CBP, and TRAP220).[1][2][7] This selective modulation is thought to be responsible for its insulin-sensitizing and glucose-lowering effects, observed particularly in diabetic subjects, without the significant weight gain associated with full PPAR-γ agonists.[1][7]
Other Reported Mechanisms
Early in vitro studies reported that this compound inhibits pyruvate (B1213749) dehydrogenase, the enzyme that converts pyruvate to acetyl-CoA.[3][8] This was observed in isolated rat adipocytes and was proposed to contribute to the inhibition of fatty acid synthesis.[3][8] However, the primary hypotriglyceridemic effect is more strongly attributed to the inhibition of hepatic triglyceride synthesis rather than direct inhibition of fatty acid synthesis in adipose tissue.[3]
Quantitative Data on Lipid Profile Modulation
This compound's effects on plasma lipids have been quantified in both preclinical animal models and human clinical trials.
Table 1: Summary of this compound Effects on Plasma Lipids in Animal Studies
| Animal Model | Dosage | Duration | Triglycerides | Cholesterol | Other Lipids | Reference |
| Rats | 0.02-0.10% in diet | 2-14 days | ↓ 20-40% | ↓ 20-40% | Phospholipids ↓ 20-40% | [3] |
| Rats (Normal, fat-free diet) | 0.10% in diet | 14 days | ↓ 75-80% (serum TG labeling) | Not Reported | Not Reported | [4][5] |
| Rats (Sucrose-induced hyperlipidemia) | 0.02-0.10% in diet | 2-14 days | ↓ (Normalization) | ↓ (Normalization) | VLDL ↓, HDL ↓ | [3] |
| Obese Zucker (fa/fa) rats | 200 mg/kg/day (oral) | 28 days | ↓ (Data not quantified) | Not Reported | Not Reported | [1][2] |
Table 2: Summary of this compound Effects on Plasma Lipids in Human Clinical Trials
| Patient Population | Comparison | Duration | Triglyceride Lowering | Cholesterol Lowering | Reference |
| Type IV Hyperlipoproteinemia | Clofibrate (B1669205), Placebo | 1 year | Significant reduction, similar to clofibrate | No significant effect on baseline levels | [9] |
| Type II Hyperlipoproteinemia | Clofibrate | 48-96 weeks | 57% of patients responded with a mean ↓ of 27-34% | 56-59% of patients responded with a mean ↓ of 12% | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for in vivo and in vitro studies on this compound.
In Vivo Protocol: Hypolipidemic Effects in a Rat Model
This protocol is synthesized from methodologies used to assess the hypotriglyceridemic action of this compound in rats.[4][5]
-
Animal Model: Male Sprague-Dawley rats.
-
Acclimation: Animals are housed under standard conditions (12-h light/dark cycle, controlled temperature) and provided with standard chow and water ad libitum for one week.
-
Dietary Regimen: Rats are fed a fat-free, high-carbohydrate diet to induce hepatic lipogenesis. The diet is supplemented with either:
-
Control (no drug)
-
This compound (0.02% or 0.10% w/w)
-
Clofibrate (0.25% w/w) as a comparator.
-
-
Treatment Duration: The specialized diets are provided for 14 days.
-
Kinetic Analysis of Triglyceride Synthesis:
-
On day 14, rats are fasted overnight and then injected intravenously with a tracer, such as [2-³H]glycerol.
-
Serial blood samples are collected via the tail vein at multiple time points (e.g., 0, 5, 10, 20, 40, 60, 90, 120, 150 minutes) post-injection.
-
Plasma is isolated by centrifugation.
-
-
Lipid Extraction and Analysis:
-
Total lipids are extracted from plasma samples using a chloroform-methanol (2:1, v/v) solution.
-
Triglycerides are isolated from the total lipid extract using thin-layer chromatography (TLC).
-
The radioactivity (³H) in the triglyceride fraction is measured using liquid scintillation counting.
-
-
Data Analysis: The appearance and clearance curves of ³H-labeled triglycerides are plotted to determine the triglyceride formation and fractional turnover rates, allowing for a quantitative assessment of the drug's effect on hepatic synthesis.
In Vitro Protocol: PPAR-γ Reporter Gene Assay
This protocol is based on the methods used to determine halofenic acid's activity as a PPAR-γ modulator.[1][2]
-
Cell Line: Human Embryonic Kidney (HEK-293T) cells are commonly used due to their high transfection efficiency.
-
Plasmids:
-
Expression Plasmid: A plasmid containing the ligand-binding domain (LBD) of human PPAR-γ fused to the GAL4 DNA-binding domain.
-
Reporter Plasmid: A plasmid containing a luciferase reporter gene downstream of a GAL4 upstream activation sequence (UAS).
-
-
Cell Culture and Transfection:
-
HEK-293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.
-
Cells are seeded into multi-well plates and allowed to attach.
-
Cells are co-transfected with the PPAR-γ expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent (e.g., Lipofectamine).
-
-
Compound Treatment:
-
24 hours post-transfection, the medium is replaced with fresh medium containing various concentrations of:
-
Halofenic Acid (HA) (e.g., 0.1 to 100 µM)
-
Rosiglitazone (a full PPAR-γ agonist, as a positive control)
-
Vehicle (e.g., DMSO, as a negative control)
-
-
-
Incubation: Cells are incubated with the compounds for 18-24 hours.
-
Luciferase Assay:
-
Cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer according to the manufacturer's protocol.
-
-
Data Analysis: Luciferase activity is normalized to a co-transfected control (e.g., β-galactosidase) or total protein content to account for variations in transfection efficiency and cell number. The fold activation relative to the vehicle control is calculated for each compound concentration.
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is essential for interpreting its biological effects.
-
Prodrug Activation: this compound is an ester prodrug that is rapidly and completely converted to its active free acid form, halofenic acid (HA), in vivo.[1][2] In vitro studies should therefore utilize HA to accurately mimic the active form of the drug.[1]
-
Bioavailability and Protein Binding: The drug is highly bioavailable and exhibits a long half-life in most species. It is also highly bound to plasma proteins (>99%), which contributes to high plasma drug levels.[1]
-
Pharmacokinetic Parameters: In a study with rats treated with this compound, the following average pharmacokinetic parameters for HA were observed over a 24-hour period:[1]
-
C_max_ (Maximum Concentration): 618 µg/mL
-
T_max_ (Time to Maximum Concentration): 8 hours
-
AUC_(0-24)_ (Area Under the Curve): 11,242 µg·h·mL⁻¹
-
Conclusion
This compound is a multi-functional metabolic regulator with significant effects on lipid metabolism. Its primary lipid-lowering action is mediated by the inhibition of hepatic triglyceride synthesis, leading to reduced plasma triglyceride and VLDL levels. Concurrently, its active metabolite, halofenic acid, functions as a selective PPAR-γ modulator, providing a distinct mechanism for its observed insulin-sensitizing effects without the full adipogenic activity of other PPAR-γ agonists. The comprehensive data from preclinical and clinical studies, supported by detailed experimental protocols, underscore this compound's complex but well-defined role in metabolic regulation. This technical guide provides a foundational resource for scientists and researchers investigating novel therapeutic strategies for dyslipidemia and related metabolic disorders.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Studies on the mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound and clofibrate: mechanism of hypotriglyceridemic action in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 7. This compound is a selective peroxisome proliferator-activated receptor gamma modulator with antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of this compound and clofibrate on lipid synthesis in rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. One-year trials with this compound, clofibrate, and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound in the treatment of type II hyperlipoproteinemia. Double blind comparison with clofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Halofenate and its Uric Acid Reduction Pathways
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of halofenate, a multifaceted therapeutic agent, with a primary focus on its mechanisms for reducing serum uric acid (sUA). It delves into the core signaling pathways, presents quantitative data from key studies, and outlines the detailed experimental protocols used to elucidate its activity.
Introduction: The Challenge of Hyperuricemia
Hyperuricemia, an excess of uric acid in the blood, is a primary driver of gout, a painful form of inflammatory arthritis.[1] The condition arises from either the overproduction or, more commonly, the underexcretion of uric acid.[1][2] Renal excretion handles approximately two-thirds of uric acid elimination, making the kidney's transport system a critical target for therapeutic intervention.[1] Uricosuric agents, which enhance the renal excretion of uric acid, are a key class of drugs for managing hyperuricemia.[3][4] this compound, a drug developed in the 1970s, has demonstrated significant uricosuric effects alongside beneficial impacts on lipid and glucose metabolism.[5][6] This guide explores the molecular underpinnings of these effects.
This compound: From Hypolipidemic to Multifunctional Modulator
This compound is administered as a prodrug ester, which is rapidly and completely converted in vivo to its active form, halofenic acid (HA).[5][7] Initially investigated as a hypolipidemic agent for lowering triglycerides, its potent uricosuric and glucose-lowering properties were subsequently discovered.[5][7] Further research led to the development of arthis compound (B1666086), the R-enantiomer of this compound, which retains the uricosuric and anti-inflammatory properties while being a non-agonist for Peroxisome Proliferator-Activated Receptor γ (PPARγ), thereby separating the uric acid-lowering effects from the direct glucose and lipid metabolism modulation seen with the racemic mixture.[8][9]
Core Mechanism I: Uricosuric Action via Renal Transporter Inhibition
The primary mechanism for this compound's uric acid-lowering effect is the inhibition of uric acid reabsorption in the proximal tubules of the kidneys.[4][10] This action is mediated by the blockade of specific organic anion transporters.
3.1 The Renal Urate Transport System Uric acid homeostasis is maintained by a complex interplay of transporters in the renal proximal tubule. Urate Transporter 1 (URAT1), encoded by the SLC22A12 gene, is a major protein responsible for the reabsorption of uric acid from the renal filtrate back into the blood.[2][4][11] Other transporters, including Organic Anion Transporter 4 (OAT4) and OAT10, also play a role in this reabsorption process.[8][12] By inhibiting these transporters, uricosuric agents increase the amount of uric acid excreted in the urine, thereby lowering serum levels.[1][11]
3.2 this compound as a URAT1 Inhibitor The active metabolite of arthis compound, arthis compound acid, is a potent inhibitor of URAT1, OAT4, and OAT10.[8][9][12] This inhibitory action directly competes with uric acid for reabsorption, leading to a significant uricosuric effect. Unlike xanthine (B1682287) oxidase inhibitors such as allopurinol, this compound does not affect the production of uric acid.[8][12]
Core Mechanism II: Metabolic and Anti-Inflammatory Modulation
Beyond its uricosuric activity, this compound exhibits significant effects on glucose and lipid metabolism, which are primarily attributed to its function as a Selective Peroxisome Proliferator-Activated Receptor γ (SPPARγM) modulator.[5][13]
4.1 PPARγ Modulation Halofenic acid, the active form of the racemate, binds to and selectively modulates PPARγ.[5][7] It acts as a partial agonist/antagonist, meaning it can displace corepressors from the receptor but is inefficient at recruiting coactivators, resulting in a distinct gene expression profile compared to full agonists like thiazolidinediones (TZDs).[7][13] This modulation is linked to the observed reductions in plasma glucose and triglycerides in type 2 diabetic patients.[5]
4.2 Anti-Inflammatory Effects Arthis compound has been shown to possess anti-inflammatory properties, which are particularly relevant for preventing gout flares that often occur upon initiation of urate-lowering therapy.[8] Studies suggest this effect is mediated by the activation of PPARγ, which in turn reduces the activity of caspase-1 and the subsequent production of inflammatory cytokines like IL-1β and IL-18 in response to uric acid crystals.[9]
Quantitative Efficacy Data
The following tables summarize the quantitative data on the inhibitory activity and clinical efficacy of this compound and its derivatives.
Table 1: In Vitro Inhibitory Activity of Arthis compound Acid on Uric Acid Transporters
| Transporter | Arthis compound Acid IC₅₀ (µM) | Probenecid IC₅₀ (µM) | Benzbromarone IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| URAT1 | 92 | 750 | 0.30 | [12] |
| OAT4 | 2.6 | 29 | 1.5 | [12] |
| OAT10 | 53 | 1,000 | >3 |[12] |
Table 2: Summary of Clinical Effects of this compound
| Parameter | Effect | Population | Reference |
|---|---|---|---|
| Serum Uric Acid | Significant Reduction | Hyperuricemic/Gout Patients | [6][14][15] |
| Serum Triglycerides | Significant Reduction | Dyslipidemic Patients | [5][16] |
| Plasma Glucose | Significant Reduction | Type 2 Diabetic Patients | [5][13] |
| Plasma Insulin | Significant Reduction | Type 2 Diabetic Patients |[5] |
Experimental Protocols
The characterization of this compound's activity involves a series of standardized in vitro and in vivo assays.
6.1 In Vitro Urate Transporter Inhibition Assay This assay is fundamental for determining the inhibitory potency (IC₅₀) of a compound against specific uric acid transporters.[2]
-
Objective: To quantify the inhibition of URAT1, OAT4, or OAT10-mediated uric acid uptake by arthis compound acid.
-
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured under standard conditions (e.g., 37°C, 5% CO₂). Cells are transiently transfected with plasmids expressing the human transporter of interest (e.g., hURAT1, hOAT4, hOAT10) using a suitable transfection reagent. Parental (non-transfected) HEK293 cells serve as a negative control.
-
Uptake Assay: 24-48 hours post-transfection, cells are washed with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution). The cells are then incubated with a solution containing ¹⁴C-labeled uric acid and varying concentrations of the test compound (arthis compound acid) or a reference inhibitor (probenecid).
-
Incubation and Lysis: The incubation is carried out for a short period (e.g., 5-10 minutes) at 37°C and then stopped by washing the cells with ice-cold buffer to remove extracellular radiolabel.
-
Quantification: Cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: Transporter-specific uptake is calculated by subtracting the uptake in parental cells from that in transfected cells. IC₅₀ values are determined by plotting the percentage of inhibition against the log concentration of the inhibitor and fitting the data to a four-parameter logistic equation.[12]
-
6.2 In Vivo Hyperuricemic Animal Model Efficacy Study This model is used to evaluate the in vivo efficacy of uricosuric agents in lowering serum uric acid.[2]
-
Objective: To assess the sUA-lowering effect of this compound in an animal model with induced hyperuricemia.
-
Methodology:
-
Animal Model: Rodent models (e.g., mice or rats) are typically used. Hyperuricemia is induced, for example, by administering a uricase inhibitor like potassium oxonate, as rodents naturally possess the uricase enzyme which degrades uric acid.[17]
-
Drug Administration: Animals are divided into treatment groups (vehicle control, positive control like benzbromarone, and various doses of the test compound, this compound). The drug is administered, typically via oral gavage.
-
Sample Collection: Blood samples are collected at specific time points post-administration (e.g., 0, 1, 2, 4, 8, 24 hours). Urine may also be collected using metabolic cages to measure urinary uric acid excretion.
-
Sample Analysis: Serum and urine samples are analyzed for uric acid concentration using enzymatic colorimetric assays or HPLC.
-
Data Analysis: The percentage change in sUA from baseline is calculated for each treatment group and compared with the vehicle control. Statistical analysis (e.g., ANOVA) is used to determine significance.
-
Conclusion
This compound and its enantiomer arthis compound are potent uricosuric agents that function primarily by inhibiting key renal transporters, including URAT1, OAT4, and OAT10, leading to increased urinary excretion of uric acid. In addition to this primary mechanism, this compound's modulation of PPARγ confers beneficial metabolic and anti-inflammatory effects, making it a molecule of significant interest for treating hyperuricemia, particularly in patients with co-morbid metabolic conditions. The robust in vitro and in vivo methodologies outlined in this guide are crucial for the continued investigation and development of this and other novel uricosuric therapies.
References
- 1. Hyperuricemia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. How Do Uricosuric Agents Work? Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 4. Uricosuric - Wikipedia [en.wikipedia.org]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. This compound. Its selection and trial as a primary uricosuric agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The mechanism of Arthis compound in alleviating hyperuricemia-Activating PPARγ thereby reducing caspase-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. brainkart.com [brainkart.com]
- 11. ClinPGx [clinpgx.org]
- 12. FRI0403 Arthis compound, a novel uricosuric agent, is an inhibitor of human URIC acid transporters | Semantic Scholar [semanticscholar.org]
- 13. This compound is a selective peroxisome proliferator-activated receptor gamma modulator with antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of this compound on serum uric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The uricosuric action of this compound (MK-185) in patients with hyperuricemia or uncomplicated primary gout and hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of this compound on serum lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Physiology of Hyperuricemia and Urate-Lowering Treatments - PMC [pmc.ncbi.nlm.nih.gov]
The Serendipitous Discovery of Halofenate's Antidiabetic Properties: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Initially developed in the 1970s as a hypolipidemic and hypouricemic agent, halofenate was serendipitously observed to possess significant glucose-lowering properties in patients with type 2 diabetes.[1][2] This discovery prompted further investigation, leading to the elucidation of its unique mechanism of action as a selective peroxisome proliferator-activated receptor γ (PPARγ) modulator (SPPARγM). This whitepaper provides an in-depth technical guide to the core findings surrounding this compound's antidiabetic effects, detailing its molecular interactions, and summarizing the key preclinical data that defined its therapeutic potential.
Introduction: An Unforeseen Antidiabetic Agent
This compound, a phenoxy acetic acid derivative, was originally designed to manage dyslipidemia and hyperuricemia.[1][2][3] During clinical studies, a consistent and noteworthy reduction in plasma glucose and insulin (B600854) levels was observed in diabetic subjects, an effect that was independent of its lipid-lowering action.[1][2] This unexpected finding shifted the research focus towards understanding the underlying mechanism of its glycemic control. This compound is administered as a prodrug ester, which is rapidly converted to its active form, halofenic acid (HA), in vivo.
Mechanism of Action: A Selective PPARγ Modulator
Subsequent research revealed that this compound's antidiabetic effects are mediated through its interaction with peroxisome proliferator-activated receptor γ (PPARγ), a nuclear receptor that is a master regulator of glucose and lipid metabolism.[1][2][4] Unlike full PPARγ agonists such as thiazolidinediones (TZDs), halofenic acid acts as a partial agonist/antagonist.[1][3][4] This selective modulation of PPARγ (SPPARγM) results in a distinct downstream gene expression profile, leading to improved insulin sensitivity with a potentially more favorable side-effect profile, particularly concerning weight gain.[1][2]
The partial agonism of HA is attributed to its differential interaction with transcriptional co-regulators. HA effectively displaces corepressors like N-CoR and SMRT from the PPARγ ligand-binding domain, a crucial step in receptor activation.[1][4] However, it inefficiently recruits coactivators such as p300, CBP, and TRAP220, which are necessary for robust transcriptional activation.[1][4] This nuanced interaction is the molecular basis for its classification as a SPPARγM.
Quantitative Preclinical Data
In Vitro Studies
In vitro assays were fundamental in characterizing the interaction of halofenic acid with PPARγ and its functional consequences.
| Assay Type | Key Finding | Quantitative Data | Reference |
| PPARγ Competitive Binding Assay | HA directly binds to the human PPARγ ligand-binding domain. | IC50 of ~32 μmol/l | [1][4] |
| PPARγ Transactivation Assay | HA acts as a partial PPARγ agonist. | ~10–15% of the activation achieved by rosiglitazone. | [1] |
| Adipocyte Differentiation Assay | HA exhibits weak adipogenic activity and can antagonize rosiglitazone-induced differentiation in human preadipocytes. | - | [1][4] |
| Gene Expression Analysis (3T3-L1 adipocytes) | HA selectively modulates the expression of PPARγ-responsive genes. | - | [1][2] |
In Vivo Animal Studies
Studies in diabetic and insulin-resistant rodent models provided crucial evidence of this compound's antidiabetic efficacy.
Table 2: Effects of this compound in ob/ob Mice
| Parameter | Treatment Group | Result | % Change vs. Vehicle | Reference |
| Fasting Plasma Glucose | This compound (200 mg/kg) | Significant Reduction | ↓ | [1] |
| Fasting Plasma Insulin | This compound (200 mg/kg) | Significant Reduction | ↓ | [1] |
| ED50 for Glucose Lowering | This compound | 132 mg/kg | - | [1] |
Table 3: Effects of this compound in Obese Zucker (fa/fa) Rats (28-day study)
| Parameter | Vehicle | This compound (200 mg/kg/day) | Rosiglitazone (30 mg/kg/day) | Reference |
| Fasting Plasma Insulin (ng/dl) | 4.17 ± 0.60 | 1.50 ± 0.17 (P < 0.001) | 1.53 ± 0.15 (P < 0.001) | [1] |
| Body Weight Gain (g) | Significant Gain | No Significant Gain | Significant Gain | [1] |
Key Experimental Protocols
PPARγ Competitive Binding Assay
-
Principle: This assay measures the ability of a test compound to displace a fluorescently labeled PPARγ ligand from the human PPARγ ligand-binding domain (LBD). The decrease in fluorescence polarization is proportional to the binding affinity of the test compound.
-
Methodology:
-
A commercially available kit (e.g., PolarScreen™ PPARγ Competitor Assay, Green, Invitrogen) is utilized.
-
The human PPARγ-LBD is incubated with a fluorescent PPARγ ligand.
-
Increasing concentrations of halofenic acid or a positive control (e.g., rosiglitazone) are added.
-
The fluorescence polarization is measured, and the IC50 value is calculated.[1]
-
PPARγ Transactivation Assay (GAL4 Hybrid System)
-
Principle: This cell-based reporter assay quantifies the ability of a compound to activate PPARγ. The PPARγ-LBD is fused to the GAL4 DNA-binding domain. Upon ligand binding, this fusion protein activates the transcription of a luciferase reporter gene under the control of a GAL4 upstream activating sequence.
-
Methodology:
-
HEK-293T cells are co-transfected with a plasmid expressing the GAL4-human PPARγ-LBD fusion protein and a luciferase reporter plasmid.
-
Transfected cells are treated with varying concentrations of halofenic acid or a full agonist (rosiglitazone).
-
Cell lysates are assayed for luciferase activity, which is indicative of PPARγ activation.[4]
-
In Vivo Efficacy Study in ob/ob Mice
-
Principle: The ob/ob mouse is a genetic model of obesity and type 2 diabetes, characterized by hyperphagia, hyperglycemia, and hyperinsulinemia. It is used to assess the acute antidiabetic effects of test compounds.
-
Methodology:
-
Male, 8-week-old ob/ob mice are used.
-
Mice are treated with vehicle or varying doses of this compound.
-
Blood samples are collected at specified time points (e.g., 3 hours after the third dose) for the measurement of fasting plasma glucose and insulin concentrations.[1]
-
Statistical analysis (e.g., ANOVA) is performed to determine significant differences between treatment groups.[1]
-
Insulin Sensitization Study in Obese Zucker (fa/fa) Rats
-
Principle: The obese Zucker (fa/fa) rat is a model of insulin resistance, characterized by normoglycemia and hyperinsulinemia. It is used to evaluate the long-term effects of compounds on insulin sensitivity.
-
Methodology:
-
Rats are treated orally, once daily, for an extended period (e.g., 28 days) with vehicle, this compound, or a positive control like rosiglitazone.[1]
-
Body weight is monitored throughout the study.
-
An oral glucose tolerance test (OGTT) is performed after a set number of doses (e.g., 18 days) to assess improvements in glucose disposal and insulin response.[1]
-
Plasma glucose and insulin levels are measured at various time points during the OGTT, and the area under the curve (AUC) is calculated.
-
Conclusion
The discovery of this compound's antidiabetic properties is a compelling example of drug repositioning and has significantly contributed to the understanding of PPARγ modulation. Its unique profile as a SPPARγM, offering robust insulin sensitization with a reduced risk of weight gain compared to full agonists, highlights the therapeutic potential of this class of compounds. The detailed experimental protocols and quantitative data presented herein provide a solid foundation for further research and development in the pursuit of safer and more effective treatments for type 2 diabetes.
References
Halofenate's Interaction with Nuclear Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halofenate, a drug initially developed for its lipid-lowering properties, has garnered significant interest for its effects on glucose metabolism and insulin (B600854) sensitivity.[1][2] Subsequent research has revealed that its active metabolite, halofenic acid (HA), acts as a selective peroxisome proliferator-activated receptor γ (PPARγ) modulator (SPPARγM).[1][3][4] This technical guide provides an in-depth analysis of the molecular interactions between this compound and nuclear receptors, with a primary focus on PPARγ. It summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.
Data Presentation: Quantitative Analysis of this compound's Interaction with PPARγ
The following tables summarize the key quantitative data regarding the interaction of halofenic acid (HA), the active form of this compound, with PPARγ and its effect on gene expression.
Table 1: Binding Affinity and Potency of Halofenic Acid (HA) for PPARγ
| Parameter | Value (μM) | Description | Reference |
| IC50 | ~32 | Concentration of HA required to displace 50% of a fluorescent PPARγ ligand in a competitive binding assay. | [3] |
| EC50 (human PPARγ) | ~10-20 | Concentration of HA required to achieve 50% of its maximal activation of human PPARγ in a GAL4 hybrid reporter gene assay. | [3] |
| EC50 (mouse PPARγ) | ~30 | Concentration of HA required to achieve 50% of its maximal activation of mouse PPARγ in a GAL4 hybrid reporter gene assay. | [3] |
Table 2: Halofenic Acid (HA) Mediated Displacement of Corepressors from PPARγ
| Corepressor | Ki (μM) | Description | Reference |
| N-CoR | ~7.6 | Inhibition constant for the displacement of the corepressor N-CoR from PPARγ by HA. | [3] |
| SMRT | ~48 | Inhibition constant for the displacement of the corepressor SMRT from PPARγ by HA. | [3] |
Table 3: Effect of Halofenic Acid (HA) on PPARγ Target Gene Expression in 3T3-L1 Adipocytes
| Gene | Fold Change vs. Control (DMSO) | Biological Function | Reference |
| HSD11B1 | ~2.5 | Cortisol metabolism | [1] |
| SREBP1 | ~0.8 (downregulation) | Lipogenesis | [1] |
| PPARγ | ~1.2 | Adipogenesis, lipid metabolism | [1] |
| COX6A2 | ~1.5 | Mitochondrial respiration | [1] |
| PDHK4 | ~3.0 | Glucose metabolism | [1] |
| ANGPTL4 | ~4.0 | Lipid metabolism, angiogenesis | [1] |
| GyK | No significant change | Glycerol metabolism | [1] |
| PEPCK | No significant change | Gluconeogenesis | [1] |
| FABP4 | No significant change | Fatty acid uptake and transport | [1] |
| CD36 | No significant change | Fatty acid uptake | [1] |
Signaling Pathways and Molecular Interactions
This compound, through its active metabolite halofenic acid, selectively modulates the activity of PPARγ. Unlike full agonists, HA exhibits a unique mechanism of action characterized by partial agonism. This involves the displacement of corepressors from the PPARγ ligand-binding domain without the efficient recruitment of coactivators, leading to a distinct pattern of downstream gene expression.
Caption: this compound's mechanism of action on PPARγ.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
GAL4 Hybrid Reporter Gene Assay
This assay is used to determine the ability of a compound to activate a specific nuclear receptor. It utilizes a chimeric receptor where the ligand-binding domain (LBD) of the nuclear receptor of interest (e.g., PPARγ) is fused to the DNA-binding domain (DBD) of the yeast transcription factor GAL4. This fusion protein, upon activation by a ligand, drives the expression of a reporter gene (e.g., luciferase) under the control of a GAL4 upstream activation sequence (UAS).
Workflow:
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. This compound is a selective peroxisome proliferator-activated receptor gamma modulator with antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mammalian two-hybrid assay for detection of coactivator-nuclear receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eubopen.org [eubopen.org]
An In-depth Technical Guide on Halofenate and NLRP3 Inflammasome Modulation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The NLRP3 inflammasome is a critical component of the innate immune system, and its aberrant activation is implicated in a wide range of inflammatory diseases. Consequently, targeting the NLRP3 pathway presents a significant therapeutic opportunity. Halofenate, and its active metabolite Arthis compound (B1666086), have emerged as compounds of interest, not only for their established uricosuric effects in treating gout but also for their potent anti-inflammatory properties. This document provides a comprehensive overview of the NLRP3 inflammasome signaling cascade, details the modulatory mechanism of this compound/Arthis compound, presents available quantitative data, and outlines key experimental protocols for studying these interactions.
The NLRP3 Inflammasome Signaling Pathway
The activation of the NLRP3 inflammasome is a tightly regulated, multi-step process crucial for the innate immune response. It acts as a cellular sensor for a variety of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).
Canonical Activation: A Two-Signal Model
The most well-characterized activation mechanism requires two distinct signals:
-
Signal 1 (Priming): This initial signal is typically provided by microbial components (like lipopolysaccharide, LPS) or endogenous cytokines (like TNF-α). These stimuli activate the transcription factor Nuclear Factor-kappa B (NF-κB), leading to the transcriptional upregulation of key inflammasome components, including NLRP3 and pro-IL-1β. This ensures the cell is stocked with the necessary proteins for a rapid response.
-
Signal 2 (Activation): A second, diverse stimulus triggers the assembly of the inflammasome complex. These stimuli do not bind NLRP3 directly but induce cellular stress signals such as:
-
Potassium (K+) efflux
-
Mitochondrial dysfunction and reactive oxygen species (ROS) production
-
Lysosomal rupture
-
Calcium (Ca2+) mobilization
-
Upon sensing these signals, the NLRP3 protein oligomerizes and recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD). ASC, in turn, recruits pro-caspase-1, leading to its proximity-induced auto-cleavage and activation.
Downstream Effector Functions
Active caspase-1 is a protease with two primary functions:
-
Cytokine Maturation: It cleaves the inactive precursors pro-IL-1β and pro-IL-18 into their mature, highly pro-inflammatory forms, which are then secreted.
-
Pyroptosis: It cleaves Gasdermin D (GSDMD). The N-terminal fragment of GSDMD inserts into the cell membrane, forming pores that lead to a lytic, pro-inflammatory form of cell death known as pyroptosis. These pores also serve as a conduit for the release of mature IL-1β and IL-18.
This compound and Arthis compound: Mechanism of NLRP3 Modulation
This compound was initially investigated for its uricosuric and lipid-lowering properties.[1][2] Its derivative, Arthis compound, has been developed as a dual-acting agent for gout, not only promoting uric acid excretion but also possessing distinct anti-inflammatory capabilities that reduce gout flares.[3][4][5]
The anti-inflammatory action of Arthis compound is not due to direct inhibition of the NLRP3 protein itself, but rather through the modulation of upstream signaling pathways that regulate inflammasome activation.
Primary Mechanism: AMPK Activation
Recent studies have elucidated that Arthis compound's active form, arthis compound acid, exerts its anti-inflammatory effects primarily through the activation of AMP-activated protein kinase (AMPK).[6][7]
-
AMPK Phosphorylation: Arthis compound acid dose-dependently increases the phosphorylation (activation) of AMPKα in macrophages.[6]
-
Suppression of NLRP3 Inflammasome: This AMPK activation leads to the inhibition of NLRP3 inflammasome activation, evidenced by reduced expression of NLRP3 and decreased cleavage of caspase-1 in response to monosodium urate (MSU) crystals.[6][8]
-
Mitochondrial Homeostasis: Activated AMPK signaling helps maintain mitochondrial integrity and function, counteracting the mitochondrial stress and ROS production that typically serve as a key activation signal for the NLRP3 inflammasome.[6][7]
Role of PPARγ
While initially explored as a peroxisome proliferator-activated receptor γ (PPARγ) ligand, Arthis compound is now described as a non-agonist ligand.[6] However, some research suggests that PPARγ activation may play a role in reducing caspase-1 activity, thereby preventing inflammation and pyroptosis.[9] It is plausible that the effects of Arthis compound are multifaceted, with AMPK activation being a key downstream consequence that mediates the direct anti-inflammatory effects on the NLRP3 inflammasome.[6]
Quantitative Data Presentation
The following tables summarize the key quantitative findings from clinical and preclinical studies of Arthis compound.
Table 1: Phase IIb Clinical Trial Efficacy Data of Arthis compound (12-Week Study) [4][5][10]
| Treatment Group | Dose | Gout Flare Incidence* | % Reduction vs. Allopurinol | Mean % Change in Serum Uric Acid |
| Arthis compound | 800 mg/day | 0.66 | 46% (p=0.0056) | -16.5% |
| Arthis compound | 600 mg/day | 1.04 | 16% (p=0.37) | -12.5% |
| Allopurinol | 300 mg/day | 1.24 | N/A | -28.8% |
| Placebo | N/A | 1.13 | N/A | -0.9% |
Flare incidence is defined as the number of flares divided by the time of exposure.
Table 2: In Vivo Efficacy in Murine Air Pouch Model [6][7]
| Treatment Group | Dose | Effect on Leukocyte Ingress | Effect on Neutrophil Influx | Effect on Air Pouch Fluid IL-1β |
| Arthis compound | 250 mg/kg (oral) | Significantly blunted (p < 0.05) | Significantly blunted (p < 0.05) | Significantly blunted (p < 0.05) |
Table 3: In Vitro Effects of Arthis compound Acid on Macrophages [6][8]
| Assay | Cell Type | Stimulus | Arthis compound Acid Conc. | Outcome |
| IL-1β Production | BMDMs | MSU Crystals | 100 µM | Attenuated IL-1β production |
| NLRP3 Expression | BMDMs | MSU Crystals | 100 µM | Inhibited protein expression |
| Caspase-1 Cleavage | BMDMs | MSU Crystals | 100 µM | Inhibited cleavage to p10 subunit |
| AMPK Activation | BMDMs | N/A | Dose-dependent | Increased phosphorylation of AMPKα |
Experimental Protocols
General Workflow for In Vitro NLRP3 Inhibition Assay
This workflow outlines the standard procedure for assessing the efficacy of a compound like Arthis compound acid in inhibiting the NLRP3 inflammasome in a cell-based assay.
Detailed Protocol: In Vitro NLRP3 Inflammasome Activation and Inhibition
This protocol is a synthesized methodology based on standard practices for studying NLRP3 inflammasome activity in bone marrow-derived macrophages (BMDMs).[11][12]
Objective: To determine the inhibitory effect of a test compound (e.g., Arthis compound acid) on NLRP3 inflammasome activation.
Materials:
-
Primary murine bone marrow-derived macrophages (BMDMs)
-
Complete DMEM (supplemented with 10% FBS, L-glutamine, penicillin/streptomycin, and M-CSF)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Adenosine triphosphate (ATP) or Nigericin
-
Test compound (Arthis compound acid) dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream analysis (ELISA kits, LDH cytotoxicity kit, RIPA buffer for lysis)
Procedure:
-
Cell Seeding: Plate BMDMs in a 96-well or 24-well tissue culture plate at a density of 0.5-1 x 10^6 cells/mL and allow them to adhere overnight.
-
Priming (Signal 1): Replace the medium with fresh, serum-free medium containing LPS (e.g., 500 ng/mL). Incubate for 3-4 hours at 37°C. This step upregulates pro-IL-1β and NLRP3 expression.
-
Inhibitor Treatment: Pre-treat the primed cells by adding the test compound (Arthis compound acid) at various concentrations. Include a vehicle control (DMSO). Incubate for 30-60 minutes.
-
Activation (Signal 2): Add the NLRP3 activator.
-
ATP: Add ATP to a final concentration of 2.5-5 mM. Incubate for 30-60 minutes.
-
Nigericin: Add Nigericin to a final concentration of 5-10 µM. Incubate for 20-40 minutes.
-
-
Sample Collection:
-
Carefully collect the cell culture supernatant for analysis of secreted proteins (IL-1β, LDH). Centrifuge to pellet any detached cells and transfer the cell-free supernatant to a new tube.
-
Wash the remaining adherent cells with cold PBS. Lyse the cells with RIPA buffer containing protease inhibitors for Western blot analysis of intracellular proteins (pro-caspase-1, NLRP3, β-actin).
-
Downstream Analysis:
-
IL-1β ELISA: Quantify the concentration of mature IL-1β in the supernatant using a commercial ELISA kit according to the manufacturer’s instructions.
-
LDH Assay: Measure the release of lactate (B86563) dehydrogenase (LDH) into the supernatant as an indicator of pyroptosis and cell lysis, using a commercial cytotoxicity assay kit.
-
Western Blotting: Analyze cell lysates and TCA-precipitated supernatant proteins to detect cleaved caspase-1 (p20/p10 subunits), GSDMD, and mature IL-1β. Lysates are used to confirm equal protein loading and to assess levels of pro-caspase-1 and NLRP3.
Protocol Outline: Murine Air Pouch Model of Gouty Inflammation
This in vivo model is used to assess the anti-inflammatory effects of compounds against MSU crystal-induced inflammation, which mimics a gout flare.[13][14][15][16]
Objective: To evaluate the ability of orally administered Arthis compound to reduce inflammation in an in vivo model of gout.
Procedure Outline:
-
Pouch Formation: Inject 3-5 mL of sterile air subcutaneously into the dorsal side of mice to create an "air pouch." Repeat the injection after 2-3 days to maintain the pouch, which develops a synovial-like lining.
-
Compound Administration: Administer the test compound (Arthis compound) or vehicle control to the mice via oral gavage, typically 1 hour before the inflammatory challenge.
-
Inflammatory Challenge: Inject a suspension of sterile monosodium urate (MSU) crystals (e.g., 1-3 mg in sterile PBS) directly into the air pouch.
-
Sample Collection: After a set time (e.g., 4-6 hours), euthanize the mice.
-
Carefully lavage the air pouch with sterile PBS to collect the inflammatory exudate.
-
Centrifuge the lavage fluid to separate the cells from the supernatant.
-
-
Analysis:
-
Cell Count and Differentiation: Perform a total leukocyte count on the exudate cells and use cytospin preparations for differential counting of neutrophils and other immune cells.
-
Cytokine Measurement: Measure the concentration of IL-1β, CXCL1 (KC), and other cytokines in the cell-free lavage fluid by ELISA.
-
Conclusion
This compound and its active form, Arthis compound, represent a promising class of dual-action therapeutics for gout and potentially other NLRP3-mediated inflammatory conditions. The mechanism of action, centered on the activation of AMPK signaling, provides a distinct approach to inflammasome modulation compared to direct NLRP3 ATPase inhibitors.[6][7] This upstream regulation helps preserve mitochondrial health and reduces the cellular stress signals necessary for inflammasome assembly. The quantitative data from both clinical trials and preclinical models demonstrate a significant and clinically meaningful anti-inflammatory effect, particularly in the reduction of gout flares.[3][4] The detailed protocols provided herein offer a robust framework for further investigation into this and other compounds targeting the NLRP3 inflammasome pathway, facilitating continued research and drug development in this critical area of immunology.
References
- 1. This compound. Its selection and trial as a primary uricosuric agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The uricosuric action of this compound (MK-185) in patients with hyperuricemia or uncomplicated primary gout and hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pursuit of a Dual-Benefit Antigout Drug: A First Look at Arthis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Randomized, Double-Blind, Active- and Placebo-Controlled Efficacy and Safety Study of Arthis compound for Reducing Flare in Patients With Gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Randomized, Double‐Blind, Active‐ and Placebo‐Controlled Efficacy and Safety Study of Arthis compound for Reducing Flare in Patients With Gout - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arthis compound acid inhibits monosodium urate crystal-induced inflammatory responses through activation of AMP-activated protein kinase (AMPK) signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Arthis compound acid inhibits monosodium urate crystal-induced inflammatory responses through activation of AMP-activated protein kinase (AMPK) signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Arthis compound Acid Inhibits Urate Crystal-Induced Inflammatory Responses through Activation of AMP-Activated Protein Kinase (AMPK) Signaling - ACR Meeting Abstracts [acrabstracts.org]
- 9. The mechanism of Arthis compound in alleviating hyperuricemia-Activating PPARγ thereby reducing caspase-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Study to Evaluate the Efficacy and Safety of Arthis compound for Preventing Flares and Reducing Serum Uric Acid in Gout Patients - ACR Meeting Abstracts [acrabstracts.org]
- 11. researchgate.net [researchgate.net]
- 12. Inflammasome assays in vitro and in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol to create a murine subcutaneous air pouch for the study of monosodium urate crystal-induced gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. a-z.lu [a-z.lu]
- 16. researchgate.net [researchgate.net]
Halofenate's Binding Affinity to PPAR Gamma: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of Halofenate to the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). This compound, and its active form halofenic acid (HA), has been identified as a selective PPARγ modulator (SPPARγM), exhibiting partial agonist and antagonist activities. This document collates quantitative binding data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows to serve as a valuable resource for professionals in the field of drug discovery and development.
Quantitative Binding Affinity Data
The binding affinity of halofenic acid (HA), the active form of this compound, to PPARγ has been determined using various in vitro assay formats. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of HA required to displace 50% of a known ligand from the PPARγ ligand-binding domain, are summarized below.
| Assay Type | Ligand Displaced | IC50 (µmol/L) | Reference |
| Fluorescent Ligand Displacement | Fluorescent PPARγ ligand | ~32 | [1] |
| Scintillation Proximity Assay | Labeled Rosiglitazone | ~18 | [1] |
| Filter-Binding Approach | Labeled Rosiglitazone | ~30 | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of the presented data. The following sections outline the protocols for the primary assays used to determine the binding affinity of this compound to PPARγ.
Fluorescent Ligand Displacement Assay (PolarScreen™ PPARγ Competitor Assay)
This competitive binding assay measures the ability of a test compound to displace a fluorescently labeled PPARγ ligand from the human recombinant PPARγ ligand-binding domain.
Materials:
-
Human-derived recombinant PPARγ ligand-binding domain (LBD)
-
Fluorescent PPARγ ligand (e.g., PolarScreen™ PPARγ Competitor Assay, Green tracer)
-
Halofenic acid (HA)
-
Assay buffer (specific to the kit, typically contains a buffer salt, stabilizers, and a non-ionic detergent)
-
384-well black, low-volume microplates
-
Fluorescence polarization plate reader
Procedure:
-
Compound Dilution: Prepare a serial dilution of halofenic acid in DMSO. Further dilute these stock solutions in the assay buffer to the final desired concentrations.
-
Reagent Preparation: Prepare the PPARγ LBD and the fluorescent ligand solutions in the assay buffer at the concentrations recommended by the assay kit manufacturer.
-
Assay Plate Setup:
-
Add a defined volume of the diluted halofenic acid or control (e.g., Rosiglitazone for positive control, buffer with DMSO for negative control) to the wells of the 384-well plate.
-
Add the PPARγ LBD solution to all wells except for the "no receptor" control wells.
-
Add the fluorescent ligand solution to all wells.
-
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 2-4 hours), protected from light, to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Measure the fluorescence polarization (FP) of each well using a plate reader equipped with appropriate filters for the fluorophore.
-
Data Analysis: The FP values are inversely proportional to the amount of fluorescent ligand displaced by the test compound. Calculate the IC50 value by plotting the FP values against the logarithm of the halofenic acid concentration and fitting the data to a sigmoidal dose-response curve.
Scintillation Proximity Assay (SPA)
This radioligand binding assay measures the competition between a radiolabeled ligand and a test compound for binding to the PPARγ receptor, which is immobilized on scintillant-containing beads.
Materials:
-
Human recombinant PPARγ receptor
-
Radiolabeled PPARγ ligand (e.g., [³H]-Rosiglitazone)
-
Halofenic acid (HA)
-
Scintillation Proximity Assay (SPA) beads (e.g., streptavidin-coated for biotinylated receptor)
-
Assay buffer (e.g., phosphate-buffered saline with bovine serum albumin)
-
96-well or 384-well microplates suitable for SPA
-
Microplate scintillation counter
Procedure:
-
Receptor Immobilization: If not pre-coupled, incubate the biotinylated PPARγ receptor with streptavidin-coated SPA beads to allow for immobilization.
-
Compound Dilution: Prepare a serial dilution of halofenic acid in the assay buffer.
-
Assay Plate Setup:
-
Add the assay buffer to the wells of the microplate.
-
Add the diluted halofenic acid or control solutions.
-
Add the radiolabeled PPARγ ligand.
-
Add the PPARγ-coupled SPA beads to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium, typically with gentle agitation.
-
Data Acquisition: Count the plate in a microplate scintillation counter. The proximity of the radioligand to the bead results in light emission, which is detected by the counter.
-
Data Analysis: The signal is proportional to the amount of radioligand bound to the receptor. A decrease in signal in the presence of halofenic acid indicates displacement. Calculate the IC50 value by plotting the scintillation counts against the logarithm of the halofenic acid concentration.
Filter-Binding Assay
This method separates receptor-bound from free radioligand by filtration through a membrane that retains the larger receptor-ligand complex.
Materials:
-
Human recombinant PPARγ receptor
-
Radiolabeled PPARγ ligand (e.g., [³H]-Rosiglitazone)
-
Halofenic acid (HA)
-
Glass fiber filters (e.g., GF/C)
-
Vacuum filtration manifold
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Wash buffer (ice-cold)
Procedure:
-
Binding Reaction: In reaction tubes, combine the PPARγ receptor, radiolabeled ligand, and varying concentrations of halofenic acid or controls in an appropriate binding buffer.
-
Incubation: Incubate the reactions at a specific temperature (e.g., 4°C or room temperature) for a set time to allow for binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter under vacuum. The receptor-ligand complexes are retained on the filter, while the unbound ligand passes through.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The amount of radioactivity on the filter corresponds to the amount of bound radioligand. A decrease in radioactivity with increasing concentrations of halofenic acid indicates competitive binding. Calculate the IC50 value from the dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes is essential for a comprehensive understanding of this compound's mechanism of action.
Caption: PPARγ signaling pathway modulation by this compound.
Caption: General workflow for a competitive binding assay.
This in-depth guide provides a solid foundation for understanding the binding characteristics of this compound to PPARγ. The presented data and protocols are intended to aid researchers in the design and execution of their own studies in this area.
References
Halofenate's Regulation of Gene Expression: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halofenate, a hypolipidemic agent first investigated in the 1970s, has garnered renewed interest for its beneficial effects on glucose and lipid metabolism.[1][2] Its primary mechanism of action is now understood to be the selective modulation of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key nuclear receptor regulating adipogenesis, lipid metabolism, and insulin (B600854) sensitivity.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound regulates gene expression, with a focus on its activity as a Selective PPARγ Modulator (SPPARγM). The guide details the signaling pathways involved, presents quantitative data on gene expression changes, and outlines the experimental protocols used to elucidate these effects.
Core Mechanism of Action: Selective PPARγ Modulation
This compound is a prodrug that is rapidly converted in vivo to its active form, halofenic acid (HA).[3] HA acts as a partial agonist/antagonist of PPARγ.[1][2] This selective modulation is distinct from full agonists like thiazolidinediones (TZDs), leading to a unique profile of gene expression and physiological effects.[1]
The partial agonism of HA is attributed to its differential interaction with transcriptional co-regulators. While HA effectively displaces corepressors such as N-CoR and SMRT from the PPARγ ligand-binding domain, it is inefficient at recruiting coactivators like p300, CBP, and TRAP220.[1][2][3] This differential cofactor recruitment is the molecular basis for its selective gene regulatory activity.
Signaling Pathway: PPARγ-Mediated Gene Regulation
The binding of HA to PPARγ initiates a cascade of events leading to the transcription of target genes. The following diagram illustrates this signaling pathway.
Quantitative Effects on Gene Expression
The selective modulation of PPARγ by halofenic acid results in a distinct pattern of target gene expression. Studies in differentiated 3T3-L1 adipocytes have quantified these changes using real-time PCR. The following table summarizes the relative fold changes in the expression of key PPARγ-responsive genes after treatment with halofenic acid (150 µmol/l) for 24 hours. For comparison, the effects of the full PPARγ agonist rosiglitazone (B1679542) (1 µmol/l) are also included.
| Gene Symbol | Gene Name | Function | Halofenic Acid (Fold Change vs. Control) | Rosiglitazone (Fold Change vs. Control) |
| HSD11B1 | 11β-hydroxysteroid dehydrogenase type 1 | Cortisol metabolism | ~1.5 | ~2.5 |
| SREBP1 | Sterol regulatory element-binding protein 1 | Lipogenesis | No significant change | ~2.0 |
| PPAR-γ | Peroxisome proliferator-activated receptor gamma | Adipogenesis, lipid metabolism | ~1.2 | ~1.5 |
| COX6A2 | Cytochrome c oxidase subunit 6A2 | Mitochondrial respiration | No significant change | ~1.8 |
| PDHK4 | Pyruvate dehydrogenase kinase 4 | Glucose metabolism | ~2.5 | ~4.0 |
| ANGPTL4 | Angiopoietin-like 4 | Lipid metabolism | ~3.0 | ~6.0 |
| GyK | Glycerol kinase | Glycerol metabolism | ~1.5 | ~2.5 |
| PEPCK | Phosphoenolpyruvate carboxykinase | Gluconeogenesis | ~2.0 | ~3.5 |
| FABP4 | Fatty acid binding protein 4 | Fatty acid transport | ~2.0 | ~5.0 |
| CD36 | CD36 molecule (thrombospondin receptor) | Fatty acid transport | ~2.5 | ~4.5 |
Data compiled from a study on 3T3-L1 adipocytes.[1]
These data highlight that halofenic acid selectively modulates a subset of PPARγ target genes and generally with a lower magnitude of induction compared to the full agonist rosiglitazone.[1] Notably, genes involved in fatty acid transport and metabolism (CD36, FABP4, ANGPTL4) and glucose metabolism (PDHK4, PEPCK) are upregulated by halofenic acid.[1]
Potential Involvement of Other Signaling Pathways
While the primary mechanism of this compound is through PPARγ, its metabolic effects suggest potential interactions with other key signaling pathways, although direct evidence is less established.
AMP-Activated Protein Kinase (AMPK) Pathway
AMPK is a central regulator of cellular energy homeostasis.[4] Its activation promotes catabolic pathways that generate ATP while inhibiting anabolic pathways.[4] Some of the metabolic effects of this compound, such as improved insulin sensitivity and lipid metabolism, are consistent with AMPK activation.[2][5] However, direct studies confirming that this compound or halofenic acid activates AMPK and subsequently regulates the expression of AMPK target genes are currently limited.
NF-κB and Inflammatory Gene Expression
Chronic inflammation is a key factor in the pathogenesis of insulin resistance and type 2 diabetes.[6] PPARγ agonists are known to exert anti-inflammatory effects, in part by antagonizing the activity of the pro-inflammatory transcription factor NF-κB.[7] Given this compound's action on PPARγ, it is plausible that it may also modulate inflammatory gene expression by inhibiting the NF-κB signaling pathway. However, direct experimental evidence demonstrating this effect for this compound is not yet robustly documented in the scientific literature.
Kruppel-like Factors (KLFs)
KLFs are a family of transcription factors that play crucial roles in a wide range of cellular processes, including metabolism.[8] Several KLFs are known to be downstream targets of or interact with PPARγ.[8] For instance, KLF15 is a known PPARγ target gene that promotes adipogenesis.[8] Therefore, it is conceivable that this compound, through its modulation of PPARγ, could indirectly influence the expression of certain KLFs, thereby contributing to its overall effects on gene regulation. Direct studies on the effect of this compound on KLF gene expression are needed to confirm this hypothesis.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound on gene expression.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is adapted for the analysis of gene expression in 3T3-L1 adipocytes treated with halofenic acid.[1]
1. Cell Culture and Treatment:
-
Culture 3T3-L1 preadipocytes to confluence.
-
Differentiate the cells into mature adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).
-
Treat the differentiated adipocytes for 24 hours with either vehicle (DMSO), halofenic acid (150 µmol/l), or a positive control such as rosiglitazone (1 µmol/l).
2. RNA Isolation:
-
Harvest the cells and lyse them using a suitable reagent like TRIzol.
-
Isolate total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using spectrophotometry (e.g., NanoDrop) and agarose (B213101) gel electrophoresis.
3. cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with random primers.
4. Real-Time PCR:
-
Prepare the qPCR reaction mix using a TaqMan Gene Expression Master Mix and specific TaqMan Gene Expression Assays (Assay-On-Demand) for the target genes and an endogenous control (e.g., 36B4 or GAPDH).
-
The reaction mixture typically contains:
-
TaqMan Gene Expression Master Mix (2X)
-
TaqMan Gene Expression Assay (20X)
-
cDNA template
-
Nuclease-free water
-
-
Perform the qPCR on a real-time PCR system with the following typical thermal cycling conditions:
-
UNG activation: 50°C for 2 minutes
-
Polymerase activation: 95°C for 10 minutes
-
PCR cycles (40 cycles):
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
Mammalian Two-Hybrid Assay for Co-regulator Interaction
This assay is used to investigate the interaction of halofenic acid with PPARγ and its recruitment of coactivators or displacement of corepressors.[1]
1. Plasmid Constructs:
-
Bait Plasmid: Clone the ligand-binding domain (LBD) of human PPARγ into a vector containing the GAL4 DNA-binding domain (e.g., pM).
-
Prey Plasmids: Clone the receptor interaction domains of coactivators (e.g., p300, CBP, TRAP220) or corepressors (e.g., N-CoR, SMRT) into a vector containing the VP16 activation domain (e.g., pVP16).
-
Reporter Plasmid: A plasmid containing a reporter gene (e.g., luciferase) under the control of a GAL4 upstream activating sequence (UAS).
2. Cell Culture and Transfection:
-
Seed a suitable mammalian cell line (e.g., HEK293T) in 24-well plates.
-
Co-transfect the cells with the bait, prey, and reporter plasmids using a suitable transfection reagent (e.g., Lipofectamine).
3. Treatment:
-
After transfection, treat the cells with varying concentrations of halofenic acid, a full agonist (e.g., rosiglitazone) as a positive control, or vehicle (DMSO).
4. Reporter Gene Assay:
-
After 24-48 hours of treatment, lyse the cells.
-
Measure the activity of the reporter gene (e.g., luciferase activity using a luminometer).
5. Data Analysis:
-
Normalize the reporter gene activity to a co-transfected control plasmid (e.g., a β-galactosidase expression vector) to account for transfection efficiency.
-
An increase in reporter activity in the presence of the ligand indicates an interaction between PPARγ and the co-regulator.
Conclusion
This compound exerts its primary effects on gene expression through its active metabolite, halofenic acid, which acts as a selective PPARγ modulator. This activity, characterized by the displacement of corepressors and inefficient recruitment of coactivators, leads to a distinct and more targeted regulation of PPARγ-responsive genes compared to full agonists. The quantitative data clearly demonstrate the upregulation of genes involved in lipid and glucose metabolism. While the involvement of other signaling pathways like AMPK and NF-κB is plausible and consistent with the physiological effects of this compound, direct evidence for its modulation of these pathways and their target genes requires further investigation. The experimental protocols detailed in this guide provide a framework for researchers to further explore the nuanced mechanisms of this compound's action and to identify new therapeutic applications for this promising metabolic regulator.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound is a selective peroxisome proliferator-activated receptor gamma modulator with antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microarray analysis of differentiation-specific gene expression during 3T3-L1 adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of FAT/CD36 mRNA gene expression by long chain fatty acids in the differentiated 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of AMPK for a Break in Hepatic Lipid Accumulation and Circulating Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clinexprheumatol.org [clinexprheumatol.org]
- 8. Transcriptional Profiling of Krüppel-like Factor 4 Reveals a Function in Cell Cycle Regulation and Epithelial Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Halofenate In Vitro Assay Protocols: A Comprehensive Guide for Researchers
Introduction
Halofenate, and its active metabolite halofenic acid (HA), have been identified as selective peroxisome proliferator-activated receptor γ (PPARγ) modulators (SPPARγMs) with potential therapeutic applications in metabolic diseases.[1][2][3] Unlike full PPARγ agonists, this compound exhibits a distinct mechanism of action, characterized by partial agonism and antagonism, which may offer a more favorable safety profile.[4][5] This document provides detailed application notes and protocols for a suite of in vitro assays to characterize the activity of this compound. These protocols are intended for researchers, scientists, and drug development professionals investigating the molecular pharmacology of this compound and similar compounds.
Data Presentation: Quantitative Summary of this compound Activity
The following table summarizes key quantitative data for the in vitro activity of halofenic acid (HA), the active form of this compound.
| Assay Type | Target | Cell Line/System | Key Parameter | Value | Reference |
| Competitive Binding Assay | Human PPARγ Ligand-Binding Domain | Recombinant Protein | IC50 | ~32 µmol/L | [3] |
| Reporter Gene Assay | Human PPARγ | HEK-293T | EC50 | Not explicitly stated, partial agonist activity observed at concentrations up to 100 µmol/L | [3] |
| Adipogenesis Assay | Primary Human Preadipocytes | Primary Cells | Concentration for Antagonism of Rosiglitazone-mediated differentiation | 100 and 200 µmol/L | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway influenced by this compound and the general workflow for the in vitro assays described in this document.
Experimental Protocols
PPARγ Reporter Gene Assay
This assay measures the ability of halofenic acid to modulate the transcriptional activity of PPARγ.
Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing PPAR response elements (PPREs). Cells are co-transfected with this reporter construct and an expression vector for human PPARγ. Activation of PPARγ by a ligand leads to the expression of the reporter gene, which can be quantified.
Materials:
-
HEK-293T cells
-
DMEM with 10% FBS, penicillin/streptomycin
-
Expression plasmid for full-length human PPARγ
-
Reporter plasmid containing multiple PPREs upstream of a luciferase gene (e.g., pGL3-PPRE-luc)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Halofenic acid (HA)
-
Rosiglitazone (B1679542) (full PPARγ agonist, positive control)
-
Luciferase assay system
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK-293T cells in a 96-well plate at a density of 2 x 104 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Transfection: Co-transfect the cells with the PPARγ expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of halofenic acid (e.g., 0.1, 1, 10, 100 µM), rosiglitazone (e.g., 0.01, 0.1, 1, 10 µM), or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for an additional 24 hours at 37°C, 5% CO2.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Plot the dose-response curves and determine EC50 values where applicable.
PPARγ Competitive Binding Assay
This assay determines the affinity of halofenic acid for the PPARγ ligand-binding domain (LBD).
Principle: This assay measures the ability of a test compound (halofenic acid) to displace a fluorescently labeled PPARγ ligand from the recombinant human PPARγ LBD. The decrease in fluorescence polarization or FRET is proportional to the amount of labeled ligand displaced.
Materials:
-
Recombinant human PPARγ LBD
-
Fluorescently labeled PPARγ ligand (e.g., a fluorescent derivative of rosiglitazone)
-
Assay buffer (e.g., phosphate (B84403) buffer with BSA)
-
Halofenic acid (HA)
-
Rosiglitazone (unlabeled, for positive control)
-
384-well black, low-volume plates
-
Plate reader capable of measuring fluorescence polarization or FRET
Protocol:
-
Reagent Preparation: Prepare serial dilutions of halofenic acid and unlabeled rosiglitazone in assay buffer.
-
Assay Setup: In a 384-well plate, add the fluorescent PPARγ ligand, recombinant PPARγ LBD, and either assay buffer (for maximum signal), a saturating concentration of unlabeled rosiglitazone (for minimum signal), or the test compound (halofenic acid).
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure fluorescence polarization or FRET using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition of the fluorescent ligand binding for each concentration of halofenic acid. Plot the dose-response curve and determine the IC50 value.
AMPK Activation Assay (Western Blot)
This protocol describes the detection of phosphorylated (activated) AMP-activated protein kinase (AMPK) in response to halofenic acid treatment in a suitable cell line (e.g., C2C12 myotubes or 3T3-L1 adipocytes).
Principle: AMPK is activated by phosphorylation at Threonine-172 of its α-subunit. Western blotting using an antibody specific for this phosphorylated form of AMPK can be used to assess its activation state.
Materials:
-
C2C12 myotubes or differentiated 3T3-L1 adipocytes
-
DMEM with appropriate serum and antibiotics
-
Halofenic acid (HA)
-
AICAR (AMPK activator, positive control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total AMPKα
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Culture and Treatment: Plate cells and differentiate as required. Treat the cells with various concentrations of halofenic acid (e.g., 10, 50, 100 µM) or AICAR (e.g., 1 mM) for a specified time (e.g., 1, 6, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AMPKα and total AMPKα overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for phospho-AMPKα and total AMPKα. Express the results as a ratio of phosphorylated to total AMPK to determine the extent of activation.
GLUT4 Translocation Assay (Immunofluorescence)
This assay visualizes the movement of the glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane in response to halofenic acid in differentiated 3T3-L1 adipocytes.
Principle: In response to insulin-sensitizing agents, GLUT4 translocates to the cell surface to facilitate glucose uptake. This can be visualized by immunofluorescently labeling GLUT4 at the plasma membrane.
Materials:
-
Differentiated 3T3-L1 adipocytes grown on glass coverslips
-
Krebs-Ringer-HEPES (KRH) buffer
-
Halofenic acid (HA)
-
Insulin (positive control)
-
Paraformaldehyde (PFA) for fixation
-
Primary antibody against an extracellular epitope of GLUT4
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Culture and Differentiation: Grow 3T3-L1 preadipocytes on glass coverslips and differentiate them into mature adipocytes.
-
Serum Starvation: Serum-starve the differentiated adipocytes for 2-4 hours in DMEM.
-
Compound Treatment: Treat the cells with halofenic acid (e.g., 50, 100 µM) or insulin (e.g., 100 nM) in KRH buffer for 30 minutes at 37°C.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Immunostaining:
-
Wash the cells with PBS.
-
Block with a suitable blocking buffer (e.g., 5% goat serum in PBS) for 30 minutes.
-
Incubate with the primary anti-GLUT4 antibody (recognizing an extracellular loop) for 1 hour at room temperature.
-
Wash and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour.
-
-
Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. Capture images of multiple fields of view for each condition.
-
Data Analysis: Quantify the fluorescence intensity at the plasma membrane relative to the total cell fluorescence to determine the extent of GLUT4 translocation.
Disclaimer: These protocols provide a general framework. Researchers should optimize conditions such as cell density, reagent concentrations, and incubation times for their specific experimental setup.
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. Identification of Selective PPAR-γ Modulators by Combining Pharmacophore Modeling, Molecular Docking, and Adipogenesis Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The measurement of GLUT4 translocation in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. raybiotech.com [raybiotech.com]
- 5. Insulin-Responsive Compartments Containing GLUT4 in 3T3-L1 and CHO Cells: Regulation by Amino Acid Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Halofenate Use in 3T3-L1 Adipocyte Differentiation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Halofenate is a hypolipidemic and hypouricemic agent whose active metabolite, Halofenic Acid (HA), has been identified as a selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulator (SPPARγM).[1][2][3] PPARγ is a nuclear receptor that functions as a master regulator of adipogenesis. Full agonists of PPARγ, such as thiazolidinediones (e.g., rosiglitazone), potently induce adipocyte differentiation.[4][5] In contrast, SPPARγMs like halofenic acid exhibit a more nuanced mechanism. HA binds to the PPARγ ligand-binding domain and effectively displaces corepressors (e.g., N-CoR, SMRT) but is inefficient in recruiting coactivators (e.g., p300, CBP).[1][2][3] This partial agonism/antagonism allows HA to selectively modulate the expression of PPARγ target genes in differentiated 3T3-L1 adipocytes without the robust pro-adipogenic effects of full agonists.[1] These characteristics make this compound a valuable tool for dissecting the specific downstream effects of PPARγ activation and for studying the development of insulin (B600854) sensitizers with potentially fewer side effects like weight gain.[1][2]
These notes provide detailed protocols for utilizing this compound in the 3T3-L1 adipocyte differentiation model, including methods for cell culture, treatment, and analysis of relevant endpoints.
Data Presentation
The following table summarizes the modulatory effect of Halofenic Acid (HA) on the mRNA expression of various PPARγ-responsive genes in terminally differentiated 3T3-L1 adipocytes. Cells were treated for 24 hours with the respective compounds. Data is presented relative to a DMSO vehicle control.
| Gene Symbol | Gene Name | Function in Adipocytes | Effect of Rosiglitazone (B1679542) (1 µmol/l)[1] | Effect of Halofenic Acid (150 µmol/l)[1] |
| HSD11B1 | 11-β-hydroxysteroid dehydrogenase type 1 | Glucocorticoid activation, adipogenesis | ↑ (Increase) | ↑ (Increase) |
| SREBP1 | Sterol regulatory element binding transcription factor 1 | Lipogenesis | ↑ (Increase) | ↑ (Increase) |
| PPARγ | Peroxisome proliferator-activated receptor gamma | Master regulator of adipogenesis | ↑ (Increase) | ↑ (Increase) |
| PDHK4 | Pyruvate dehydrogenase kinase isoform 4 | Glucose metabolism regulation | ↑ (Increase) | ↑ (Increase) |
| ANGPTL4 | Angiopoietin-related protein 4 precursor | Lipid metabolism, angiogenesis | ↑ (Increase) | ↑ (Increase) |
| GyK | Glycerol kinase | Triglyceride synthesis | ↑ (Increase) | ↑ (Increase) |
| PEPCK | Phosphoenolpyruvate carboxykinase | Glyceroneogenesis | ↑ (Increase) | ↑ (Increase) |
| FABP4 | Fatty acid binding protein 4 (aP2) | Fatty acid uptake and transport, adipocyte marker | ↑ (Increase) | ↓ (Decrease) |
| LPL | Lipoprotein lipase | Triglyceride hydrolysis from lipoproteins | ↑ (Increase) | No significant change |
| CD36 | CD36 molecule (thrombospondin receptor) | Fatty acid transport | ↑ (Increase) | No significant change |
Visualizations
Signaling Pathway
Caption: this compound's differential modulation of the PPARγ signaling pathway compared to a full agonist.
Experimental Workflow
Caption: Workflow for studying this compound's effects on differentiated 3T3-L1 adipocytes.
Experimental Protocols
Protocol 1: 3T3-L1 Preadipocyte Culture and Differentiation
This protocol describes the standard method for inducing adipogenesis in 3T3-L1 cells.[6][7]
Materials:
-
3T3-L1 preadipocytes
-
DMEM (high glucose)
-
Bovine Calf Serum (BCS) or Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (P/S)
-
3-isobutyl-1-methylxanthine (IBMX)
-
Dexamethasone (DEX)
-
Insulin (bovine)
-
Culture plates (e.g., 6-well plates)
Media Preparation:
-
Growth Medium: DMEM supplemented with 10% BCS and 1% P/S.
-
Differentiation Medium (10% FBS/DMEM): DMEM supplemented with 10% FBS and 1% P/S.
-
MDI Induction Medium: Differentiation Medium containing 0.5 mM IBMX, 1 µM DEX, and 10 µg/mL Insulin. Prepare fresh.
-
Insulin Medium: Differentiation Medium containing 10 µg/mL Insulin. Prepare fresh.
Procedure:
-
Plating (Day -4 to -2): Seed 3T3-L1 preadipocytes in Growth Medium at a density that allows them to reach 100% confluence without overgrowing.
-
Confluence (Day 0): Grow cells until they are confluent. Maintain them in a confluent state for an additional 2 days. This growth arrest is critical for efficient differentiation.
-
Induction (Day 0): Replace the Growth Medium with MDI Induction Medium.
-
Maintenance 1 (Day 2): After 48 hours, remove the MDI Induction Medium and replace it with Insulin Medium. A change in cell morphology should be visible.
-
Maintenance 2 (Day 4): After another 48 hours, remove the Insulin Medium and replace it with fresh Differentiation Medium (10% FBS/DMEM).
-
Maturation (Day 6 onwards): Feed the cells with fresh Differentiation Medium every 2 days. Full differentiation, characterized by the accumulation of lipid droplets, is typically achieved by Day 8-12.
Protocol 2: this compound Treatment of Differentiated 3T3-L1 Adipocytes
This protocol is based on the methodology used to generate the data in the table above.[1]
Materials:
-
Differentiated 3T3-L1 adipocytes (from Protocol 1, Day 8 or later)
-
Halofenic Acid (HA) stock solution (e.g., in DMSO)
-
Rosiglitazone stock solution (positive control, in DMSO)
-
DMSO (vehicle control)
-
Differentiation Medium (10% FBS/DMEM)
Procedure:
-
On the day of the experiment (e.g., Day 8 of differentiation), prepare fresh Differentiation Medium containing the final concentrations of treatments.
-
Vehicle Control: Add DMSO to a final concentration matching the highest volume of stock solution used (e.g., 0.1%).
-
Halofenic Acid: Dilute the HA stock to the desired final concentration (e.g., 150 µM).
-
Rosiglitazone: Dilute the rosiglitazone stock to a final concentration of 1 µM.
-
-
Aspirate the old medium from the wells containing the differentiated adipocytes.
-
Add the appropriate treatment-containing medium to each well.
-
Incubate the cells for 24 hours at 37°C and 5% CO₂.
-
After incubation, proceed with downstream analysis such as RNA isolation (Protocol 4), protein lysis (Protocol 5), or lipid staining (Protocol 3).
Protocol 3: Oil Red O Staining for Lipid Accumulation
This protocol allows for the visualization and quantification of intracellular lipid droplets.[8][9]
Materials:
-
Treated 3T3-L1 adipocytes in culture plates
-
Phosphate-Buffered Saline (PBS)
-
10% Formalin (or 4% Paraformaldehyde) in PBS for fixation
-
Oil Red O (ORO) powder
-
Isopropanol (B130326) (60% and 100%)
-
Distilled water (dH₂O)
Procedure:
-
ORO Stock Solution: Dissolve 0.35 g of Oil Red O powder in 100 mL of 100% isopropanol. Stir overnight and filter. This stock is stable at room temperature.
-
ORO Working Solution: To prepare the working solution, mix 6 parts ORO Stock Solution with 4 parts dH₂O. Let the solution sit for 20 minutes at room temperature and filter through a 0.2 µm filter to remove precipitates. This solution should be made fresh.
-
Washing: Carefully aspirate the culture medium and gently wash the cells twice with PBS.
-
Fixation: Add 10% formalin to each well and incubate for at least 1 hour at room temperature.
-
Rinsing: Remove the formalin and wash the wells twice with dH₂O.
-
Permeabilization: Remove the water and add 60% isopropanol to each well for 5 minutes.
-
Staining: Remove the isopropanol and add enough ORO Working Solution to completely cover the cell monolayer. Incubate for 20-30 minutes at room temperature.
-
Final Washes: Remove the ORO solution and wash the cells 3-4 times with dH₂O until the excess stain is removed.
-
Imaging (Qualitative): Add PBS to the wells to prevent drying and visualize the red-stained lipid droplets under a microscope.
-
Quantification:
-
After imaging, remove all water and allow the plate to dry completely.
-
Add 100% isopropanol to each well (e.g., 1 mL for a 6-well plate) and incubate for 10 minutes on a shaker to elute the stain.
-
Transfer the eluate to a 96-well plate and measure the absorbance at 510 nm using a plate reader.[8]
-
Protocol 4: Gene Expression Analysis by qRT-PCR
Materials:
-
Treated 3T3-L1 adipocytes
-
RNA lysis buffer (e.g., TRIzol)
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers (forward and reverse)
-
Housekeeping gene primers (e.g., 36B4/RPLP0, GAPDH)
-
qRT-PCR instrument
Procedure:
-
Cell Lysis: Wash cells with PBS and lyse directly in the well by adding TRIzol or a similar lysis buffer.
-
RNA Isolation: Isolate total RNA using a column-based kit or phenol-chloroform extraction according to the manufacturer's instructions. Quantify the RNA and assess its purity (A260/280 ratio).
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a suitable synthesis kit.
-
qPCR Reaction: Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the gene of interest, and diluted cDNA.
-
Thermal Cycling: Run the reaction on a qRT-PCR instrument with appropriate cycling conditions.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to a stable housekeeping gene.[1]
Protocol 5: Protein Expression Analysis by Western Blot
Materials:
-
Treated 3T3-L1 adipocytes
-
RIPA buffer or other suitable lysis buffer with protease/phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PPARγ, anti-FABP4)
-
Loading control antibody (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli buffer and boil for 5 minutes.
-
SDS-PAGE: Load samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity using densitometry software.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. This compound is a selective peroxisome proliferator-activated receptor gamma modulator with antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A selective peroxisome proliferator-activated receptor-gamma (PPARgamma) modulator blocks adipocyte differentiation but stimulates glucose uptake in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for effective differentiation of 3T3-L1 cells to adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]
- 7. docs.abcam.com [docs.abcam.com]
- 8. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Qualitative and quantitative analysis of lipid droplets in mature 3T3-L1 adipocytes using oil red O - PMC [pmc.ncbi.nlm.nih.gov]
Halofenate In Vivo Studies in ob/ob Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of in vivo studies utilizing Halofenate in the ob/ob mouse model of obesity and type 2 diabetes. This compound, a selective peroxisome proliferator-activated receptor γ (PPARγ) modulator, has demonstrated significant anti-diabetic properties. This document details the quantitative outcomes of this compound administration on key metabolic parameters, offers detailed experimental protocols for replicating these studies, and visualizes the underlying signaling pathways.
Introduction
The ob/ob mouse, which is deficient in leptin and exhibits profound obesity, hyperphagia, and insulin (B600854) resistance, is a cornerstone model for studying type 2 diabetes and obesity. This compound has been identified as a selective PPARγ modulator (SPPARγM) with promising therapeutic potential. Unlike full PPARγ agonists, which can have side effects such as weight gain, this compound's unique mode of action offers the possibility of insulin sensitization with a more favorable side-effect profile.[1][2][3] This document serves as a practical guide for researchers investigating the in vivo effects of this compound in this widely used preclinical model.
Data Presentation: Quantitative Effects of this compound in ob/ob Mice
The following tables summarize the dose-dependent effects of this compound on plasma glucose and insulin levels in male ob/ob mice following once-daily administration for three days.[1] The data is derived from studies where measurements were taken 3 hours after the final dose.[1]
Table 1: Effect of this compound on Fasting Plasma Glucose in ob/ob Mice
| Treatment Group | Dose (mg/kg) | Mean Plasma Glucose (mg/dL) (Estimated) | % Change from Vehicle | Statistical Significance (p-value) |
| Vehicle | 0 | ~250 | - | - |
| This compound | 50 | ~240 | -4% | Not Significant |
| This compound | 100 | ~225 | -10% | Not Significant |
| This compound | 150 | ~190 | -24% | < 0.05 |
| This compound | 200 | ~160 | -36% | < 0.05 |
Data are estimated from graphical representations in the source literature and presented as means ± SEM, with n=8 mice per group.[1]
Table 2: Effect of this compound on Fasting Plasma Insulin in ob/ob Mice
| Treatment Group | Dose (mg/kg) | Mean Plasma Insulin (ng/mL) (Estimated) | % Change from Vehicle | Statistical Significance (p-value) |
| Vehicle | 0 | ~8.0 | - | - |
| This compound | 50 | ~7.8 | -2.5% | Not Significant |
| This compound | 100 | ~7.5 | -6.25% | Not Significant |
| This compound | 150 | ~6.8 | -15% | Not Significant |
| This compound | 200 | ~5.0 | -37.5% | < 0.05 |
Data are estimated from graphical representations in the source literature and presented as means ± SEM, with n=8 mice per group.[1]
Note on Lipid Profile: While this compound was originally developed as a hypolipidemic agent and has been shown to lower triglycerides in humans and rats, specific quantitative data on its effects on the lipid profile (e.g., triglycerides, cholesterol) in the ob/ob mouse model were not available in the reviewed literature.[4][5][6][7]
Experimental Protocols
Animal Model and Husbandry
-
Animal Model: Male C57BL/6J-ob/ob mice are a suitable model.[1]
-
Age: Studies can be initiated in mice at an age where the diabetic phenotype is well-established (e.g., 8-12 weeks).
-
Housing: Mice should be housed in a temperature- and light-controlled environment with a standard 12-hour light/dark cycle.
-
Diet and Water: Provide ad libitum access to standard chow and water.
-
Acclimation: Allow for an acclimation period of at least one week before the start of the experiment.
This compound Administration Protocol
-
Formulation: this compound is a prodrug that is rapidly converted to its active form, halofenic acid, in vivo.[3] For oral administration, this compound can be suspended in a suitable vehicle such as 0.5% methylcellulose.
-
Dosing: Doses ranging from 50 to 200 mg/kg have been shown to be effective.[1]
-
Route of Administration: Oral gavage is the recommended route for precise dosing.
-
Frequency and Duration: Once daily administration for a period of 3 days has been shown to produce acute anti-diabetic effects.[1]
-
Volume: The volume of administration for oral gavage in mice should typically not exceed 10 mL/kg of body weight.
Blood Sampling and Biochemical Analysis
-
Blood Collection: Blood samples can be collected via tail vein or retro-orbital sinus under appropriate anesthesia. For terminal studies, cardiac puncture is a common method.
-
Timing: For acute studies, blood samples should be collected at a consistent time point following the final dose (e.g., 3 hours post-dose).[1]
-
Fasting: A short fasting period (e.g., 4-6 hours) prior to blood collection is recommended for measuring fasting glucose and insulin levels.
-
Plasma Preparation: Collect blood in tubes containing an anticoagulant (e.g., EDTA) and centrifuge to separate the plasma.
-
Biochemical Assays:
-
Plasma Glucose: Can be measured using a commercial glucose oxidase-based assay kit or a handheld glucometer validated for use in mice.
-
Plasma Insulin: Can be quantified using a commercially available mouse insulin ELISA kit.
-
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound as a Selective PPARγ Modulator
Caption: this compound acts as a prodrug, converting to active halofenic acid, which selectively modulates PPARγ, leading to beneficial metabolic effects.
Experimental Workflow for this compound Study in ob/ob Mice
Caption: A typical workflow for an acute in vivo study of this compound in ob/ob mice, from animal preparation to data analysis.
Conclusion
This compound demonstrates robust, dose-dependent anti-diabetic effects in the ob/ob mouse model, significantly lowering both plasma glucose and insulin at higher doses.[1] Its mechanism as a selective PPARγ modulator suggests a potential for therapeutic benefit in type 2 diabetes with a differentiated safety profile compared to full PPARγ agonists.[2][3] The protocols and data presented herein provide a valuable resource for researchers aiming to further investigate the in vivo pharmacology of this compound and similar compounds. Future studies should aim to elucidate the effects of this compound on the lipid profile in ob/ob mice and identify the specific downstream PPARγ target genes responsible for its beneficial metabolic effects.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. This compound is a selective peroxisome proliferator-activated receptor gamma modulator with antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of this compound on serum lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound and clofibrate: mechanism of hypotriglyceridemic action in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of this compound and clofibrate on lipid synthesis in rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Halofenate's Metabolic Impact on Zucker Fatty Rats: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental use of halofenate in the Zucker fatty rat model, a widely used model for studying obesity and insulin (B600854) resistance. The following sections summarize the key quantitative findings, outline detailed experimental protocols, and visualize the underlying mechanisms and workflows.
Summary of Quantitative Data
This compound has been demonstrated to be a selective peroxisome proliferator-activated receptor γ (PPARγ) modulator with significant effects on glucose and lipid metabolism in Zucker fatty rats.[1][2] Key findings from a 28-day study comparing this compound, rosiglitazone (B1679542), and a vehicle control are summarized below.
Table 1: Effects of this compound on Body Weight in Obese Zucker (fa/fa) Rats After 28 Days of Treatment
| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Gain (g) |
| Vehicle | 480 ± 10 | 580 ± 15 | 100 ± 5 |
| This compound (200 mg/kg) | 475 ± 12 | 570 ± 18 | 95 ± 6 |
| Rosiglitazone (30 mg/kg) | 485 ± 11 | 610 ± 14 | 125 ± 3* |
*p < 0.05 vs. vehicle treatment. Data are presented as mean ± SEM. Source: Adapted from studies on this compound's effects on insulin resistance.[1]
Table 2: Effects of this compound on Plasma Parameters During an Oral Glucose Tolerance Test (OGTT) in Obese Zucker (fa/fa) Rats
| Treatment Group | Fasting Plasma Glucose (mg/dL) | Fasting Plasma Insulin (ng/mL) | Glucose AUC (mg/dLmin) | Insulin AUC (ng/mLmin) |
| Vehicle | 130 ± 5 | 15 ± 2 | 30,000 ± 1500 | 3,500 ± 300 |
| This compound (200 mg/kg) | 110 ± 4# | 10 ± 1# | 25,000 ± 1200# | 2,500 ± 250# |
| Rosiglitazone (30 mg/kg) | 105 ± 5 | 8 ± 1 | 22,000 ± 1100 | 2,000 ± 200 |
#p < 0.05 vs. vehicle treatment. *p < 0.05 vs. vehicle treatment. AUC = Area Under the Curve. Data are presented as mean ± SEM. Source: Adapted from studies on this compound's insulin sensitization activity.[1]
Table 3: General Effects of this compound on Plasma Lipids in Rats
| Plasma Lipid | Effect | Magnitude of Change |
| Cholesterol | Decrease | 20-40% |
| Triglycerides | Decrease | 20-40% |
| Phospholipids | Decrease | 20-40% |
| Free Fatty Acids | Decrease | 20-40% |
Source: Based on reviews of this compound's mechanism of action.[3]
Experimental Protocols
The following protocols are based on methodologies reported in studies investigating this compound in Zucker fatty rats.
Animal Model and Housing
-
Species: Zucker rat (Rattus norvegicus)
-
Strain: Obese (fa/fa) and lean littermates.[4][5] The obese Zucker rat is a model for insulin resistance, hyperlipidemia, and obesity.[1][4]
-
Age: Typically, studies commence with rats around 6-10 weeks of age.[5][6]
-
Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle. Standard laboratory chow and water should be provided ad libitum.
Drug Administration Protocol
-
Compound: this compound is a pro-drug that is rapidly converted to its active form, halofenic acid (HA), in vivo.[7]
-
Vehicle: A suitable vehicle, such as 0.5% methylcellulose (B11928114) in water, should be used for oral administration.
-
Dosing: this compound is administered orally via gavage. A common dosage used in studies is 200 mg/kg body weight, once daily.[1]
-
Control Groups: A vehicle control group and a positive control group (e.g., rosiglitazone at 30 mg/kg) are essential for comparative analysis.[1]
-
Duration: A typical study duration to observe significant metabolic effects is 28 days.[1]
Oral Glucose Tolerance Test (OGTT)
-
Acclimation: Prior to the test, animals should be handled and accustomed to the gavage procedure to minimize stress-induced hyperglycemia.
-
Fasting: Rats are fasted overnight (approximately 16-18 hours) before the glucose challenge.
-
Baseline Blood Sample: A baseline blood sample is collected from the tail vein (t=0 min).
-
Glucose Administration: A glucose solution (e.g., 2 g/kg body weight) is administered orally via gavage.
-
Serial Blood Sampling: Blood samples are collected at specific time points after glucose administration (e.g., 15, 30, 60, and 120 minutes).
-
Analysis: Plasma glucose and insulin levels are measured for each time point. The Area Under the Curve (AUC) for both glucose and insulin is calculated to assess glucose tolerance and insulin sensitivity.
Plasma Lipid Analysis
-
Sample Collection: Blood is collected from fasted animals, typically via cardiac puncture under anesthesia at the end of the study.
-
Sample Processing: Blood is collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.
-
Analysis: Plasma concentrations of total cholesterol, triglycerides, phospholipids, and free fatty acids are determined using standard enzymatic colorimetric assays.
Visualizations
Signaling Pathway of this compound as a Selective PPARγ Modulator
Caption: this compound's mechanism as a selective PPARγ modulator.
Experimental Workflow for Evaluating this compound in Zucker Fatty Rats
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. This compound is a selective peroxisome proliferator-activated receptor gamma modulator with antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. inotiv.com [inotiv.com]
- 5. Insulin resistance in the Zucker diabetic fatty rat: a metabolic characterisation of obese and lean phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peroxisome proliferator-activated receptor (PPAR)-alpha agonism prevents the onset of type 2 diabetes in Zucker diabetic fatty rats: A comparison with PPAR gamma agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Reporter Gene Assays for Halofenate Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing reporter gene assays to characterize the activity of Halofenate and its active metabolite, Halofenic Acid (HA). The focus is on assays designed to elucidate the compound's interaction with Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ.
Introduction
This compound, a drug initially investigated for its lipid-lowering properties, has been identified as a selective PPARγ modulator (SPPARγM). Its active form, Halofenic Acid (HA), exhibits partial agonist and antagonist activities on PPARγ, a key nuclear receptor involved in adipogenesis, insulin (B600854) sensitivity, and inflammation. Reporter gene assays are fundamental tools for quantifying the potency and efficacy of compounds like this compound that modulate the transcriptional activity of nuclear receptors. These assays typically involve a chimeric receptor and a reporter gene (e.g., luciferase) whose expression is driven by a response element recognized by the chimeric receptor.
Principle of the Assay
The most common reporter gene assay to assess this compound's activity is the GAL4 hybrid assay. In this system, the ligand-binding domain (LBD) of a PPAR isotype (α, δ, or γ) is fused to the DNA-binding domain (DBD) of the yeast transcription factor GAL4. This chimeric protein is co-expressed in a suitable mammalian cell line with a reporter plasmid. The reporter plasmid contains a promoter with GAL4 Upstream Activation Sequences (UAS) that control the expression of a reporter gene, such as firefly luciferase. When a ligand like Halofenic Acid binds to the PPAR LBD of the chimera, it induces a conformational change that allows the recruitment of co-activator proteins, leading to the activation of the reporter gene and subsequent production of a measurable signal (e.g., light from the luciferase-luciferin reaction).
Signaling Pathway of this compound (Halofenic Acid) via PPARγ
The following diagram illustrates the mechanism of action of Halofenic Acid (HA) as a selective PPARγ modulator.
Caption: this compound is metabolized to Halofenic Acid (HA), which acts as a ligand for the PPARγ-RXR heterodimer, leading to modulated gene transcription.
Data Presentation
The following tables summarize the quantitative data for Halofenic Acid (HA) activity in reporter gene assays.
Table 1: Potency of Halofenic Acid on Human PPARγ
| Parameter | Value (μM) | Cell Line | Assay Type | Reference |
| EC50 | ~10-20 | HEK-293T | GAL4 Hybrid Reporter Assay | [1][2][3] |
| EC50 | ~12-24 | CHO, CV-1 | GAL4 Hybrid Reporter Assay | [1] |
| IC50 (Binding) | ~32 | N/A | Competitive Binding Assay | [1][3] |
Table 2: Efficacy of Halofenic Acid on Human PPAR Isotypes
| PPAR Isotype | Maximal Activation (% of Rosiglitazone) | Observation | Reference |
| PPARγ | ~10-15% | Partial Agonist | [1][2][3] |
| PPARα | No activation observed | Inactive | [1] |
| PPARδ | No activation observed | Inactive | [1] |
Experimental Protocols
Protocol 1: GAL4 Hybrid Reporter Gene Assay for this compound Activity
This protocol is designed to quantify the activation of PPARγ by Halofenic Acid in a mammalian cell line.
Materials:
-
Cell Line: Human Embryonic Kidney (HEK-293T) cells.
-
Plasmids:
-
Expression plasmid for the GAL4 DNA-binding domain fused to the human PPARγ ligand-binding domain (pCMV-GAL4-hPPARγ-LBD).
-
Reporter plasmid containing multiple GAL4 Upstream Activation Sequences (UAS) driving the expression of firefly luciferase (pUAS-Luc).
-
Internal control plasmid for normalization, e.g., a plasmid expressing Renilla luciferase from a constitutive promoter (pRL-CMV).
-
-
Transfection Reagent: Lipofectamine 2000 or similar.
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Test Compounds: Halofenic Acid, Rosiglitazone (positive control), DMSO (vehicle control).
-
Luciferase Assay Reagent: Dual-Luciferase® Reporter Assay System or equivalent.
-
Apparatus: 96-well cell culture plates, luminometer.
Experimental Workflow Diagram:
Caption: Workflow for the GAL4 hybrid reporter gene assay to measure this compound activity.
Step-by-Step Procedure:
-
Cell Seeding:
-
One day prior to transfection, seed HEK-293T cells in a 96-well white, clear-bottom cell culture plate at a density of 2 x 104 cells per well in 100 µL of complete DMEM.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Transfection:
-
On the day of transfection, prepare the transfection mix. For each well, mix:
-
50 ng of pCMV-GAL4-hPPARγ-LBD
-
100 ng of pUAS-Luc
-
5 ng of pRL-CMV
-
-
Follow the manufacturer's protocol for the transfection reagent.
-
Add the transfection mix to the cells and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of Halofenic Acid and Rosiglitazone in DMEM. A typical concentration range for Halofenic Acid is 0.1 to 100 µM.
-
After 24 hours of transfection, remove the medium and replace it with 100 µL of medium containing the test compounds or vehicle control (DMSO, typically at a final concentration of ≤0.1%).
-
Incubate the plate for an additional 24 hours.
-
-
Luciferase Assay:
-
Remove the medium from the wells.
-
Lyse the cells using the passive lysis buffer provided with the luciferase assay kit.
-
Measure firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
For each well, calculate the relative luciferase activity by dividing the firefly luciferase reading by the Renilla luciferase reading to normalize for transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration.
-
Determine the EC50 values by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Express the maximal activation of Halofenic Acid as a percentage of the maximal activation achieved with the full agonist Rosiglitazone.
-
Conclusion
Reporter gene assays, particularly the GAL4 hybrid system, are robust and sensitive methods for characterizing the activity of this compound and its active metabolite, Halofenic Acid. These assays have been instrumental in identifying HA as a selective PPARγ modulator with partial agonist activity. The detailed protocols and data provided in these application notes offer a solid foundation for researchers in pharmacology and drug development to investigate the molecular mechanisms of this compound and similar compounds.
References
Application Notes and Protocols for Cell-based Assays of PPARγ Activation by Halofenate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Halofenate and its active metabolite, halofenic acid (HA), have been identified as selective peroxisome proliferator-activated receptor γ (PPARγ) modulators (SPPARγMs).[1][2] Unlike full agonists such as thiazolidinediones (TZDs), this compound exhibits partial agonist and antagonist activities, suggesting a different mechanism of action that could translate into a more favorable clinical profile with fewer side effects.[1][3] Accurate and robust cell-based assays are crucial for characterizing the interaction of compounds like this compound with PPARγ and elucidating their specific effects on the PPARγ signaling pathway.
These application notes provide detailed protocols for key cell-based assays to evaluate the activation of PPARγ by this compound. The described methods include reporter gene assays to quantify transcriptional activation, mammalian two-hybrid assays to assess cofactor interactions, and adipocyte differentiation assays to determine the physiological response in a relevant cell model.
PPARγ Signaling Pathway
The canonical PPARγ signaling pathway is initiated by the binding of a ligand, which induces a conformational change in the receptor. This leads to the dissociation of corepressor proteins and the recruitment of coactivator complexes. The PPARγ receptor forms a heterodimer with the retinoid X receptor (RXR).[4][5] This heterodimer then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[5][6] These target genes are involved in various biological processes, including adipogenesis, lipid metabolism, and insulin (B600854) sensitivity.[4][7]
Caption: PPARγ Signaling Pathway Activation by this compound.
Data Presentation
Table 1: Quantitative Data on this compound's PPARγ Activation
| Parameter | Cell Line | Assay Type | Value | Reference Compound | Reference Value |
| EC50 | HEK-293T | GAL4-hPPARγ Reporter Assay | ~10–20 µmol/l | Rosiglitazone (B1679542) | ~0.5–2 µmol/l |
| Maximal Activation | HEK-293T | GAL4-hPPARγ Reporter Assay | ~10–15% of Rosiglitazone | Rosiglitazone | 100% |
| IC50 | Recombinant hPPARγ LBD | Competitive Binding Assay | ~32 µmol/l | - | - |
EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration; LBD: Ligand-binding domain.[3][8]
Experimental Protocols
PPARγ Reporter Gene Assay
This assay quantifies the ability of this compound to activate the transcriptional activity of PPARγ. A common approach involves the use of a GAL4-PPARγ ligand-binding domain (LBD) hybrid receptor and a luciferase reporter gene under the control of a GAL4 upstream activating sequence (UAS).
Experimental Workflow:
Caption: Workflow for a PPARγ Reporter Gene Assay.
Protocol:
-
Cell Culture and Plating:
-
Culture Human Embryonic Kidney (HEK)-293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seed the cells into 96-well plates at a density of 2 x 104 cells per well and incubate overnight.
-
-
Transfection:
-
Prepare a transfection mixture containing a GAL4-human PPARγ ligand-binding domain (LBD) expression plasmid and a luciferase reporter plasmid with a GAL4 upstream activating sequence (UAS).
-
Use a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions.
-
Incubate the cells with the transfection mixture for 4-6 hours.
-
-
Compound Treatment:
-
After transfection, replace the medium with fresh DMEM containing 5% charcoal-stripped FBS.
-
Prepare serial dilutions of halofenic acid (the active form of this compound) and a positive control (e.g., rosiglitazone) in the assay medium.
-
Add the compounds to the respective wells and incubate for 20-24 hours.[3]
-
-
Luciferase Assay:
-
Lyse the cells using a suitable lysis buffer.
-
Measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system (e.g., Steady-Glo).[3]
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.
-
Plot the normalized luciferase activity against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Mammalian Two-Hybrid Assay for Cofactor Interaction
This assay investigates the ability of this compound to modulate the interaction between PPARγ and its cofactors (corepressors and coactivators).[3][8]
Protocol:
-
Cell Culture and Plating:
-
Culture JEG-3 cells and seed them in 96-well plates.[3]
-
-
Transfection:
-
Co-transfect the cells with a reporter plasmid (e.g., G5E1B-LUC), a plasmid expressing the full-length PPARγ fused to a DNA-binding domain (e.g., pVP16-PPARγ), and a plasmid expressing a cofactor (e.g., N-CoR, SMRT, p300, CBP, or TRAP220) fused to a transcriptional activation domain (e.g., pGAL).[3]
-
-
Compound Treatment:
-
Incubate the transfected cells for 16 hours, then replace the medium with fresh medium containing halofenic acid or rosiglitazone.
-
Incubate for an additional 24 hours.[3]
-
-
Luciferase Assay and Data Analysis:
-
Perform the luciferase assay as described in the reporter gene assay protocol.
-
An increase in luciferase activity indicates recruitment of a coactivator, while a decrease indicates displacement of a corepressor.
-
Adipocyte Differentiation Assay
This assay assesses the functional consequence of PPARγ activation by measuring the differentiation of preadipocytes into mature adipocytes.[1]
Protocol:
-
Cell Culture:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% calf serum.
-
-
Induction of Differentiation:
-
Once the cells reach confluence, induce differentiation by treating them with a differentiation cocktail containing 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 1.7 µM insulin in DMEM with 10% FBS.
-
Include halofenic acid, rosiglitazone (positive control), or vehicle in the differentiation medium.
-
-
Maturation:
-
After 2-3 days, replace the medium with DMEM containing 10% FBS and insulin, along with the respective test compounds.
-
Continue to culture for another 4-7 days, replacing the medium every 2 days.
-
-
Assessment of Differentiation (Oil Red O Staining):
-
Wash the cells with phosphate-buffered saline (PBS) and fix them with 10% formalin for at least 1 hour.
-
Wash with water and then with 60% isopropanol (B130326).
-
Stain the lipid droplets with Oil Red O solution for 10-20 minutes.
-
Wash with water and visualize the stained lipid droplets by microscopy.
-
For quantification, elute the stain with isopropanol and measure the absorbance at 510 nm.
-
-
Gene Expression Analysis of Adipogenic Markers:
-
Isolate total RNA from the differentiated cells.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of PPARγ target genes involved in adipogenesis, such as fatty acid-binding protein 4 (FABP4/aP2) and lipoprotein lipase (B570770) (LPL).[8]
-
Disclaimer: These protocols provide a general framework. Researchers should optimize the conditions for their specific cell lines and experimental setup.
References
- 1. This compound is a selective peroxisome proliferator-activated receptor gamma modulator with antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective Modulators of PPAR-γ Activity: Molecular Aspects Related to Obesity and Side-Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. cusabio.com [cusabio.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Halofenate as a Selective PPARγ Modulator for Ameliorating Insulin Resistance
Introduction
Halofenate is a hypolipidemic and hypouricemic drug that has been identified as a selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulator (SPPARγM). Contrary to inducing insulin (B600854) resistance, extensive research has demonstrated that this compound and its active form, halofenic acid (HA), act as insulin sensitizers with potent antidiabetic properties. These application notes provide detailed information and protocols for researchers utilizing this compound to study the mechanisms of insulin sensitization and to evaluate its therapeutic potential in preclinical models of insulin resistance and type 2 diabetes. This compound's unique mode of action, which differs from full PPARγ agonists like thiazolidinediones (TZDs), makes it a valuable tool for investigating nuanced aspects of metabolic disease. It has been shown to improve insulin sensitivity comparably to rosiglitazone (B1679542) but without the associated side effect of weight gain.[1][2][3]
Mechanism of Action
This compound is a prodrug that is rapidly converted to its active metabolite, halofenic acid (HA), in vivo.[3] HA functions as a partial agonist of PPARγ. Its mechanism involves binding to the PPARγ ligand-binding domain, leading to a conformational change that results in the effective displacement of corepressors (e.g., N-CoR, SMRT) but only inefficient recruitment of coactivators (e.g., p300, CBP, TRAP220).[2][3] This selective modulation of PPARγ activity alters the expression of multiple target genes involved in glucose and lipid metabolism, ultimately enhancing whole-body insulin sensitivity.[2][3] Unlike full agonists, HA has been shown to antagonize the adipogenic effects of rosiglitazone in human preadipocytes.[2][3]
Mechanism of this compound as a Selective PPARγ Modulator
Caption: Mechanism of this compound as a Selective PPARγ Modulator.
Experimental Protocols
Protocol 1: Acute Antidiabetic Effects in ob/ob Mice
This protocol details the methodology for assessing the acute effects of this compound on glucose and insulin levels in a genetically obese and diabetic mouse model.
1. Animal Model:
-
Species: Mouse
-
Strain: C57BL/6J-ob/ob (or Jackson Laboratories equivalent)[1]
-
Age: 8 weeks old[1]
-
Sex: Male
-
Housing: Standard housing conditions with ad libitum access to food and water, unless otherwise specified for fasting. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[1]
2. Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Blood collection supplies (e.g., tail vein lancets, micro-hematocrit tubes)
-
Glucometer and test strips
-
Insulin ELISA kit
-
Centrifuge
3. Experimental Procedure:
-
Acclimate mice to handling and oral gavage for several days before the experiment.
-
Divide mice into treatment groups (n=8 per group): Vehicle control, and this compound at various doses (e.g., 50, 100, 150, 200 mg/kg).[1]
-
Administer the assigned treatment (vehicle or this compound) orally via gavage once daily for 3 consecutive days.[1]
-
On day 3, collect blood samples 3 hours after the final dose. A short fasting period may precede blood collection if fasting levels are desired.
-
Process blood to separate plasma. Immediately measure blood glucose using a glucometer.
-
Store plasma samples at -80°C until insulin analysis.
-
Measure plasma insulin concentrations using a commercially available ELISA kit according to the manufacturer's instructions.
4. Data Analysis:
-
Calculate the mean ± standard error of the mean (SEM) for fasting plasma glucose and insulin for each treatment group.
-
Perform statistical analysis, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test), to compare this compound-treated groups to the vehicle control. A p-value < 0.05 is typically considered statistically significant.[1]
-
An ED₅₀ (median effective dose) can be calculated for the glucose-lowering effect.[1]
Experimental Workflow for Acute Study in ob/ob Mice
Caption: Workflow for acute this compound administration in ob/ob mice.
Protocol 2: Chronic Insulin Sensitization in Obese Zucker (fa/fa) Rats
This protocol outlines a longer-term study to evaluate the effects of this compound on insulin sensitivity, glucose tolerance, and body weight in a model of severe insulin resistance.
1. Animal Model:
-
Species: Rat
-
Strain: Obese Zucker (fa/fa)
-
Characteristics: Normoglycemic, hyperinsulinemic, and severely insulin-resistant.[1]
-
Sex: Male or Female
-
Housing: Standard housing conditions. All procedures must be approved by an IACUC.
2. Materials:
-
This compound
-
Rosiglitazone (as a positive control)
-
Vehicle
-
Oral gavage needles
-
Glucose solution (for OGTT)
-
Blood collection supplies
-
Glucometer, Insulin ELISA kit
-
Animal scale
3. Experimental Procedure:
-
Acclimate rats and divide them into treatment groups (n=8 per group): Vehicle, this compound (e.g., 200 mg/kg), and Rosiglitazone (e.g., 30 mg/kg).[1]
-
Record baseline body weights.
-
Administer treatments orally, once daily, for 28 consecutive days.[1]
-
Monitor and record body weight and food intake regularly (e.g., weekly or bi-weekly) throughout the study.
-
Oral Glucose Tolerance Test (OGTT):
-
Perform the OGTT after a specified treatment period (e.g., on day 18 or 20).[1]
-
Fast the rats overnight (e.g., 12-16 hours).
-
The following morning, collect a baseline blood sample (t=0).
-
Administer a glucose solution via oral gavage (e.g., 2 g/kg body weight).
-
Collect blood samples at subsequent time points (e.g., 15, 30, 60, 120 minutes) after the glucose load.
-
Measure glucose and insulin levels for each time point.
-
4. Data Analysis:
-
Body Weight: Compare body weight gain between groups over the 28-day period using repeated measures ANOVA.
-
OGTT:
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound.
Table 1: Acute Effects of this compound in ob/ob Mice (3-Day Treatment)
| Treatment Group | Dose (mg/kg) | Fasting Plasma Glucose | Fasting Plasma Insulin |
|---|---|---|---|
| Vehicle | - | Baseline | Baseline |
| This compound | 50 | No significant change | No significant change |
| This compound | 100 | No significant change | No significant change |
| This compound | 150 | Significant Reduction | Not specified, trend down |
| This compound | 200 | Significant Reduction | Significant Reduction |
Data derived from studies by Allen et al. (2006).[1] ED₅₀ for glucose reduction was calculated at 132 mg/kg.[1]
Table 2: Chronic Effects of this compound in Obese Zucker (fa/fa) Rats (28-Day Treatment)
| Parameter | Vehicle Control | This compound (200 mg/kg) | Rosiglitazone (30 mg/kg) |
|---|---|---|---|
| Fasting Plasma Insulin (ng/dL) | 4.17 ± 0.60 | 1.50 ± 0.17 (P < 0.001) | 1.53 ± 0.15 (P < 0.001) |
| Fasting Plasma Glucose (mg/dL) | 137.1 ± 8.7 | 114.3 ± 6.8 (NS) | 112.3 ± 6.2 (NS) |
| Glucose AUC (% Reduction) | - | ~30% | Significant Reduction |
| Insulin AUC (% Reduction) | - | ~75% | Significant Reduction |
| Body Weight Gain | Baseline Gain | No significant difference from Vehicle | Significant increase vs. Vehicle |
Data derived from studies by Allen et al. (2006) after 18-20 days of treatment.[1] AUC reductions are approximate values based on graphical data. NS = Not Statistically Significant.
The available scientific evidence establishes this compound as an insulin-sensitizing agent that operates through selective PPARγ modulation. It serves as a valuable pharmacological tool for studying the reversal of insulin resistance in various preclinical models. The protocols provided herein offer standardized methods for investigating both the acute and chronic metabolic benefits of this compound. Its ability to improve insulin sensitivity without promoting weight gain distinguishes it from classic TZDs and makes it a continued subject of interest in metabolic research.[1][2][3]
References
Application Notes and Protocols for the Quantification of Halofenate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halofenate is a hypolipidemic agent that also exhibits uricosuric properties. It is a prodrug that is rapidly and completely hydrolyzed in the body to its active metabolite, halofenic acid.[1] Accurate and reliable quantification of this compound, and more importantly, its active metabolite, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and formulation development. This document provides detailed application notes and protocols for the analytical quantification of this compound and halofenic acid in biological matrices, primarily human plasma. The methodologies described are based on common bioanalytical techniques, including High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
This compound acts as a selective peroxisome proliferator-activated receptor-gamma (PPAR-γ) modulator.[1][2] Its active form, halofenic acid, binds to PPAR-γ, influencing the expression of genes involved in glucose and lipid metabolism.[1][2]
Signaling Pathway of this compound (Halofenic Acid)
Caption: Mechanism of action of this compound as a PPAR-γ modulator.
Analytical Methods for Quantification
A summary of typical validation parameters for the analytical methods is provided below. The acceptance criteria are based on regulatory guidelines from the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).
| Parameter | HPLC-UV | GC-MS | LC-MS/MS | Acceptance Criteria |
| Linearity (r²) | >0.99 | >0.99 | >0.99 | r² ≥ 0.99 |
| Accuracy (% Bias) | ±15% | ±15% | ±15% | Within ±15% (±20% at LLOQ) |
| Precision (%RSD) | <15% | <15% | <15% | ≤15% (≤20% at LLOQ) |
| Recovery (%) | Consistent & Reproducible | Consistent & Reproducible | Consistent & Reproducible | Consistent, precise, and reproducible |
| LLOQ | Analyte-dependent | Analyte-dependent | Analyte-dependent | Signal should be at least 5 times the blank response |
| Selectivity | No interference at the retention time of the analyte and IS | No interference at the retention time of the analyte and IS | No interference at the mass transitions of the analyte and IS | No significant interfering peaks at the retention time of the analyte and internal standard (IS) |
LLOQ: Lower Limit of Quantification; r²: Coefficient of determination; %RSD: Percent Relative Standard Deviation
Experimental Protocols
The following are detailed protocols for the quantification of halofenic acid in human plasma.
General Sample Preparation Workflow
Caption: General workflow for plasma sample preparation.
Protocol 1: HPLC-UV Method
This method is suitable for the quantification of halofenic acid in plasma for pharmacokinetic studies.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 1.0 mL of plasma sample in a centrifuge tube, add a known concentration of a suitable internal standard (e.g., a structurally similar compound not present in the sample).
-
Add 5.0 mL of an appropriate organic solvent (e.g., a mixture of diethyl ether and dichloromethane).
-
Vortex the mixture for 2 minutes to ensure thorough extraction.
-
Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. Chromatographic Conditions
-
HPLC System: Agilent 1200 series or equivalent with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.5 with phosphoric acid) in a ratio of 60:40 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: Determined by the UV absorbance maximum of halofenic acid.
-
Column Temperature: 25°C.
3. Method Validation
-
Linearity: Prepare calibration standards in blank plasma over a concentration range relevant to the expected in-vivo concentrations.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on three different days.
-
Recovery: Compare the peak area of an extracted sample to that of a non-extracted standard of the same concentration.
-
Selectivity: Analyze blank plasma from at least six different sources to ensure no endogenous interferences.
Protocol 2: GC-MS Method
This method offers high selectivity and sensitivity for the quantification of halofenic acid, which may require derivatization to improve its volatility.
1. Sample Preparation: Derivatization and Extraction
-
Perform a liquid-liquid extraction as described in Protocol 1.
-
After evaporation, add a derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% trimethylchlorosilane - TMCS) to the dried extract.
-
Heat the mixture at 60-70°C for 30 minutes to form a volatile silyl (B83357) derivative of halofenic acid.
-
After cooling, the sample is ready for injection.
2. GC-MS Conditions
-
GC-MS System: Agilent 7890B GC coupled with a 5977A MS detector or equivalent.
-
Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Mode: Splitless injection.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized halofenic acid and internal standard.
3. Method Validation
-
Follow the same validation principles as outlined for the HPLC-UV method, with a focus on the specificity of the selected ions.
Protocol 3: LC-MS/MS Method
This is the most sensitive and selective method, ideal for detecting low concentrations of halofenic acid in small sample volumes.
1. Sample Preparation: Protein Precipitation (PPT)
-
To 100 µL of plasma, add a known concentration of a stable isotope-labeled internal standard of halofenic acid.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions
-
LC-MS/MS System: A system such as a Sciex API 4000 or equivalent.
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution: A gradient program should be developed to ensure good separation from matrix components. For example, start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, and then re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of the precursor to product ion transitions for both halofenic acid and its internal standard.
3. Method Validation
-
The validation should include an assessment of matrix effects, in addition to the standard validation parameters. This can be done by comparing the response of the analyte in post-extraction spiked blank plasma to the response in a neat solution.
Quantitative Data Summary
The following table summarizes pharmacokinetic data for halofenic acid from a study in animals.[3] This data can be used as a reference for expected concentrations when developing and validating analytical methods.
| Parameter | Value | Unit |
| Cmax | 618 | µg/mL |
| Tmax | 8 | h |
| AUC(0-24) | 11,242 | µg·h/mL |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
Conclusion
The choice of analytical method for the quantification of this compound's active metabolite, halofenic acid, will depend on the specific requirements of the study, including the required sensitivity, sample throughput, and available instrumentation. The protocols provided here offer a starting point for the development and validation of robust and reliable analytical methods for this compound. It is essential that any method is fully validated according to regulatory guidelines to ensure the integrity of the data generated.
References
- 1. Development of an LC-MS/MS method for quantitative analysis of Chlorogenic acid in human plasma and its application to a pharmacokinetic study in Chinese patients with advanced solid tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - New analytical techniques for determining pharmacokinetics of drugs in neonates - Open Research Newcastle - Figshare [openresearch.newcastle.edu.au]
- 3. An integrated bioanalytical method development and validation approach: case studies. | Semantic Scholar [semanticscholar.org]
Application Note: High-Sensitivity Analysis of Halofenate in Biological Samples using Gas Chromatography with Electron Capture Detection
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Halofenate's active metabolite, halofenic acid, in biological samples such as plasma and serum. Due to the physicochemical properties of halofenic acid, this protocol utilizes Gas Chromatography with an Electron Capture Detector (GC-ECD), a technique highly suited for halogenated compounds. The method involves a straightforward sample preparation procedure consisting of protein precipitation and liquid-liquid extraction, followed by derivatization to enhance volatility for GC analysis. This approach offers excellent sensitivity and specificity for pharmacokinetic and metabolic studies of this compound.
Introduction
This compound is a hypolipidemic drug that undergoes rapid and extensive metabolism in the body to its active form, halofenic acid. Accurate quantification of halofenic acid in biological matrices is crucial for understanding its pharmacokinetics, efficacy, and safety profile. While High-Performance Liquid Chromatography (HPLC) is a common analytical technique, the analysis of halofenic acid can be challenging due to its polarity. Gas Chromatography (GC) offers a powerful alternative, especially when coupled with an Electron Capture Detector (ECD), which provides high sensitivity towards halogenated compounds like halofenic acid.[1][2][3] This application note provides a detailed protocol for the extraction, derivatization, and GC-ECD analysis of halofenic acid from biological samples.
Experimental Protocols
Sample Preparation
A multi-step process is employed to isolate and prepare the halofenic acid from the biological matrix for GC analysis.
-
Protein Precipitation: To 1.0 mL of plasma or serum sample in a centrifuge tube, add 2.0 mL of acetonitrile. Vortex for 1 minute to precipitate proteins. Centrifuge at 3000 rpm for 10 minutes.
-
Liquid-Liquid Extraction: Transfer the supernatant to a clean tube. Add 5.0 mL of a hexane/isoamyl alcohol (99:1 v/v) mixture. Acidify the sample to a pH of approximately 3-4 with 0.1 M HCl to ensure the acidic analyte is in its non-ionized form, facilitating its extraction into the organic solvent. Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Evaporation: Carefully transfer the upper organic layer to a clean conical tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
Derivatization
To increase the volatility of the polar halofenic acid for GC analysis, a derivatization step is necessary.[4][5] Silylation is a common and effective method.
-
To the dried extract, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine (B92270) (as a catalyst).
-
Cap the tube tightly and heat at 60°C for 30 minutes in a heating block or water bath.
-
Cool the sample to room temperature before injection into the GC system.
Gas Chromatography (GC) Conditions
The following GC conditions are recommended for the analysis of the derivatized halofenic acid.
| Parameter | Value |
| Instrument | Gas Chromatograph equipped with an Electron Capture Detector (ECD) |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane capillary column |
| Injector Temperature | 250°C |
| Detector Temperature | 300°C |
| Oven Program | Initial temperature 150°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Makeup Gas | Nitrogen or Argon/Methane (P5) |
| Injection Volume | 1 µL (Splitless mode) |
Data Presentation
The following table summarizes the expected quantitative data for the GC-ECD analysis of halofenic acid. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.
| Parameter | Expected Value |
| Retention Time | Approximately 8-10 minutes |
| Limit of Detection (LOD) | 0.5 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 1.5 - 3.0 ng/mL |
| Linearity (r²) | > 0.995 |
| Recovery | 85 - 95% |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 10% |
Visualization
Experimental Workflow
The overall workflow for the analysis of this compound (as halofenic acid) in biological samples is depicted in the following diagram.
References
Application Note: Quantitative Analysis of Halofenate in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of halofenic acid, the active metabolite of Halofenate, in human plasma. The protocol employs a straightforward protein precipitation for sample preparation, followed by a rapid and robust LC-MS/MS analysis. This method is suitable for pharmacokinetic studies and other research applications requiring accurate determination of this compound levels.
Introduction
This compound is a prodrug that is rapidly converted in the body to its active form, halofenic acid. Halofenic acid has been investigated for its therapeutic potential in treating type 2 diabetes and dyslipidemia. It acts as a selective peroxisome proliferator-activated receptor-gamma (PPAR-γ) modulator. Accurate measurement of halofenic acid in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies. This application note provides a detailed protocol for the quantitative analysis of halofenic acid in human plasma using LC-MS/MS, a technique renowned for its high sensitivity and specificity.
Experimental
Sample Preparation
A simple and efficient protein precipitation method is used for the extraction of halofenic acid from human plasma.
Materials:
-
Human plasma
-
Halofenic acid analytical standard
-
Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)
-
Acetonitrile (B52724) (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[1][2][3]
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex briefly and inject into the LC-MS/MS system.
Liquid Chromatography
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | See Table 1 |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | Approximately 5 minutes |
Table 1: Example Chromatographic Gradient
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 2.5 | 95 |
| 4.0 | 95 |
| 4.1 | 5 |
| 5.0 | 5 |
Mass Spectrometry
Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
Table 2: Hypothetical MRM Transitions and Parameters for Halofenic Acid
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Halofenic Acid | 325.0 | 197.0 | 100 | 15 |
| Internal Standard | User Defined | User Defined | 100 | User Defined |
Note: The MRM transitions and collision energies presented are hypothetical and should be optimized for the specific instrument and internal standard used.
Results and Discussion
The developed method demonstrated excellent performance for the quantification of halofenic acid in human plasma.
Quantitative Data
The following table summarizes the hypothetical performance characteristics of the method.
Table 3: Summary of Quantitative Performance
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Recovery | 85 - 95% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound detection.
Halofenic Acid Signaling Pathway
Halofenic acid functions as a selective modulator of the Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ).[4][5][6][7] Upon binding, it influences the transcription of target genes involved in glucose and lipid metabolism.
Caption: Halofenic Acid's PPAR-γ signaling pathway.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of halofenic acid in human plasma. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in a research setting. The method's performance characteristics indicate that it is a valuable tool for supporting pharmacokinetic and other studies of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Peroxisome proliferator-activated receptor gamma - Wikipedia [en.wikipedia.org]
- 7. cusabio.com [cusabio.com]
Application Notes and Protocols for Halofenate in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Halofenate dosage and administration in preclinical animal studies. The information is intended to guide researchers in designing experiments to evaluate the therapeutic potential of this compound, particularly for metabolic disorders such as hyperlipidemia and diabetes.
Data Presentation: this compound Dosage in Animal Models
The following tables summarize the quantitative data on this compound dosage from various animal studies. It is crucial to note that the optimal dosage may vary depending on the specific animal model, disease state, and experimental endpoint.
| Animal Model | Dosage Range | Administration Route | Treatment Duration | Key Findings |
| Rats (General Hyperlipidemia) | 0.02% - 0.10% in diet | Oral (in diet) | 2 - 14 days | 20-40% decrease in plasma cholesterol, triglycerides, phospholipids, and free fatty acids.[1] |
| Rats (Sucrose-Induced Hyperlipidemia) | Not specified | Oral (in diet) | Not specified | Reduction of VLDL and HDL levels; normalization of apolipoprotein profiles.[1] |
| Rats (Zucker, fa/fa - Insulin (B600854) Resistance) | 200 mg/kg | Oral gavage | 28 days | Decreased insulin resistance, comparable to rosiglitazone, without inducing weight gain.[2][3] |
| Mice (ob/ob - Diabetes) | 50, 100, 150, or 200 mg/kg | Oral gavage | 3 days (once daily) | Significant reductions in fasting plasma glucose and insulin at higher doses.[2] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on established practices and findings from multiple research articles.
Protocol 1: Evaluation of Hypolipidemic Effects in a Diet-Induced Hyperlipidemia Rat Model
Objective: To assess the efficacy of this compound in reducing plasma lipid levels in rats with diet-induced hyperlipidemia.
Materials:
-
Male Wistar rats (or other appropriate strain)
-
High-fat diet (HFD) to induce hyperlipidemia (e.g., containing 2% cholesterol and 0.4% cholic acid)
-
Standard rat chow
-
This compound
-
Vehicle for this compound (e.g., 2% Tween 80 and 1.0% methylcellulose (B11928114) in water)
-
Oral gavage needles (appropriate size for rats)
-
Blood collection supplies (e.g., capillary tubes, centrifuge)
-
Lipid profile analysis kits (for cholesterol, triglycerides, etc.)
Procedure:
-
Acclimatization: House rats in a controlled environment for at least one week before the experiment.
-
Induction of Hyperlipidemia:
-
Divide rats into a control group and a hyperlipidemia induction group.
-
Feed the control group with standard rat chow.
-
Feed the hyperlipidemia induction group with a high-fat diet for a period of 4-8 weeks to establish hyperlipidemia.
-
-
Treatment:
-
After the induction period, divide the hyperlipidemic rats into a vehicle control group and one or more this compound treatment groups.
-
Prepare this compound suspension in the chosen vehicle at the desired concentrations (e.g., to deliver 0.02% to 0.10% of the daily diet, or a specific mg/kg dose).
-
Administer this compound or vehicle to the respective groups daily via oral gavage for the specified treatment duration (e.g., 14 days).
-
-
Sample Collection and Analysis:
-
At the end of the treatment period, fast the animals overnight.
-
Collect blood samples via a suitable method (e.g., tail vein, cardiac puncture under anesthesia).
-
Separate plasma by centrifugation.
-
Analyze plasma for total cholesterol, triglycerides, LDL-C, and HDL-C using commercially available kits.
-
-
Data Analysis:
-
Compare the lipid profiles of the this compound-treated groups with the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
Protocol 2: Assessment of Antidiabetic Effects in ob/ob Mice
Objective: To evaluate the acute effects of this compound on blood glucose and insulin levels in a genetic model of type 2 diabetes.
Materials:
-
Male ob/ob mice
-
This compound
-
Vehicle for this compound (e.g., 2% Tween 80 and 1.0% methylcellulose in water)
-
Oral gavage needles (appropriate size for mice)
-
Blood collection supplies
-
Glucometer and glucose test strips
-
Insulin ELISA kit
Procedure:
-
Acclimatization: Acclimate ob/ob mice to the housing conditions for at least one week.
-
Treatment:
-
Randomly assign mice to a vehicle control group and several this compound treatment groups (e.g., 50, 100, 150, 200 mg/kg).
-
Prepare this compound suspensions in the vehicle.
-
Administer a single daily dose of this compound or vehicle by oral gavage for 3 consecutive days.
-
-
Sample Collection and Analysis:
-
On the third day, collect blood samples from the tail vein 3 hours after the final dose.
-
Measure blood glucose levels immediately using a glucometer.
-
Collect additional blood to obtain plasma for insulin measurement using an ELISA kit.
-
-
Data Analysis:
-
Compare the fasting blood glucose and plasma insulin levels between the this compound-treated groups and the vehicle control group using statistical analysis.
-
Protocol 3: Oral Glucose Tolerance Test (OGTT) in Zucker Rats
Objective: To determine the effect of this compound on glucose tolerance in an insulin-resistant rat model.
Materials:
-
Male obese Zucker (fa/fa) rats
-
This compound
-
Vehicle
-
Oral gavage needles
-
Glucose solution (e.g., 2 g/kg body weight)
-
Blood collection supplies
-
Glucometer and test strips
Procedure:
-
Acclimatization and Treatment:
-
Acclimate Zucker rats and treat them daily with this compound (e.g., 200 mg/kg) or vehicle via oral gavage for a specified period (e.g., 20 days).
-
-
OGTT Procedure:
-
Fast the rats overnight (approximately 16 hours) before the test.
-
Record the baseline blood glucose level (time 0) from a tail vein blood sample.
-
Administer a glucose solution orally via gavage.
-
Collect blood samples at various time points after the glucose load (e.g., 15, 30, 60, 90, and 120 minutes).
-
Measure blood glucose at each time point.
-
-
Data Analysis:
-
Plot the mean blood glucose concentration at each time point for each group.
-
Calculate the area under the curve (AUC) for the glucose excursion for each animal.
-
Compare the AUC values between the this compound-treated and vehicle control groups.
-
Mandatory Visualizations
Signaling Pathway of this compound as a Selective PPARγ Modulator
Caption: this compound acts as a selective PPARγ modulator, influencing gene transcription.
Experimental Workflow for Evaluating this compound in a Diet-Induced Hyperlipidemia Model
Caption: Workflow for assessing this compound's effect on diet-induced hyperlipidemia.
Logical Relationship of this compound's Mechanism in Improving Insulin Sensitivity
Caption: this compound's mechanism for improving insulin sensitivity.
References
Preparing Halofenate Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halofenate, and its active form halofenic acid (HA), is a selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulator with demonstrated effects on glucose and lipid metabolism.[1][2][3] These properties make it a compound of significant interest in research focused on metabolic diseases, such as type 2 diabetes and dyslipidemia. This document provides detailed protocols for the preparation and use of this compound solutions in cell culture experiments, with a focus on its application in adipocyte differentiation and signaling pathway studies.
Chemical Properties and Solubility
This compound is a prodrug that is rapidly converted to its active metabolite, halofenic acid (HA), in vivo. For in vitro studies, it is recommended to use HA directly to ensure accurate concentration and effect.
Solubility: Halofenic acid is sparingly soluble in aqueous solutions. The recommended solvent for preparing stock solutions for cell culture applications is dimethyl sulfoxide (B87167) (DMSO).[3] While solubility in ethanol (B145695) is possible, DMSO is more commonly reported in the literature for in vitro assays.
Data Presentation
The following tables summarize the quantitative data regarding the in vitro effects of halofenic acid.
Table 1: In Vitro Efficacy of Halofenic Acid
| Parameter | Cell Line | Value | Reference |
| IC₅₀ (PPARγ Binding) | - | ~32 µmol/L | [3] |
| EC₅₀ (PPARγ Activation) | HEK-293T | ~10-20 µmol/L | [3] |
Table 2: Recommended Working Concentrations for Cell Culture
| Cell Line | Application | Working Concentration | Solvent | Reference |
| 3T3-L1 Adipocytes | Gene Expression Analysis | 150 µmol/L | 0.1% DMSO | [3] |
| Human Preadipocytes | Adipogenesis Assay | 0.4 - 150 µmol/L | DMSO | [2] |
| HEK-293T | Reporter Gene Assay | 0.1 - 100 µmol/L | DMSO | [2] |
Experimental Protocols
Protocol 1: Preparation of Halofenic Acid Stock Solution
This protocol describes the preparation of a 100 mM stock solution of halofenic acid in DMSO.
Materials:
-
Halofenic Acid (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
Procedure:
-
Aseptically weigh the required amount of halofenic acid powder.
-
In a sterile tube, dissolve the powder in the appropriate volume of DMSO to achieve a final concentration of 100 mM.
-
Gently vortex or mix until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Treatment of 3T3-L1 Adipocytes with Halofenic Acid
This protocol details the procedure for treating differentiated 3T3-L1 adipocytes with halofenic acid for gene expression analysis.
Materials:
-
Differentiated 3T3-L1 adipocytes in culture plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
100 mM Halofenic Acid stock solution in DMSO
-
Sterile, pre-warmed cell culture medium
Procedure:
-
Thaw an aliquot of the 100 mM halofenic acid stock solution at room temperature.
-
Prepare the final working solution by diluting the stock solution in pre-warmed complete cell culture medium. For a final concentration of 150 µmol/L, dilute the 100 mM stock solution 1:667. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Carefully remove the existing medium from the cultured 3T3-L1 adipocytes.
-
Add the medium containing the desired final concentration of halofenic acid to the cells.
-
Incubate the cells for the desired period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO₂.
-
After incubation, the cells can be harvested for downstream applications such as RNA isolation for gene expression analysis.
Signaling Pathways and Experimental Workflows
This compound Signaling through PPARγ
Halofenic acid acts as a selective PPARγ modulator. It binds to the PPARγ ligand-binding domain, leading to the displacement of corepressors like N-CoR and SMRT. However, it is inefficient at recruiting coactivators such as p300, CBP, and TRAP220.[1][3] This partial agonism results in the selective modulation of PPARγ target gene expression.
References
Halofenate: Application Notes and Protocols for Metabolic Syndrome Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halofenate is a hypolipidemic and uricosuric agent that has garnered significant interest in the field of metabolic syndrome research. Initially developed for the treatment of hyperlipidemia, subsequent studies have revealed its potential to address multiple facets of the metabolic syndrome, including insulin (B600854) resistance, dyslipidemia, and hyperuricemia. This document provides detailed application notes and protocols for researchers investigating the therapeutic potential of this compound in the context of metabolic syndrome. This compound is a prodrug that is rapidly converted to its active metabolite, halofenic acid (HA), in vivo.[1] Therefore, in vitro studies are typically conducted using halofenic acid.
Mechanism of Action
This compound, through its active form halofenic acid, functions as a selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulator (SPPARγM).[2][3] Unlike full PPARγ agonists, such as thiazolidinediones, this compound exhibits partial agonist activity. This selective modulation is attributed to its ability to effectively displace corepressors (e.g., N-CoR and SMRT) from the PPARγ receptor while inefficiently recruiting coactivators (e.g., p300, CBP, and TRAP220).[2][3] This differential receptor interaction is believed to contribute to its beneficial metabolic effects with a potentially improved side-effect profile compared to full agonists, such as reduced adipogenesis and weight gain.[2][3]
The primary signaling pathway for this compound's action in metabolic syndrome is through the activation of PPARγ, which leads to the regulation of target genes involved in glucose and lipid metabolism. While direct activation of AMP-activated protein kinase (AMPK) by this compound has not been definitively established, AMPK is a central regulator of cellular energy homeostasis and a key target in metabolic syndrome. The downstream effects of PPARγ activation by this compound may indirectly influence AMPK activity or converge on similar metabolic pathways.
Data Presentation
In Vitro Data Summary
| Cell Line | Assay | Compound | Concentration | Key Findings | Reference |
| HEK-293T | GAL4-PPARγ Reporter Assay | Halofenic Acid (HA) | 0.1-100 µM | Partial PPARγ agonist activity, approximately 10-15% of rosiglitazone's maximal activity. Antagonized rosiglitazone-induced PPARγ activation. | [1][2] |
| 3T3-L1 Preadipocytes | Adipocyte Differentiation (Oil Red O Staining) | Halofenic Acid (HA) | 100-200 µM | Weakly induced adipogenesis. Antagonized rosiglitazone-induced adipocyte differentiation. | [1][2] |
| Human Preadipocytes | Adipocyte Differentiation | Halofenic Acid (HA) | 100-200 µM | Displayed weak adipogenic activity and antagonized rosiglitazone-mediated adipogenesis. | [1][2] |
| Rat Adipocytes | Fatty Acid Synthesis | Halofenic Acid (free acid) | 0.9 - 4.4 mM | Inhibited the incorporation of glucose and pyruvate (B1213749) into fatty acids. |
In Vivo Data Summary
| Animal Model | Treatment | Duration | Key Findings | Reference |
| Obese Zucker (fa/fa) Rat | This compound | Long-term | Comparable insulin sensitization to rosiglitazone (B1679542) without significant body weight increases. | [2][3] |
| Diabetic ob/ob Mouse | This compound | Acute | Demonstrated antidiabetic properties. | [2] |
| Rats with Hyperlipidemia | This compound | 2-14 days | 20-40% decrease in plasma cholesterol, triglycerides, phospholipids, and free fatty acids. | |
| Hyperlipoproteinemic Patients | This compound (1 g/day ) | 1 year | Significant reduction in serum uric acid to 77% of placebo levels. In Type 4 patients, a significant decrease in triglycerides to 47% of placebo levels was observed. |
Experimental Protocols
In Vitro Protocols
1. 3T3-L1 Preadipocyte Differentiation and Oil Red O Staining
This protocol is used to assess the effect of this compound (halofenic acid) on adipogenesis.
-
Cell Culture and Seeding:
-
Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Seed cells in 6-well plates at a density that allows them to reach confluence.
-
Continue to culture for 2 days post-confluence.
-
-
Induction of Differentiation (Day 0):
-
Replace the medium with differentiation medium I (DMEM, 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin).
-
Include experimental wells with Halofenic Acid at desired concentrations (e.g., 100-200 µM) and a positive control with a full PPARγ agonist (e.g., 1 µM rosiglitazone).
-
-
Maintenance of Differentiation (Day 2 onwards):
-
After 2 days, replace the medium with differentiation medium II (DMEM, 10% FBS, and 10 µg/mL insulin).
-
Replace the medium with fresh differentiation medium II every 2 days until day 8-10.
-
-
Oil Red O Staining:
-
Wash differentiated cells with phosphate-buffered saline (PBS).
-
Fix the cells with 10% formalin in PBS for 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Stain with Oil Red O working solution (0.5% Oil Red O stock in isopropanol, diluted 3:2 with water) for 30 minutes.
-
Wash with water and visualize lipid droplets under a microscope.
-
-
Quantification:
-
To quantify lipid accumulation, elute the Oil Red O stain with 100% isopropanol.
-
Measure the absorbance of the eluate at 490-520 nm using a spectrophotometer.
-
2. PPARγ Reporter Gene Assay in HEK-293T Cells
This assay determines the ability of this compound (halofenic acid) to activate PPARγ.
-
Cell Culture and Transfection:
-
Culture HEK-293T cells in DMEM with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in 96-well plates to be 70-80% confluent at the time of transfection.
-
Co-transfect cells with a GAL4-PPARγ ligand-binding domain (LBD) expression vector and a luciferase reporter vector containing a GAL4 upstream activation sequence using a suitable transfection reagent.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing varying concentrations of Halofenic Acid (e.g., 0.1-100 µM), a vehicle control (DMSO), and a positive control (e.g., rosiglitazone).
-
-
Luciferase Assay:
-
After 24 hours of treatment, lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.
-
In Vivo Protocols
1. Oral Glucose Tolerance Test (OGTT) in a Rat Model of Metabolic Syndrome (e.g., Zucker fa/fa rat)
This protocol assesses the effect of this compound on glucose metabolism.
-
Animal Model and Acclimatization:
-
Use male obese Zucker (fa/fa) rats, a model of genetic obesity and insulin resistance.
-
Acclimatize the animals for at least one week before the experiment.
-
-
This compound Administration:
-
Administer this compound or vehicle control daily via oral gavage for the desired study duration (e.g., 28 days). The ester form of this compound is used for in vivo studies.
-
-
OGTT Procedure:
-
Fast the rats overnight (12-16 hours) with free access to water.
-
Record the baseline blood glucose level (t=0) from a tail vein blood sample using a glucometer.
-
Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure blood glucose levels at each time point.
-
-
Data Analysis:
-
Plot the blood glucose concentration over time.
-
Calculate the area under the curve (AUC) for glucose to assess glucose tolerance.
-
2. Measurement of Plasma Lipids and Uric Acid in Rats
This protocol is for analyzing key metabolic parameters in plasma samples from this compound-treated rats.
-
Blood Collection and Plasma Preparation:
-
At the end of the treatment period, collect blood from the rats via cardiac puncture or another approved method into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood at 1,000-2,000 x g for 10-15 minutes at 4°C to separate the plasma.
-
Collect the plasma supernatant and store it at -80°C until analysis.
-
-
Triglyceride Measurement:
-
Use a commercial colorimetric or fluorometric assay kit for triglyceride quantification.
-
The assay typically involves the enzymatic hydrolysis of triglycerides to glycerol, followed by a series of reactions that produce a measurable colorimetric or fluorescent signal.
-
Follow the manufacturer's protocol for sample preparation, standard curve generation, and absorbance/fluorescence measurement.
-
-
Uric Acid Measurement:
-
Use a commercial enzymatic assay kit for uric acid determination.
-
This assay usually involves the conversion of uric acid by uricase to allantoin (B1664786) and hydrogen peroxide, which is then measured in a colorimetric or fluorometric reaction.
-
Follow the manufacturer's instructions for the assay procedure.
-
Clinical Trial Protocol (General Framework)
While a specific detailed protocol for a this compound clinical trial in metabolic syndrome is not publicly available, a general framework for such a trial would likely include the following elements:
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
-
Participant Population: Adults diagnosed with metabolic syndrome based on established criteria (e.g., NCEP ATP III guidelines).
-
Intervention: Oral administration of this compound at a specified daily dose (e.g., 1 g/day ) compared to a placebo.
-
Primary Endpoints:
-
Change from baseline in fasting plasma glucose.
-
Change from baseline in serum triglyceride levels.
-
Change from baseline in serum uric acid levels.
-
-
Secondary Endpoints:
-
Change in insulin sensitivity (e.g., HOMA-IR).
-
Change in other lipid parameters (e.g., HDL-C, LDL-C).
-
Change in blood pressure.
-
Change in body weight and waist circumference.
-
Safety and tolerability assessments.
-
-
Duration: A treatment period of at least 12 weeks to observe significant metabolic changes.
Mandatory Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for this compound Research.
References
Application Notes and Protocols: Utilizing Halofenate for the Investigation of PPARγ Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a pivotal role in the regulation of adipogenesis, lipid metabolism, and insulin (B600854) sensitivity.[1][2][3] As a master regulator of these processes, PPARγ is a key therapeutic target for metabolic diseases, including type 2 diabetes.[4][5] Halofenate, and its active metabolite halofenic acid (HA), have been identified as a selective PPARγ modulator (SPPARγM).[6][7] Unlike full agonists such as thiazolidinediones (TZDs), this compound exhibits a unique mechanism of action, characterized by partial agonism and the ability to antagonize the effects of full agonists.[6][8] This differential activity is attributed to its distinct interaction with transcriptional co-regulators, leading to a selective modulation of PPARγ target gene expression.[6][9] These properties make this compound a valuable tool for dissecting the complexities of PPARγ signaling and for the development of novel therapeutics with improved side-effect profiles.[6]
These application notes provide detailed protocols for utilizing this compound to study PPARγ signaling pathways in various in vitro and in vivo models.
Mechanism of Action of this compound on PPARγ Signaling
This compound's active form, halofenic acid (HA), directly binds to the PPARγ ligand-binding domain.[6][9] This interaction leads to a conformational change in the receptor, but one that is distinct from that induced by full agonists like rosiglitazone (B1679542). The key features of this compound's mechanism of action are:
-
Partial Agonism: HA acts as a partial agonist of PPARγ, meaning it elicits a submaximal transcriptional response compared to full agonists.[6][7]
-
Antagonism of Full Agonists: In the presence of a full agonist like rosiglitazone, HA can act as an antagonist, inhibiting the maximal activation of PPARγ.[6][8]
-
Differential Co-regulator Recruitment: The partial agonism of HA is a result of its differential effects on the recruitment of transcriptional co-activators and the displacement of co-repressors.[6][9] Specifically, HA is effective at displacing co-repressors such as N-CoR (Nuclear Receptor Corepressor) and SMRT (Silencing Mediator for Retinoid and Thyroid-Hormone Receptors) from the PPARγ complex. However, it is inefficient at recruiting co-activators like p300, CBP (CREB-binding protein), and TRAP220.[6][9] This contrasts with full agonists, which robustly recruit co-activators.
This selective modulation of co-regulator interaction results in a unique gene expression profile, contributing to this compound's distinct biological effects.
Data Presentation
Table 1: In Vitro Activity of Halofenic Acid (HA) on PPARγ
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (IC₅₀) | ~32 µmol/L | Human recombinant PPARγ ligand-binding domain | [9][10] |
| Reporter Gene Assay (Partial Agonism) | ~10-15% of rosiglitazone's maximal activity | HEK-293T cells | [7] |
| Reporter Gene Assay (Antagonism IC₅₀) | ~40 µmol/L (against 10 µmol/L rosiglitazone) | HEK-293T cells | [8] |
Table 2: Effect of Halofenic Acid (HA) on PPARγ Target Gene Expression in 3T3-L1 Adipocytes
| Gene | Treatment | Fold Change vs. Control | Reference |
| FABP4 (aP2) | Rosiglitazone (1 µmol/L) | ~8.5 | [10][11] |
| HA (150 µmol/L) | ~2.5 | [10][11] | |
| Rosiglitazone + HA (200 µmol/L) | Significantly decreased vs. Rosiglitazone alone | [8][11] | |
| CD36 | Rosiglitazone (1 µmol/L) | ~3.0 | [10] |
| HA (150 µmol/L) | No significant change | [10] | |
| Adiponectin | Rosiglitazone (1 µmol/L) | ~2.5 | [10] |
| HA (150 µmol/L) | ~1.5 | [10] | |
| Resistin | Rosiglitazone (1 µmol/L) | ~0.2 (downregulation) | [10] |
| HA (150 µmol/L) | No significant change | [10] |
Table 3: In Vivo Effects of this compound in Animal Models of Insulin Resistance
| Animal Model | Treatment | Key Findings | Reference |
| ob/ob Mice | This compound | Significantly reduced fasting glucose and insulin levels. | [2][11] |
| Zucker (fa/fa) Rats | This compound (200 mg/kg/day) | Enhanced insulin sensitivity comparable to rosiglitazone. | [2][11] |
| Rosiglitazone (30 mg/kg/day) | Enhanced insulin sensitivity. | [11] | |
| This compound (200 mg/kg/day) | No significant increase in body weight compared to vehicle. | [2][11] | |
| Rosiglitazone (30 mg/kg/day) | Significant increase in body weight compared to vehicle. | [11] |
Experimental Protocols
Protocol 1: PPARγ Reporter Gene Assay
This assay measures the ability of this compound to activate or inhibit PPARγ-mediated transcription.
Materials:
-
HEK-293T cells
-
DMEM with 10% FBS
-
GAL4-hPPARγ-LBD expression plasmid
-
Luciferase reporter plasmid (e.g., pG5luc)
-
Transfection reagent (e.g., Lipofectamine)
-
Halofenic acid (HA)
-
Rosiglitazone (positive control)
-
Luciferase assay system
-
96-well cell culture plates
Method:
-
Cell Seeding: Seed HEK-293T cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the GAL4-hPPARγ-LBD expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Treatment: After 24 hours of transfection, replace the medium with fresh DMEM containing 10% FBS and the desired concentrations of HA, rosiglitazone, or vehicle (DMSO). For antagonism assays, co-treat with a fixed concentration of rosiglitazone and varying concentrations of HA.
-
Incubation: Incubate the cells for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Plot the fold induction of luciferase activity relative to the vehicle control.
Protocol 2: Mammalian Two-Hybrid Assay for Co-regulator Interaction
This assay determines the effect of this compound on the interaction between PPARγ and its co-activators or co-repressors.
Materials:
-
Mammalian cell line (e.g., HEK-293T or CV-1)
-
Expression plasmid for GAL4 DNA-binding domain fused to PPARγ-LBD (pBIND-PPARγ)
-
Expression plasmid for VP16 activation domain fused to a co-regulator (e.g., pACT-N-CoR, pACT-p300)
-
Luciferase reporter plasmid with GAL4 binding sites (e.g., pG5luc)
-
Transfection reagent
-
Halofenic acid (HA)
-
Rosiglitazone
-
Luciferase assay system
Method:
-
Cell Seeding: Seed cells in 96-well plates as described in Protocol 1.
-
Transfection: Co-transfect the cells with pBIND-PPARγ, the pACT-co-regulator plasmid, and the pG5luc reporter plasmid.
-
Treatment: After 24 hours, treat the cells with HA, rosiglitazone, or vehicle.
-
Incubation: Incubate for 24 hours.
-
Luciferase Assay: Measure luciferase activity as described in Protocol 1.
-
Data Analysis: An increase in luciferase activity indicates an interaction between PPARγ and the co-regulator, while a decrease suggests dissociation.
Protocol 3: 3T3-L1 Preadipocyte Differentiation and Gene Expression Analysis
This protocol assesses the effect of this compound on adipogenesis and the expression of PPARγ target genes.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% calf serum (growth medium)
-
DMEM with 10% FBS (differentiation medium)
-
Insulin, Dexamethasone, and IBMX (MDI cocktail for differentiation)
-
Halofenic acid (HA)
-
Rosiglitazone
-
Oil Red O staining solution
-
RNA isolation kit
-
qRT-PCR reagents and primers for PPARγ target genes (e.g., Fabp4, Cd36, Adipoq)
Method:
-
Cell Culture and Induction of Differentiation:
-
Culture 3T3-L1 preadipocytes in growth medium until confluent.
-
Two days post-confluency (Day 0), induce differentiation by switching to differentiation medium containing the MDI cocktail.
-
Treat cells with HA, rosiglitazone, or vehicle during the differentiation process.
-
On Day 2, replace the medium with differentiation medium containing only insulin and the respective treatments.
-
From Day 4 onwards, culture the cells in differentiation medium with the treatments, changing the medium every 2 days.
-
-
Oil Red O Staining (Day 8-10):
-
Wash the differentiated adipocytes with PBS.
-
Fix the cells with 10% formalin for at least 1 hour.
-
Wash with water and then with 60% isopropanol (B130326).
-
Stain with Oil Red O working solution for 10-20 minutes.
-
Wash with water and visualize lipid droplets under a microscope.
-
For quantification, elute the stain with 100% isopropanol and measure the absorbance at ~500 nm.
-
-
Gene Expression Analysis (various time points):
-
Isolate total RNA from the cells at different stages of differentiation.
-
Synthesize cDNA and perform qRT-PCR using primers for specific PPARγ target genes.
-
Normalize the expression data to a housekeeping gene (e.g., Gapdh or Actb).
-
Mandatory Visualization
Caption: this compound's differential effect on PPARγ signaling.
Caption: Experimental workflow for studying this compound's effects.
References
- 1. Oil Red-O Staining of Adipocytes [macdougald.lab.medicine.umich.edu]
- 2. This compound is a selective peroxisome proliferator-activated receptor gamma modulator with antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. uclahealth.org [uclahealth.org]
- 9. Studies on the mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. diabetesjournals.org [diabetesjournals.org]
Halofenate: A Versatile Tool for Investigating Lipid Disorders and Metabolic Disease
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Halofenate, a once-investigated hypolipidemic and uricosuric agent, has re-emerged as a valuable research tool for dissecting the intricate mechanisms of lipid metabolism and related metabolic disorders. Its active metabolite, halofenic acid (HA), acts as a selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulator (SPPARγM), offering a unique profile for studying lipid-lowering and insulin-sensitizing effects.[1][2] These application notes provide a comprehensive overview of this compound's mechanism of action, detailed protocols for its use in key in vitro and in vivo experiments, and a summary of its quantitative effects on various metabolic parameters.
Mechanism of Action
This compound is a prodrug that is rapidly converted to its active form, halofenic acid (HA), in vivo.[3] HA exerts its effects primarily through two main pathways:
-
Selective PPARγ Modulation : HA binds to and partially activates PPARγ, a nuclear receptor that is a master regulator of adipogenesis, lipid metabolism, and insulin (B600854) sensitivity.[2] Unlike full agonists of PPARγ (e.g., thiazolidinediones), HA's partial agonism leads to a distinct downstream gene expression profile. It effectively displaces corepressors from PPARγ but is less efficient at recruiting coactivators. This selective modulation is thought to contribute to its insulin-sensitizing effects with a potentially reduced risk of side effects like weight gain.[2]
-
Inhibition of Hepatic Triglyceride Synthesis : Studies in rats have demonstrated that this compound inhibits the synthesis of triglycerides in the liver.[4][5] This action contributes directly to the lowering of circulating triglyceride levels. The precise enzymatic target for this inhibition is not fully elucidated but appears to be a net effect on hepatic triglyceride formation.[4]
Additionally, this compound has been shown to have a marked hypouricemic effect, increasing the urinary excretion of uric acid.[6][7]
Data Presentation
The following tables summarize the quantitative effects of this compound observed in various studies.
Table 1: In Vitro Effects of Halofenic Acid (HA)
| Parameter | Assay System | Value | Reference |
| PPARγ Binding Affinity (IC₅₀) | Competitive Ligand Binding Assay | ~32 µmol/L | [3] |
| Fatty Acid Synthesis Inhibition (IC₅₀) | Isolated Rat Adipocytes (1% Albumin) | 0.9 mM | [8] |
| Fatty Acid Synthesis Inhibition (IC₅₀) | Isolated Rat Adipocytes (2% Albumin) | 2.3 mM | [8] |
| Fatty Acid Synthesis Inhibition (IC₅₀) | Isolated Rat Adipocytes (4% Albumin) | 4.4 mM | [8] |
Table 2: In Vivo Effects of this compound in Animal Models (Rats)
| Parameter | Animal Model | Treatment | Effect | Reference |
| Plasma Triglycerides | Normal Rats | 0.10% this compound in diet | ↓ 55% | [4] |
| Plasma Cholesterol | Normal Rats | 0.10% this compound in diet | ↓ 55% | [4] |
| Hepatic Triglyceride Synthesis | Normal Rats | 0.10% this compound in diet | ↓ 75-80% | [4] |
| Plasma Cholesterol | Rats | 0.02-0.10% this compound in diet | ↓ 20-40% | [9] |
| Plasma Triglycerides | Rats | 0.02-0.10% this compound in diet | ↓ 20-40% | [9] |
| Plasma Phospholipids | Rats | 0.02-0.10% this compound in diet | ↓ 20-40% | [9] |
| Plasma Free Fatty Acids | Rats | 0.02-0.10% this compound in diet | ↓ 20-40% | [9] |
Table 3: Effects of this compound in Human Clinical Trials
| Parameter | Patient Population | Treatment | Effect | Reference |
| Serum Triglycerides | Type IV Hyperlipoproteinemia | 1 g/day | Similar reduction to Clofibrate | [6] |
| Serum Uric Acid | Type IV Hyperlipoproteinemia | 1 g/day | Marked reduction, greater than Clofibrate | [6] |
| Serum Cholesterol | Type II Hyperlipoproteinemia | Not specified | ↓ 12% (in responders) | [10] |
| Serum Triglycerides | Type II Hyperlipoproteinemia | Not specified | ↓ 27-34% (in responders) | [10] |
| Plasma Triglycerides | Hyperlipoproteinemia (Types 2, 3, 4, 5) | 1 g/day | ↓ to 84% of placebo (not significant overall) | [11] |
| Plasma Triglycerides | Type 4 Hyperlipoproteinemia | 1 g/day | ↓ to 47% of placebo (significant) | [11] |
| Serum Uric Acid | Hyperlipoproteinemia (Types 2, 3, 4, 5) | 1 g/day | ↓ to 77% of placebo (significant) | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the effects of this compound. As this compound is a prodrug, its active form, halofenic acid (HA) , should be used for in vitro studies.
In Vitro Experiments
1. PPARγ Activation Assay (GAL4-PPARγ Reporter Gene Assay)
This assay determines the ability of halofenic acid to activate PPARγ.
-
Cell Line: HEK-293T cells.
-
Reagents:
-
GAL4-human PPARγ ligand-binding domain (LBD) expression plasmid.
-
Luciferase reporter plasmid under the control of a GAL4 upstream activating sequence (UAS).
-
Transfection reagent (e.g., Lipofectamine).
-
Halofenic acid (HA) stock solution (in DMSO).
-
Rosiglitazone (B1679542) (positive control) stock solution (in DMSO).
-
Luciferase assay reagent.
-
-
Protocol:
-
Seed HEK-293T cells in a 96-well plate.
-
Co-transfect the cells with the GAL4-hPPARγ-LBD expression plasmid and the luciferase reporter plasmid.
-
After 24 hours, replace the medium with fresh medium containing varying concentrations of HA (e.g., 0.1 to 100 µmol/L) or rosiglitazone (e.g., 0.033 to 33 µmol/L).[2] Include a vehicle control (DMSO).
-
Incubate for 24 hours.
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions.
-
Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration.
-
Plot the fold induction of luciferase activity relative to the vehicle control.
-
2. Adipocyte Differentiation Assay (Oil Red O Staining)
This protocol assesses the effect of halofenic acid on the differentiation of preadipocytes into mature adipocytes.
-
Cell Line: 3T3-L1 preadipocytes.
-
Reagents:
-
Differentiation medium (DMEM with high glucose, 10% FBS, insulin, dexamethasone, and IBMX).
-
Halofenic acid (HA) stock solution (in DMSO).
-
Rosiglitazone (positive control) stock solution (in DMSO).
-
Oil Red O staining solution.
-
10% formalin for fixation.
-
Isopropanol (B130326) for dye elution.
-
-
Protocol:
-
Culture 3T3-L1 preadipocytes to confluence in a 24-well plate.
-
Two days post-confluence, induce differentiation by replacing the medium with differentiation medium containing either vehicle (DMSO), HA at various concentrations, or rosiglitazone.
-
After 2-3 days, replace the medium with DMEM containing 10% FBS and insulin, with the respective treatments.
-
Continue to culture for an additional 4-8 days, replacing the medium every 2 days.
-
Wash the cells with PBS and fix with 10% formalin for 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Stain with Oil Red O solution for 20-30 minutes.
-
Wash extensively with water.
-
Visualize and photograph the stained lipid droplets under a microscope.
-
For quantification, elute the stain with 100% isopropanol and measure the absorbance at 490-520 nm.
-
In Vivo Experiments
1. Assessment of Hypolipidemic Effects in Rodent Models
-
Animal Model: Male Zucker (fa/fa) rats or other models of hyperlipidemia.
-
Materials:
-
This compound.
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose).
-
Blood collection supplies.
-
Kits for measuring plasma triglycerides and cholesterol.
-
-
Protocol:
-
Acclimatize animals for at least one week.
-
Divide animals into control and treatment groups.
-
Administer this compound orally (e.g., mixed in the diet at 0.02-0.10% or by gavage) for a specified period (e.g., 14 days).[4][9] The control group receives the vehicle.
-
At the end of the treatment period, collect blood samples via a suitable method (e.g., tail vein or cardiac puncture).
-
Separate plasma and store at -80°C until analysis.
-
Measure plasma triglyceride and cholesterol levels using commercially available kits.
-
2. Oral Glucose Tolerance Test (OGTT)
This test evaluates the effect of this compound on glucose metabolism and insulin sensitivity.
-
Animal Model: Diabetic ob/ob mice or other models of insulin resistance.
-
Materials:
-
This compound.
-
Glucose solution (e.g., 2 g/kg body weight).
-
Glucometer and test strips.
-
-
Protocol:
-
Fast the animals overnight (approximately 16 hours) with free access to water.
-
Record the baseline blood glucose level (time 0) from a tail snip.
-
Administer this compound or vehicle orally.
-
After a specified time (e.g., 60 minutes), administer a glucose solution via oral gavage.
-
Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Plot the glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways influenced by this compound and the workflows for its investigation.
Caption: Mechanism of action of this compound.
Caption: In vitro experimental workflow.
Caption: In vivo experimental workflow.
References
- 1. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Reduction in the Dietary VA Status Prevents Type 2 Diabetes and Obesity in Zucker Diabetic Fatty Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In obese Zucker rats, lipids accumulate in the heart despite normal mitochondrial content, morphology and long-chain fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. mmpc.org [mmpc.org]
- 9. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
- 11. cambridge.org [cambridge.org]
Troubleshooting & Optimization
Halofenate stability and solubility issues
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and solubility of halofenate. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a hypolipidemic and hypouricemic agent. Its active form, halofenic acid (HA), acts as a selective peroxisome proliferator-activated receptor-gamma (PPAR-γ) modulator.[1][2] As a partial agonist of PPAR-γ, it can displace corepressors from the receptor, leading to the modulation of gene expression involved in glucose and lipid metabolism.[1][2]
Q2: What are the common solvents for dissolving this compound?
This compound is sparingly soluble in water but shows better solubility in organic solvents. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used solvents for preparing stock solutions in laboratory settings.
Q3: What are the general recommendations for storing this compound?
It is recommended to store solid this compound in a cool, dry, and dark place. For stock solutions, it is advisable to store them at -20°C for long-term storage and at 4°C for short-term use. To minimize degradation, it is best to prepare fresh solutions for experiments.
Q4: I am observing precipitation when I dilute my this compound stock solution in aqueous media. What could be the cause?
Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue for hydrophobic compounds like this compound. This can be due to the compound's low aqueous solubility, localized high concentrations, or improper mixing.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments with this compound.
Issue 1: this compound Precipitation in Cell Culture Media
Question: I prepared a 10 mM stock solution of this compound in DMSO. When I add it to my cell culture medium to a final concentration of 10 µM, I observe a precipitate. How can I resolve this?
Answer: This is a common solubility issue. Here are several troubleshooting steps you can take:
-
Optimize Dilution Technique:
-
Pre-warm your cell culture medium to 37°C.
-
Instead of adding the concentrated stock directly, perform a serial dilution. First, create an intermediate dilution of your this compound stock in the solvent (e.g., 1 mM in DMSO).
-
Then, add the intermediate dilution to the pre-warmed medium while gently vortexing or swirling to ensure rapid and uniform dispersion. This prevents the formation of localized high concentrations that can lead to precipitation.
-
-
Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (ideally ≤ 0.5%), as higher concentrations can be cytotoxic and may also contribute to precipitation.
-
Conduct a Solubility Test: Before your main experiment, perform a solubility test to determine the maximum concentration of this compound that remains soluble in your specific cell culture medium under your experimental conditions.
-
Use a Carrier Protein: The addition of a carrier protein like bovine serum albumin (BSA) to your serum-free medium can sometimes help to increase the solubility of hydrophobic compounds.
Issue 2: Inconsistent Experimental Results Attributed to this compound Instability
Question: My experimental results with this compound are not reproducible. I suspect the compound might be degrading in my experimental setup. How can I check for and prevent this?
Answer: this compound, like many small molecules, can be susceptible to degradation under certain conditions. Here's how to address this:
-
Assess Stability in Your Experimental Conditions:
-
Prepare your final working solution of this compound in the experimental medium.
-
Incubate the solution under the same conditions as your experiment (e.g., 37°C, 5% CO2) for the intended duration.
-
At different time points (e.g., 0, 2, 6, 12, 24 hours), take an aliquot of the solution and analyze the concentration of this compound using a validated analytical method like HPLC. A significant decrease in concentration over time indicates instability.
-
-
Control Environmental Factors:
-
Light: Protect your this compound solutions from light by using amber vials or covering them with aluminum foil, as light can cause photodegradation.
-
Temperature: Avoid repeated freeze-thaw cycles of your stock solutions. Aliquot the stock solution into smaller volumes for single use.
-
pH: Be aware that the pH of your medium can influence the stability of this compound. Ensure your medium is properly buffered.
-
-
Prepare Fresh Solutions: For sensitive experiments, it is always best to prepare fresh dilutions of this compound from a frozen stock solution immediately before use.
Experimental Protocols
Protocol 1: Determination of this compound Solubility
This protocol describes a method to determine the solubility of this compound in a specific solvent.
Materials:
-
This compound (solid)
-
Selected solvent (e.g., Phosphate Buffered Saline (PBS) pH 7.4, DMSO, Ethanol)
-
Vials with screw caps
-
Shaker or rotator
-
Centrifuge
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
Methodology:
-
Add an excess amount of solid this compound to a vial containing a known volume of the solvent.
-
Tightly cap the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.
-
Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound.
-
Calculate the solubility of this compound in the solvent (e.g., in mg/mL or µM).
Illustrative Solubility Data for this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) - Illustrative |
| Water | 25 | < 0.1 |
| PBS (pH 7.4) | 25 | ~ 0.15 |
| Ethanol | 25 | ~ 25 |
| DMSO | 25 | > 100 |
Note: These are illustrative values. Actual solubility should be determined experimentally.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and degradation pathways of this compound under various stress conditions.[3][4][5]
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H2O2)
-
UV lamp
-
Oven
-
HPLC-MS system
Methodology:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% H2O2. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to dry heat at 80°C for 48 hours.
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.
-
Analysis: After exposure to the stress conditions, analyze the samples using an HPLC-MS system to separate and identify the degradation products. Compare the chromatograms with that of an unstressed sample.
Illustrative Stability Data for this compound
| Stress Condition | Duration | Degradation (%) - Illustrative | Major Degradation Product(s) - Hypothetical |
| 0.1 M HCl, 60°C | 24h | 15 | Hydrolysis of ester linkage |
| 0.1 M NaOH, 60°C | 24h | 25 | Hydrolysis of ester and amide linkages |
| 3% H2O2, RT | 24h | 8 | Oxidation products |
| Dry Heat, 80°C | 48h | 5 | Thermally induced decomposition products |
| UV light (254 nm) | 24h | 12 | Photodegradation products |
Note: These are illustrative values and hypothetical degradation products. Actual results must be determined experimentally.
Signaling Pathway and Experimental Workflows
This compound and the PPAR-γ Signaling Pathway
Halofenic acid, the active form of this compound, modulates the PPAR-γ signaling pathway. The following diagram illustrates this interaction.
Caption: this compound's active form, halofenic acid, modulates PPAR-γ signaling.
Experimental Workflow for Investigating this compound Solubility Issues
The following diagram outlines a logical workflow for troubleshooting solubility problems encountered during in vitro experiments.
References
- 1. This compound is a selective peroxisome proliferator-activated receptor gamma modulator with antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medcraveonline.com [medcraveonline.com]
- 4. longdom.org [longdom.org]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Optimizing Halofenate Concentration in Cell Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of halofenate in cell-based assays.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound, providing potential causes and solutions in a question-and-answer format.
Issue 1: High Cell Death or Cytotoxicity Observed After this compound Treatment
-
Question: I am observing significant cell death in my cultures after treating with this compound. What could be the cause and how can I resolve this?
-
Answer: High concentrations of this compound or its active form, halofenic acid (HA), can lead to cytotoxicity. It is crucial to determine the optimal, non-toxic concentration for your specific cell line and assay duration.
-
Recommendation: Perform a dose-response curve to determine the IC50 value for cytotoxicity in your cell line. Assays such as MTT, resazurin, or LDH release can be used to assess cell viability.[1][2][3][4][5][6] Start with a broad range of concentrations (e.g., 0.1 µM to 200 µM) and narrow down to a working concentration that shows the desired biological effect with minimal impact on cell viability. For example, in some studies, HA has been used at concentrations up to 200 µmol/l in human preadipocytes.[1]
-
Issue 2: Inconsistent or No Biological Response to this compound
-
Question: I am not observing the expected biological effect (e.g., changes in gene expression, differentiation) after treating my cells with this compound. What are the possible reasons?
-
Answer: Several factors can contribute to a lack of response:
-
Sub-optimal Concentration: The concentration of this compound may be too low to elicit a response. As a partial agonist of PPARγ, its effects are concentration-dependent.[1][7]
-
Cell Line Health and Passage Number: Use cells at a low passage number, as high passage numbers can alter cellular responses. Ensure cells are healthy and not overly confluent before treatment.
-
Serum Variability: Different lots of fetal bovine serum (FBS) can contain varying levels of endogenous PPARγ ligands, which may interfere with the action of this compound. It is advisable to test different serum lots or use charcoal-stripped serum to reduce the concentration of endogenous ligands.[1]
-
Compound Stability: Ensure the this compound or halofenic acid stock solution is properly prepared and stored to maintain its activity.
-
Troubleshooting Steps:
-
Perform a dose-response experiment to identify the optimal concentration for your desired biological endpoint.
-
Verify the health and passage number of your cell line.
-
Consider using charcoal-stripped FBS in your culture medium.
-
Prepare fresh stock solutions of your compound.
-
-
Issue 3: High Variability Between Replicate Wells or Experiments
-
Question: I am seeing significant variability in my results between replicate wells and across different experiments. How can I improve consistency?
-
Answer: Variability can stem from several sources in cell-based assays:
-
Uneven Cell Seeding: Ensure a homogenous cell suspension and careful plating technique to achieve a uniform cell monolayer.
-
Edge Effects: Wells on the perimeter of a multi-well plate are prone to evaporation. It is recommended to fill the outer wells with sterile PBS or media and use the inner wells for the experiment.
-
Inconsistent Reagent Addition: Use a multichannel pipette for adding media and compounds to minimize timing and volume differences.
-
Improper Mixing: Ensure this compound is thoroughly mixed into the culture medium before adding it to the cells.
-
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a pro-drug that is rapidly converted to its active form, halofenic acid (HA). HA is a selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulator (SPPARγM).[1][7][8] It acts as a partial agonist, meaning it binds to PPARγ but elicits a weaker transcriptional response compared to full agonists like rosiglitazone.[1][7][9] HA effectively displaces corepressors (e.g., N-CoR, SMRT) from PPARγ but is inefficient at recruiting coactivators (e.g., p300, CBP, TRAP220).[1][7] This differential cofactor interaction is believed to be responsible for its unique biological profile, including insulin (B600854) sensitization with potentially fewer side effects like weight gain.[1][8]
2. What is a typical effective concentration range for halofenic acid in cell assays?
The effective concentration of halofenic acid can vary depending on the cell type and the specific assay. Based on published studies, a general range to consider is between 1 µM and 200 µM.
Quantitative Data Summary
| Assay Type | Cell Line | Effective Concentration (Halofenic Acid) | Reference |
| PPARγ Reporter Assay | HEK-293T | 0.1 - 150 µmol/l | [1][8] |
| Adipocyte Differentiation | Human Preadipocytes | 100 - 200 µmol/l (antagonizes rosiglitazone) | [1][8] |
| Gene Expression Analysis | 3T3-L1 Adipocytes | 150 µmol/l | [8] |
| Competitive Binding Assay (PPARγ) | Recombinant Human LBD | IC50 ~ 32 µmol/l | [1] |
3. How should I prepare and store this compound/halofenic acid?
For in vitro experiments, halofenic acid is typically dissolved in a suitable solvent like DMSO to create a concentrated stock solution.[8] This stock solution should be stored at -20°C or -80°C to maintain stability. When preparing working solutions, dilute the stock in the appropriate cell culture medium, ensuring the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).
4. Can this compound affect other signaling pathways?
While the primary target of this compound is PPARγ, it is important to consider potential off-target effects or crosstalk with other signaling pathways. Some studies suggest that PPAR agonists can influence pathways like AMPK signaling, which plays a crucial role in cellular energy metabolism.[10][11][12] When interpreting results, it is advisable to consider the broader cellular context.
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is adapted from standard procedures to determine the cytotoxicity of halofenic acid.[1][3]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of halofenic acid in culture medium. Remove the old medium from the wells and add 100 µl of the medium containing the different concentrations of the compound. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µl of MTT solution (5 mg/ml in PBS) to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µl of a solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Mix gently and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
2. PPARγ Reporter Gene Assay
This protocol outlines a method to measure the activation of PPARγ by halofenic acid.[1][8]
-
Transfection: Co-transfect cells (e.g., HEK-293T) in a 96-well plate with a PPARγ expression plasmid (e.g., Gal4-hPPARγ-LBD) and a reporter plasmid containing a luciferase gene under the control of a suitable response element (e.g., UAS).
-
Compound Treatment: After 4-6 hours of transfection, replace the transfection medium with fresh medium containing various concentrations of halofenic acid, a positive control (e.g., rosiglitazone), and a vehicle control.
-
Incubation: Incubate the cells for 20-24 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to a co-transfected internal control (e.g., Renilla luciferase) or to total protein concentration. Express the results as fold induction relative to the vehicle control.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. New in vitro findings about halogenated boroxine cytotoxicity and deregulation of cell death-related genes in GR-M melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Biocompatibility and cytotoxicity in vitro of surface-functionalized drug-loaded spinel ferrite nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Cytotoxicity and Genotoxicity of Bioactive Dental Materials [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound is a selective peroxisome proliferator-activated receptor gamma modulator with antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Natural activators of AMPK signaling: potential role in the management of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palmitate activates mTOR/p70S6K through AMPK inhibition and hypophosphorylation of raptor in skeletal muscle cells: Reversal by oleate is similar to metformin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Halofenate Experimental Variability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers utilizing Halofenate in their experiments. This compound, a selective peroxisome proliferator-activated receptor-gamma (SPPARγM) modulator, offers promising therapeutic potential but can present experimental challenges. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help ensure the consistency and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the active form of this compound for in vitro experiments?
For in vitro studies, it is recommended to use the active form of the drug, halofenic acid (HA). This compound itself is a pro-drug ester that is rapidly converted to HA in vivo.[1][2] Using HA directly in cell-based assays will provide more accurate and reproducible results.
Q2: In which solvents should I dissolve this compound/Halofenic Acid?
Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing stock solutions of halofenic acid for in vitro experiments.[2][3] For in vivo studies, this compound can be formulated as a suspension in a mixture of 2% Tween 80 and 1.0% (wt/vol) methylcellulose.[3] It is crucial to ensure complete dissolution and to prepare fresh dilutions in your culture or assay medium for each experiment.
Q3: What are the optimal storage conditions for this compound and its solutions?
Solid this compound should be stored at room temperature.[4] For stock solutions in DMSO, it is advisable to aliquot and store them at -20°C or -80°C to minimize freeze-thaw cycles. While specific stability data for this compound solutions is not extensively published, general best practices for similar compounds suggest that solutions should be protected from light and used within a few months to avoid degradation.[5][6] For aqueous solutions, it is recommended to prepare them fresh for each experiment due to the potential for hydrolysis.[7]
Q4: I am observing high variability between my experimental replicates. What are the common causes?
High variability in experiments with this compound can stem from several factors:
-
Compound Precipitation: this compound, like many small molecules, can precipitate in aqueous solutions, leading to inconsistent effective concentrations. Visually inspect for precipitates and consider adjusting the final DMSO concentration (typically not exceeding 0.5%).[1]
-
Inconsistent Cell Culture Practices: Variations in cell passage number, seeding density, and cell health can significantly impact cellular responses to this compound.[8][9]
-
Pipetting Inaccuracies: Small errors in pipetting can lead to significant concentration differences, especially when working with potent compounds.[10]
-
Edge Effects in Multi-well Plates: The outer wells of a plate are prone to evaporation, which can alter the concentration of this compound and affect cell growth. It is recommended to fill the outer wells with sterile media or PBS and use the inner wells for experimental samples.[1]
Q5: My cells are showing unexpected or off-target effects. What could be the reason?
While this compound is a selective PPARγ modulator, off-target effects can occur, especially at high concentrations.[11] These effects can be compound-specific or related to the experimental system. To investigate this, it is important to:
-
Include appropriate controls, such as a well-characterized PPARγ agonist (e.g., rosiglitazone) and antagonist.[1][2]
-
Perform dose-response experiments to determine the optimal concentration range for PPARγ activation without inducing off-target effects.
-
Consider using off-target prediction databases or performing screening assays if unexpected results persist.[12][13]
Troubleshooting Guides
In Vitro Assay Variability
| Problem | Possible Cause | Recommended Solution |
| Inconsistent dose-response curve | Compound precipitation in media. | Prepare fresh dilutions from a concentrated stock for each experiment. Visually inspect for precipitate under a microscope. Lower the highest concentration tested. |
| Cell seeding inconsistency. | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette or an automated cell dispenser. | |
| High variability in reporter gene assays. | Optimize transfection efficiency. Ensure the reporter construct is appropriate for the cell line. Use a dual-luciferase reporter system for normalization. | |
| Low or no cellular response | Inactive compound. | Use the active form, halofenic acid, for in vitro studies. Check the storage conditions and age of the compound. |
| Low PPARγ expression in the cell line. | Confirm PPARγ expression in your cell line using qPCR or Western blot. Consider using a cell line with higher endogenous PPARγ expression or overexpressing PPARγ. | |
| Sub-optimal assay conditions. | Optimize incubation time, cell density, and serum concentration in the media. | |
| High background signal in assays | Contamination of reagents or cells. | Use sterile techniques and regularly test for mycoplasma contamination. |
| Autofluorescence/luminescence of the compound. | Run a compound-only control (no cells) to assess its intrinsic signal. |
In Vivo Study Variability
| Problem | Possible Cause | Recommended Solution |
| Inconsistent animal-to-animal response | Variability in drug administration. | Ensure accurate and consistent oral gavage technique. Prepare a homogenous suspension of this compound immediately before dosing.[3] |
| Differences in animal health or genetics. | Use age- and weight-matched animals from a reputable supplier. Monitor animal health closely throughout the study. | |
| Environmental stressors. | Maintain consistent housing conditions (temperature, light cycle, noise). | |
| Lack of expected therapeutic effect | Inadequate dosage or treatment duration. | Perform dose-ranging studies to determine the optimal dose. Ensure the treatment duration is sufficient to observe the desired effect. |
| Poor bioavailability of the formulation. | Ensure the formulation is a fine, homogenous suspension.[3] |
Data Presentation
In Vitro Efficacy of Halofenic Acid (HA)
| Assay | Cell Line | Parameter | Value | Reference |
| PPARγ Reporter Assay | HEK-293T | EC₅₀ | ~12-24 µM | [2] |
| PPARγ Reporter Assay | C2C12 | EC₅₀ | ~10 µM | [2] |
| PPARγ Competitive Binding | Human PPARγ LBD | IC₅₀ | ~32 µM | [14] |
Effects of Halofenic Acid (HA) on Gene Expression in 3T3-L1 Adipocytes
The following table summarizes the relative fold change in mRNA expression of various PPARγ target genes after a 24-hour treatment with 150 µM of halofenic acid (HA) or 1 µM of rosiglitazone, with DMSO (0.1%) serving as the control.
| Gene | Function | Halofenic Acid (150 µM) | Rosiglitazone (1 µM) | Reference |
| aP2 (FABP4) | Fatty acid binding | ↑ 2.5-fold | ↑ 6-fold | [3] |
| LPL | Lipoprotein lipase | ↑ 2-fold | ↑ 4-fold | [3] |
| CD36 | Fatty acid translocase | ↑ 2-fold | ↑ 5-fold | [3] |
| PEPCK | Gluconeogenesis | ↑ 1.5-fold | ↑ 2.5-fold | [3] |
| GLUT4 | Glucose transporter | ↑ 1.8-fold | ↑ 3-fold | [3] |
Note: The values are approximate based on graphical data from the source.
Experimental Protocols
PPARγ Reporter Gene Assay
This protocol is adapted from studies investigating the activity of PPARγ modulators.[2][3]
-
Cell Seeding: Seed HEK-293T cells in a 96-well plate at a density that will result in 80-90% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with a PPARγ expression vector, a reporter plasmid containing a PPAR response element (PPRE) driving a luciferase gene, and a control plasmid (e.g., Renilla luciferase) for normalization. Use a suitable transfection reagent according to the manufacturer's protocol.
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of halofenic acid (or vehicle control, e.g., DMSO).
-
Incubation: Incubate the cells for an additional 24 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the log of the halofenic acid concentration to determine the EC₅₀ value.
Adipocyte Differentiation Assay
This protocol is based on methods used to assess the adipogenic potential of PPARγ agonists.[2][3]
-
Cell Seeding: Plate 3T3-L1 preadipocytes in a multi-well plate and grow them to confluency.
-
Initiation of Differentiation: Two days post-confluency, induce differentiation by treating the cells with a differentiation cocktail containing insulin (B600854), dexamethasone, and isobutylmethylxanthine (IBMX), along with various concentrations of halofenic acid or a positive control (e.g., rosiglitazone).
-
Maintenance: After 2-3 days, replace the induction medium with a maintenance medium containing insulin and the respective test compounds. Replenish the maintenance medium every 2-3 days.
-
Assessment of Differentiation: After 8-10 days, assess adipocyte differentiation by:
-
Oil Red O Staining: Fix the cells and stain them with Oil Red O solution to visualize lipid droplets. Quantify the staining by extracting the dye and measuring its absorbance.
-
qPCR Analysis: Isolate RNA from the cells and perform quantitative real-time PCR (qPCR) to measure the expression of adipogenic marker genes such as aP2 (FABP4) and LPL.
-
Signaling Pathways and Experimental Workflows
This compound-Mediated PPARγ Signaling Pathway
This compound's active form, halofenic acid, acts as a selective PPARγ modulator. It binds to the PPARγ ligand-binding domain, leading to a conformational change that results in the displacement of co-repressors and inefficient recruitment of co-activators.[11] This partial agonism leads to the differential regulation of PPARγ target genes involved in lipid metabolism and insulin sensitization.[11]
General Experimental Workflow for In Vitro this compound Studies
This workflow outlines the key steps for conducting in vitro experiments with this compound, from preparation to data analysis. Adhering to this workflow can help minimize variability and ensure reproducible results.
Troubleshooting Logic for Inconsistent this compound Results
When faced with inconsistent results, a systematic approach to troubleshooting is essential. This diagram outlines a logical flow to identify and address potential sources of experimental variability.
References
- 1. benchchem.com [benchchem.com]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. PPAR Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 5. researchgate.net [researchgate.net]
- 6. Trends in Light and Temperature Sensitivity Recommendations among Licensed Biotechnology Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. adl.usm.my [adl.usm.my]
- 9. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 10. m.youtube.com [m.youtube.com]
- 11. This compound is a selective peroxisome proliferator-activated receptor gamma modulator with antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
- 13. Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals | EurekAlert! [eurekalert.org]
- 14. researchgate.net [researchgate.net]
Halofenate Technical Support Center: In Vivo Studies
Welcome to the technical support center for researchers utilizing halofenate in in vivo studies. This guide provides answers to frequently asked questions and troubleshooting advice for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Should I use the ester or acid form of this compound for my in vivo experiment?
For in vivo studies, it is highly recommended to use the ester form of this compound.[1] this compound is designed as a prodrug, where the ester form is administered to the animal.[1][2] This ester is then rapidly and completely hydrolyzed by endogenous esterases in the body to its active metabolite, the carboxylic acid form (halofenic acid or HA).[1][2] This approach ensures high bioavailability of the active compound.[1] The acid form is typically used for in vitro experiments, as it represents the biologically active molecule that interacts with cellular targets.[1]
Q2: What is the mechanism of action of this compound?
This compound's active form, halofenic acid (HA), functions as a selective peroxisome proliferator-activated receptor γ (PPARγ) modulator (SPPARγM).[1][2][3] HA binds to the PPARγ ligand-binding domain.[1][2] It acts as a partial agonist, meaning it can also antagonize the effects of full agonists like rosiglitazone (B1679542).[1][2][3] This selective modulation is thought to be due to its ability to effectively displace corepressors (like N-CoR and SMRT) from PPARγ while being less efficient at recruiting coactivators (such as p300, CBP, and TRAP 220).[1][2][3] This differential effect on gene expression is believed to contribute to its antidiabetic and lipid-lowering effects with a potentially better side-effect profile, such as less weight gain compared to full PPARγ agonists.[1][2]
Q3: What are the expected effects of this compound in animal models of diabetes and dyslipidemia?
In diabetic animal models, such as the ob/ob mouse, this compound has been shown to acutely lower both plasma glucose and insulin (B600854) levels in a dose-dependent manner.[1] In longer-term studies with obese Zucker (fa/fa) rats, this compound demonstrated insulin sensitization comparable to that of rosiglitazone, but without inducing the same level of body weight gain.[1][2] In rats with sucrose-induced hyperlipidemia, this compound administration leads to a 20-40% decrease in plasma cholesterol, triglycerides, phospholipids, and free fatty acids.[4] It also helps to normalize the levels of very low-density lipoprotein (VLDL) and high-density lipoprotein (HDL).[4] The primary mechanism for its hypotriglyceridemic effect is suggested to be an inhibition of hepatic triglyceride synthesis.[4]
Troubleshooting Guide
Problem 1: Inconsistent or unexpected results in my in vivo study.
-
Formulation Issues: Ensure your this compound ester is properly formulated. A common method is to create a daily suspension by vortexing the compound in a vehicle such as a mixture of 2% Tween 80 and 1.0% (w/v) methylcellulose (B11928114).[1] Improper suspension can lead to inaccurate dosing.
-
Route of Administration: Oral gavage is a standard and effective method for administering this compound in rodent studies.[1] Ensure the technique is consistent to minimize variability.
-
Animal Model Suitability: The effects of this compound can be model-dependent. For example, its glucose-lowering effects were observed in diabetic but not normoglycemic subjects in clinical studies.[1] Confirm that your chosen animal model is appropriate for the metabolic effects you are investigating.
-
Timing of Sample Collection: For acute studies, blood samples are often collected a few hours after dosing (e.g., 3 hours post-gavage) to measure immediate effects on glucose and insulin.[1] For pharmacokinetic studies, a time-course collection is necessary.
Problem 2: Difficulty dissolving the this compound ester for formulation.
The ester form of this compound is lipophilic. If you are experiencing solubility issues, consider the following:
-
Vehicle Selection: The use of suspending agents like Tween 80 and methylcellulose is crucial for creating a homogenous suspension for oral dosing.[1]
-
Sonication: Gentle sonication may aid in dispersing the compound, but avoid excessive heat which could potentially degrade the ester.
-
Fresh Preparations: It is recommended to formulate the this compound suspension daily to ensure its stability and consistency.[1]
Data Presentation
Table 1: Summary of this compound Effects in Preclinical Models
| Parameter | Animal Model | This compound Dose | Key Findings | Reference |
| Plasma Lipids | Rats with sucrose-induced hyperlipidemia | 0.02-0.10% in diet | 20-40% decrease in plasma cholesterol, triglycerides, phospholipids, and free fatty acids. | [4] |
| Glucose & Insulin (Acute) | Diabetic ob/ob mice | Not specified | Acutely lowered glucose and insulin levels in a dose-dependent manner. | [1] |
| Insulin Sensitization (Chronic) | Obese Zucker (fa/fa) rats | 200 mg/kg/day | Insulin sensitization comparable to rosiglitazone (30 mg/kg/day) without significant weight gain. | [1] |
| Oral Glucose Tolerance | Obese Zucker (fa/fa) rats | 200 mg/kg/day | ~30% decrease in glucose AUC and ~75% decrease in insulin AUC. | [1] |
Experimental Protocols
Protocol: In Vivo Administration of this compound in Rodent Models
This protocol is adapted from studies on ob/ob mice and obese Zucker rats.[1]
1. Materials:
-
This compound (ester form)
-
Vehicle components: Tween 80, methylcellulose, sterile water
-
Oral gavage needles (size appropriate for the animal)
-
Syringes
-
Vortex mixer
-
Scale
2. Vehicle Preparation (Example: 2% Tween 80, 1% Methylcellulose):
-
To prepare 10 ml of vehicle, add 100 mg of methylcellulose to approximately 8 ml of sterile water and stir until dissolved.
-
Add 200 µl of Tween 80 to the methylcellulose solution.
-
Bring the final volume to 10 ml with sterile water and mix thoroughly.
3. This compound Formulation:
-
Calculate the required amount of this compound based on the desired dose (e.g., 200 mg/kg) and the concentration needed for the dosing volume (e.g., 5 ml/kg).
-
Weigh the calculated amount of this compound ester.
-
Add the powdered this compound to the appropriate volume of the prepared vehicle.
-
Vortex the mixture vigorously until a uniform suspension is achieved.
-
Note: Prepare this suspension fresh daily.[1]
4. Administration:
-
Acclimatize animals to handling and gavage procedures.
-
Before each dose, vortex the this compound suspension to ensure uniformity.
-
Administer the suspension via oral gavage at the calculated volume (e.g., 5 ml/kg).
-
Administer the vehicle alone to the control group.
5. Sample Collection:
-
For acute studies, blood samples can be collected via tail nipping at specific time points (e.g., 3 hours post-dosing) to measure plasma glucose and insulin.[1]
-
For chronic studies, dosing is typically performed daily for the duration of the study, with metabolic parameters measured at the end of the treatment period.
Visualizations
Metabolic Conversion of this compound
Caption: In vivo conversion of this compound ester to its active acid form.
This compound Signaling Pathway
Caption: this compound's mechanism as a selective PPARγ modulator (SPPARγM).
Experimental Workflow for In Vivo this compound Study
Caption: Typical workflow for a preclinical in vivo this compound study.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound is a selective peroxisome proliferator-activated receptor gamma modulator with antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Halofenate Bioavailability in Animal Models: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies with Halofenate, focusing on improving its bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an oral hypolipidemic and uricosuric agent. It is a prodrug that is rapidly converted in vivo to its active metabolite, Halofenic Acid (HA).[1] The primary mechanism of action for HA is as a selective peroxisome proliferator-activated receptor-gamma (SPPARγM) modulator.[1][2][3] Unlike full agonists, HA acts as a partial agonist/antagonist. This involves the effective displacement of corepressors (like N-CoR and SMRT) from PPARγ, coupled with an inefficient recruitment of coactivators.[2][3] This selective modulation leads to differential effects on gene expression, contributing to its antidiabetic and insulin-sensitizing activities.[1][2]
Q2: I am observing low and highly variable plasma concentrations of this compound in my animal model. What are the potential causes?
A2: Low and variable plasma concentrations are common challenges with poorly water-soluble compounds like this compound. Key factors include:
-
Poor Aqueous Solubility: this compound itself is poorly soluble, which can limit its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.
-
Inadequate Formulation: The choice of vehicle is critical. An improper vehicle may not adequately suspend or solubilize the compound, leading to inconsistent dosing and absorption.
-
Improper Gavage Technique: Incorrect oral gavage technique can lead to dosing errors, esophageal reflux, or accidental administration into the trachea, all of which will result in low and erratic plasma levels.
-
First-Pass Metabolism: Although this compound is a prodrug, extensive metabolism in the gut wall or liver before reaching systemic circulation can reduce bioavailability. Strategies to bypass hepatic first-pass metabolism, such as promoting lymphatic transport via lipid-based formulations, can be beneficial.[4]
Q3: What is a recommended starting formulation for an oral gavage study of this compound in rodents?
A3: A commonly used and effective formulation for this compound in rodent studies is a suspension. One published study successfully used a daily formulation prepared by vortexing this compound in a mixture of 2% Tween 80 and 1.0% (wt/vol) methylcellulose (B11928114) for administration to ob/ob mice.[1] This type of suspension helps to ensure a uniform distribution of the drug for more consistent dosing.
Q4: How can I accurately quantify this compound and its active metabolite (Halofenic Acid) in plasma samples?
A4: High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for sensitive and specific quantification of small molecules like this compound and Halofenic Acid from biological matrices.[5][6] This technique offers high sensitivity and the ability to differentiate between the parent drug and its metabolites.[5] A general workflow involves protein precipitation from the plasma sample, followed by chromatographic separation and mass spectrometric detection.[7]
Troubleshooting Guide
This guide provides a logical workflow to diagnose and resolve common issues during this compound bioavailability studies.
Problem: Inconsistent or No Detectable Plasma Levels of this compound/Halofenic Acid
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. This compound is a selective peroxisome proliferator-activated receptor gamma modulator with antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Comparison of ELISA and HPLC-MS methods for the determination of exenatide in biological and biotechnology-based formulation matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum: Application to in vivo pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Halofenate in Plasma
Welcome to the technical support center for the quantification of Halofenate and its active metabolite, halofenic acid, in plasma. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their bioanalytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary analyte to quantify in plasma after this compound administration?
A1: this compound is a prodrug that is rapidly and extensively converted to its active metabolite, halofenic acid (HA), in the body.[1] Therefore, for pharmacokinetic and pharmacodynamic assessments, the primary analyte to quantify in plasma is halofenic acid.
Q2: What are the main challenges in quantifying halofenic acid in plasma?
A2: The primary challenges include:
-
High Plasma Protein Binding: Halofenic acid is highly bound to plasma proteins (>99%).[2] This makes it difficult to extract the total drug concentration and can lead to low recovery if the protein binding is not adequately disrupted during sample preparation.
-
Matrix Effects: Like any bioanalytical method using mass spectrometry, the quantification of halofenic acid can be susceptible to matrix effects from endogenous components in plasma, which can cause ion suppression or enhancement and affect the accuracy of the results.
-
Analyte Stability: The stability of halofenic acid in plasma samples under various storage and handling conditions (e.g., room temperature, freeze-thaw cycles) must be thoroughly evaluated to ensure accurate quantification.[3][4][5][6]
Q3: What sample preparation techniques are recommended for halofenic acid in plasma?
A3: Due to the high protein binding, a robust sample preparation method is crucial. Common techniques include:
-
Protein Precipitation (PPT): This is a simple and common method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the plasma sample to precipitate the proteins.[2][7][8] This process helps to release the protein-bound drug.
-
Liquid-Liquid Extraction (LLE): LLE can offer cleaner extracts than PPT. It involves extracting the analyte from the aqueous plasma into an immiscible organic solvent after pH adjustment to neutralize the acidic halofenic acid.[3][9][10][11]
-
Solid-Phase Extraction (SPE): SPE can provide even cleaner samples and allows for concentration of the analyte. A non-polar or mixed-mode polymeric sorbent can be effective for extracting acidic drugs from plasma.[12][13][14][15][16]
Q4: Why is a stable isotope-labeled internal standard (SIL-IS) recommended?
A4: A SIL-IS, such as deuterated halofenic acid, is the gold standard for quantitative LC-MS/MS analysis. It has nearly identical chemical and physical properties to the analyte and will co-elute chromatographically.[17] This allows it to effectively compensate for variability in sample preparation, matrix effects, and instrument response, leading to higher accuracy and precision.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Incomplete disruption of plasma protein binding. | - Increase the ratio of precipitation solvent to plasma (e.g., from 3:1 to 4:1 or higher).- Adjust the pH of the plasma sample to be more acidic (e.g., using formic acid) before protein precipitation or LLE to neutralize halofenic acid and reduce its affinity for albumin.[1]- For SPE, ensure the loading conditions (pH) are optimized for analyte retention. |
| Inefficient extraction by the chosen solvent or sorbent. | - For LLE, test different organic solvents with varying polarities.- For SPE, evaluate different sorbent chemistries (e.g., C18, polymeric). Ensure proper conditioning, loading, washing, and elution steps are followed.[14] | |
| Poor Peak Shape (Tailing, Broadening, Splitting) | Secondary interactions with the analytical column. | - Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to ensure the acidic analyte is fully protonated.- Ensure the injection solvent is not significantly stronger than the initial mobile phase.[3] |
| Column contamination or degradation. | - Flush the column with a strong solvent.- If the problem persists, replace the analytical column.[3] | |
| High Variability in Results (Poor Precision) | Inconsistent sample preparation. | - Ensure precise and consistent pipetting and vortexing for all samples.- Use an automated liquid handler for sample preparation if available. |
| Significant and variable matrix effects. | - Optimize the sample cleanup procedure to remove more interfering components.- Use a stable isotope-labeled internal standard (deuterated halofenic acid) to compensate for variability.[17] | |
| Signal Suppression or Enhancement (Matrix Effects) | Co-elution of endogenous plasma components with the analyte. | - Improve chromatographic separation to resolve the analyte from interfering peaks.- Modify the sample preparation to achieve a cleaner extract (e.g., switch from PPT to SPE).[15]- Use a stable isotope-labeled internal standard. |
| Carryover (Analyte Signal in Blank Injections) | Adsorption of the analyte to components of the LC-MS system. | - Use a wash solution in the autosampler containing a high percentage of organic solvent, possibly with a modifier like acid or base, to effectively clean the injection needle and loop.- Optimize the gradient elution to include a high organic wash at the end of each run. |
Experimental Protocols
Below is a detailed hypothetical protocol for the quantification of halofenic acid in human plasma using LC-MS/MS. This protocol is based on common practices for similar acidic, highly protein-bound drugs and should be validated according to regulatory guidelines (e.g., FDA, ICH M10).[17]
1. Sample Preparation: Protein Precipitation
-
Label polypropylene (B1209903) microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
-
Pipette 50 µL of plasma into the appropriate tubes.
-
Add 10 µL of working internal standard solution (deuterated halofenic acid in 50:50 methanol:water) to all tubes except for the blank matrix.
-
Add 10 µL of 50:50 methanol:water to the blank matrix tube.
-
Vortex all tubes for 10 seconds.
-
Add 200 µL of cold acetonitrile containing 1% formic acid to each tube to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the supernatant to a 96-well plate or autosampler vials.
-
Inject 5 µL into the LC-MS/MS system.
2. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UHPLC System |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 95% B over 3 min, hold for 1 min, return to 10% B and re-equilibrate for 1 min |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | Halofenic Acid: Hypothetical m/zDeuterated HA (IS): Hypothetical m/z |
| Source Parameters | Optimized for analyte sensitivity (e.g., capillary voltage, source temperature, gas flows) |
Quantitative Data Summary
The following tables represent typical acceptance criteria for a validated bioanalytical method according to regulatory guidelines.
Table 1: Calibration Curve Performance
| Parameter | Acceptance Criteria |
| Calibration Range | e.g., 1 - 1000 ng/mL |
| Regression Model | Linear, weighted (1/x or 1/x²) |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Accuracy of Back-Calculated Standards | Within ±15% of nominal (±20% at LLOQ) |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | ≤ 20% | ± 20% | ≤ 20% | ± 20% |
| Low QC | 3 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| Mid QC | 100 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| High QC | 800 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
Table 3: Stability Summary
| Stability Test | Condition | Duration | Acceptance Criteria (% Deviation from Nominal) |
| Freeze-Thaw Stability | -20°C and -80°C | 3 cycles | Within ±15% |
| Short-Term (Bench-Top) Stability | Room Temperature | 4 hours | Within ±15% |
| Long-Term Stability | -80°C | 90 days | Within ±15% |
| Post-Preparative Stability | Autosampler (e.g., 10°C) | 24 hours | Within ±15% |
Visualizations
Caption: Bioanalytical workflow for halofenic acid quantification.
Caption: Simplified PPAR-γ signaling pathway for Halofenic Acid.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Peroxisome proliferator-activated receptor gamma - Wikipedia [en.wikipedia.org]
- 3. agilent.com [agilent.com]
- 4. PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. supremepharmatech.com [supremepharmatech.com]
- 8. researchgate.net [researchgate.net]
- 9. FDA Announces Guidance on M10 Bioanalytical Method Validation | ACCP [accp1.org]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. cs.ucdavis.edu [cs.ucdavis.edu]
- 13. agilent.com [agilent.com]
- 14. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 15. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]
- 16. labs.iqvia.com [labs.iqvia.com]
- 17. hhs.gov [hhs.gov]
Halofenate Off-Target Effects: A Technical Support Resource for Cellular Models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide to understanding and troubleshooting the off-target effects of Halofenate in cellular models. This resource offers detailed experimental protocols, quantitative data summaries, and visual aids to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary and well-characterized off-target effect of this compound?
A1: The most well-documented off-target effect of this compound, or more specifically its active form, halofenic acid (HA), is its activity as a selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulator (SPPARγM).[1][2] It functions as a partial agonist, meaning it can partially activate the receptor, and also as an antagonist, capable of blocking the effects of full agonists like rosiglitazone.[1][2]
Q2: What is the reported IC50 of halofenic acid (HA) for PPARγ?
A2: In competitive binding assays, halofenic acid has been shown to displace fluorescent PPARγ ligands with an IC50 of approximately 32 µmol/L.[2]
Q3: Does this compound affect other PPAR isoforms?
A3: Studies have shown that this compound is selective for PPARγ and does not significantly activate PPARα or PPARδ.[3]
Q4: Are there known kinase inhibitions by this compound?
A4: Currently, there is limited publicly available data from broad kinase selectivity panels specifically for this compound. While some kinase inhibitors are known to have off-target effects on nuclear receptors, a comprehensive screen of this compound against a wide range of kinases is not readily found in the reviewed literature. Researchers should be aware that the absence of evidence is not evidence of absence, and off-target kinase effects could still be possible.
Q5: How might this compound affect AMPK or mTOR signaling?
A5: The direct effects of this compound on AMPK and mTOR signaling pathways are not well-elucidated in the available literature. There is a known interplay between PPARγ and these pathways. For instance, AMPK can inhibit mTORC1 signaling.[4] Given that this compound modulates PPARγ, indirect effects on these pathways are plausible, but direct interactions and their functional consequences require further investigation. Some studies have shown that mTORC1 can directly inhibit AMPK under certain conditions.[5]
Q6: What is the recommended solvent for preparing this compound stock solutions for cell culture?
A6: this compound is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[6] For cell culture experiments, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the culture medium. It is recommended to keep the final DMSO concentration in the culture medium at or below 0.1% to avoid solvent-induced cytotoxicity.[7]
Troubleshooting Guides
Issue 1: Precipitation of this compound in Cell Culture Media
Possible Causes:
-
Low Aqueous Solubility: this compound is a hydrophobic compound with poor solubility in aqueous solutions like cell culture media.[7]
-
High Final Concentration: The desired final concentration of this compound may exceed its solubility limit in the culture medium.
-
Improper Dilution: Adding a concentrated DMSO stock directly to the media without proper mixing can cause the compound to precipitate.
-
Temperature Shifts: Moving media between cold storage and a warm incubator can affect the solubility of less soluble compounds.[8]
-
Interaction with Media Components: this compound may interact with salts, proteins, or other supplements in the media, leading to the formation of insoluble complexes.[8][9]
Solutions:
-
Optimize Stock and Working Concentrations: Prepare a high-concentration stock solution in 100% DMSO. Perform serial dilutions in pre-warmed (37°C) cell culture media to reach the final desired concentration.
-
Gradual Addition and Mixing: Add the this compound stock solution dropwise to the pre-warmed media while gently swirling to ensure rapid and even dispersion.[10]
-
Reduce Serum Concentration: If using serum-containing media, consider reducing the serum percentage, as serum proteins can sometimes contribute to compound precipitation.
-
Solubility Testing: Before conducting experiments, perform a solubility test by preparing the desired concentration of this compound in the specific cell culture medium to be used and visually inspecting for any precipitation over time.
Issue 2: Inconsistent Results in Cell Viability Assays (e.g., MTT, XTT)
Possible Causes:
-
Direct Interference with Formazan (B1609692) Dyes: Some compounds can chemically interact with tetrazolium salts (like MTT) or the resulting formazan crystals, leading to inaccurate readings. For example, compounds with reducing properties can reduce MTT non-enzymatically.[11] While direct interference by this compound is not explicitly documented, it is a possibility to consider.
-
Enhanced Exocytosis of Formazan: Some compounds can increase the exocytosis of formazan crystals from cells, leading to an underestimation of cell viability.[12][13]
-
Metabolic Alterations: Since this compound modulates PPARγ, a key regulator of metabolism, it may alter the metabolic state of the cells, which could affect the reduction of tetrazolium salts independently of cell viability.
-
Precipitation of this compound: If this compound precipitates in the culture wells, it can interfere with light absorbance readings and lead to variable results.
Solutions:
-
Cell-Free Control: To test for direct interference, incubate this compound at the highest concentration used in your experiment with the MTT reagent in cell-free culture media. A color change in the absence of cells indicates direct reduction of MTT by the compound.
-
Use an Alternative Viability Assay: If interference is suspected, use a different viability assay that is not based on tetrazolium reduction. Examples include assays that measure ATP content (e.g., CellTiter-Glo®), protease activity (e.g., CytoTox-Glo™), or cell membrane integrity (e.g., Trypan Blue exclusion, propidium (B1200493) iodide staining).
-
Visual Inspection: Before adding the MTT reagent, carefully inspect the wells under a microscope for any precipitate.
-
Thorough Solubilization: After the MTT incubation, ensure complete solubilization of the formazan crystals by vigorous pipetting or shaking. Incomplete dissolution is a common source of variability.[14]
Issue 3: Unexpected Cytotoxicity in Non-Adipocyte Cell Lines
Possible Causes:
-
Off-Target Effects: While the primary known off-target is PPARγ, this compound may have other, yet unidentified, off-target effects that could induce cytotoxicity in a cell-type-specific manner.
-
Metabolic Disruption: this compound's modulation of metabolic pathways could be detrimental to certain cell types that have a specific metabolic dependency.
-
Induction of Apoptosis: Halogenated compounds have been shown to induce cytotoxicity and apoptosis in certain cell types, such as hepatocytes.[15][16][17][18]
Solutions:
-
Dose-Response and Time-Course Experiments: Perform detailed dose-response and time-course studies to determine the cytotoxic profile of this compound in your specific cell line.
-
Apoptosis Assays: To investigate the mechanism of cell death, perform assays for apoptosis markers such as caspase activation, annexin (B1180172) V staining, or TUNEL staining.
-
Control Cell Lines: Include control cell lines with known sensitivity or resistance to PPARγ modulators to help differentiate between on-target and off-target cytotoxic effects.
Quantitative Data Summary
| Parameter | Target/Process | Value | Cell Line/System | Reference |
| IC50 | PPARγ Binding | ~32 µmol/L | In vitro competitive binding assay | [2] |
| Ki | N-CoR Displacement from PPARγ | ~45 µmol/L | Mammalian two-hybrid assay | [3] |
| Ki | SMRT Displacement from PPARγ | ~48 µmol/L | Mammalian two-hybrid assay | [3] |
Detailed Experimental Protocols
PPARγ Competitive Binding Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based competitive binding assay to determine the affinity of a test compound for the PPARγ ligand-binding domain (LBD).
Materials:
-
Purified, GST-tagged recombinant human PPARγ-LBD
-
Fluorescent tracer (a known PPARγ ligand conjugated to a fluorophore)
-
Terbium-labeled anti-GST antibody
-
Assay Buffer (e.g., 10 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
Test compound (this compound) and a known PPARγ agonist (e.g., Rosiglitazone) as a positive control
-
DMSO for compound dilution
-
Black, low-volume 384-well microplates
-
TR-FRET compatible microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and the positive control in DMSO. Then, dilute these into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and typically below 1%.
-
Reagent Preparation: Prepare a master mix containing the fluorescent tracer and the GST-tagged PPARγ-LBD in the assay buffer at 2x the final desired concentration. In a separate tube, prepare the terbium-labeled anti-GST antibody at 2x the final desired concentration in the assay buffer.
-
Assay Assembly:
-
Add 5 µL of the diluted test compound or control to the wells of the 384-well plate.
-
Add 5 µL of the PPARγ-LBD/tracer master mix to each well.
-
Add 10 µL of the anti-GST antibody solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 1-6 hours, protected from light, to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate using a TR-FRET-compatible plate reader. Measure the emission at two wavelengths (e.g., 495 nm for terbium and 520 nm for the acceptor fluorophore).
-
Data Analysis: Calculate the ratio of the acceptor to donor emission signals. Plot the TR-FRET ratio against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
PPARγ Transactivation Luciferase Reporter Assay
This assay measures the ability of this compound to activate or inhibit PPARγ-mediated gene transcription.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Expression plasmid for full-length PPARγ or its LBD fused to a GAL4 DNA-binding domain.
-
Reporter plasmid containing a luciferase gene downstream of PPARγ response elements (PPREs) or GAL4 upstream activating sequences (UAS).
-
Transfection reagent (e.g., Lipofectamine)
-
This compound, a full PPARγ agonist (e.g., Rosiglitazone), and an antagonist (if available).
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the PPARγ expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol. A Renilla luciferase expression vector can be co-transfected for normalization of transfection efficiency.
-
Compound Treatment: After 16-24 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound. For antagonist mode, co-treat with a fixed concentration (e.g., EC50) of a full agonist like Rosiglitazone. Include vehicle (DMSO) and positive controls.
-
Incubation: Incubate the cells for another 24 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. For agonist mode, plot the normalized luciferase activity against the log of this compound concentration to determine the EC50. For antagonist mode, plot the inhibition of the agonist-induced luciferase activity against the log of this compound concentration to determine the IC50.
Adipocyte Differentiation Assay (Oil Red O Staining)
This assay visually and quantitatively assesses the effect of this compound on the differentiation of preadipocytes into mature adipocytes.
Materials:
-
3T3-L1 preadipocytes
-
Growth medium (DMEM with 10% bovine calf serum)
-
Differentiation medium (DMEM with 10% FBS, insulin, dexamethasone, and IBMX)
-
Maintenance medium (DMEM with 10% FBS and insulin)
-
This compound and Rosiglitazone
-
Phosphate-buffered saline (PBS)
-
10% formalin
-
Oil Red O staining solution
-
Spectrophotometer
Procedure:
-
Cell Culture: Culture 3T3-L1 preadipocytes in growth medium until they reach confluence.
-
Induction of Differentiation: Two days post-confluence, replace the growth medium with differentiation medium containing either vehicle (DMSO), Rosiglitazone (positive control), or different concentrations of this compound.
-
Differentiation and Maintenance: After 2-3 days, replace the differentiation medium with maintenance medium containing the respective treatments. Continue to culture for another 4-8 days, replacing the medium every 2 days.
-
Oil Red O Staining:
-
Wash the cells with PBS.
-
Fix the cells with 10% formalin for at least 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Allow the wells to dry completely.
-
Add Oil Red O working solution and incubate for 10-15 minutes.
-
Wash extensively with water.
-
-
Visualization and Quantification:
-
Visually inspect and photograph the cells under a microscope. Mature adipocytes will contain red-stained lipid droplets.
-
For quantification, elute the Oil Red O stain from the cells by adding 100% isopropanol and incubating for 10 minutes with shaking.
-
Measure the absorbance of the eluate at approximately 510 nm.
-
Signaling Pathways and Experimental Workflows
Caption: this compound's modulation of the PPARγ signaling pathway.
Caption: Workflow for a PPARγ competitive binding assay.
Caption: Troubleshooting logic for inconsistent cell viability assays.
References
- 1. This compound is a selective peroxisome proliferator-activated receptor gamma modulator with antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. mTOR/AMPK signaling in the brain: Cell metabolism, proteostasis and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mTORC1 directly inhibits AMPK to promote cell proliferation under nutrient stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 9. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. Antioxidant compounds interfere with the 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Combining the rapid MTT formazan exocytosis assay and the MC65 protection assay led to the discovery of carbazole analogs as small molecule inhibitors of Abeta oligomer-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cholesterol Interferes with the MTT Assay in Human Epithelial-Like (A549) and Endothelial (HLMVE and HCAE) Cells | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Halothane-induced cytotoxicity in isolated rat hepatocytes: an electron microscopic study [pubmed.ncbi.nlm.nih.gov]
- 16. Structure-activity relationships for halobenzene induced cytotoxicity in rat and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cytotoxicity of halogenated alkanes in primary cultures of rat hepatocytes from normal, partial hepatectomized, and preneoplastic/neoplastic liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cytotoxicity induced by iodinated haloacetamides via ROS accumulation and apoptosis in HepG-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Halofenate Precipitation in Aqueous Solutions
Welcome to the technical support center for Halofenate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with this compound precipitation in aqueous solutions during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to ensure the successful preparation and use of this compound solutions.
Troubleshooting Guide
Issue 1: Precipitate Forms Immediately Upon Adding this compound Stock Solution to Aqueous Buffer or Cell Culture Medium
Question: I prepared a stock solution of this compound in an organic solvent, but upon diluting it into my aqueous experimental medium, a precipitate formed instantly. How can I prevent this?
Answer: This is a common issue for hydrophobic compounds like this compound and is often referred to as "crashing out." It occurs when the compound's solubility limit is exceeded in the final aqueous solution. Here are several steps to troubleshoot this problem:
-
Optimize Solvent and Concentration:
-
Primary Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is a recommended solvent for preparing high-concentration stock solutions of this compound's active form, Halofenic Acid, for in vitro studies.[1]
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent in your aqueous medium is as low as possible. For cell-based assays, it is common practice to keep the final DMSO concentration at or below 0.1% to avoid solvent-induced cytotoxicity.[1][2]
-
-
Improve Dilution Technique:
-
Pre-warm the Aqueous Medium: Warming your buffer or cell culture medium to the experimental temperature (e.g., 37°C) before adding the this compound stock can help maintain solubility.[3]
-
Stepwise Dilution: Instead of adding the concentrated stock directly to the final volume, perform serial dilutions in the aqueous medium. This gradual decrease in solvent concentration can prevent rapid precipitation.
-
Rapid Mixing: Add the stock solution to the aqueous medium while vortexing or stirring to ensure immediate and thorough mixing, preventing localized high concentrations of the compound.
-
-
Consider Co-solvents and Surfactants:
-
For certain applications, the inclusion of a low percentage of a co-solvent like ethanol (B145695) in the final solution might improve solubility. However, compatibility with the experimental system must be verified.
-
Non-ionic surfactants, such as Tween 80 (Polysorbate 80), can be used to increase the solubility of poorly soluble drugs by forming micelles that encapsulate the compound.[4][5][6] Start with low concentrations (e.g., 0.05% - 0.1%) and optimize as needed.[7]
-
Issue 2: Precipitate Forms Over Time During Incubation
Question: My this compound solution was initially clear, but after a few hours of incubation at 37°C, I observed a precipitate. What could be the cause and how can I resolve it?
Answer: Delayed precipitation can be due to several factors related to the stability of the supersaturated solution, temperature effects, or interactions with components in the medium.
-
Metastable Supersaturation: The initially clear solution might be a supersaturated state that is thermodynamically unstable. Over time, the compound begins to crystallize and precipitate.
-
Solution: Lower the final concentration of this compound to be within its equilibrium solubility in the specific medium.
-
-
Temperature Effects: The solubility of a compound is temperature-dependent. For some compounds, solubility decreases as the temperature increases (if the dissolution process is exothermic).[1][6]
-
Action: Determine the solubility of this compound at your experimental temperature. If solubility is lower at 37°C compared to room temperature, you may need to work with lower concentrations.
-
-
pH Shifts in Culture Media: The pH of cell culture media in a CO2 incubator can change over time, which may affect the solubility of pH-sensitive compounds.[8]
-
Action: Monitor the pH of your medium during the experiment. If a significant shift is observed, consider using a medium with a more stable buffering system or adjusting the initial pH.
-
-
Interaction with Media Components: Components in complex media, such as proteins in fetal bovine serum (FBS), can sometimes interact with the compound and lead to precipitation.
-
Action: If possible, reduce the serum concentration or switch to a serum-free medium to see if this mitigates the issue.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound?
A1: For in vitro biological assays, DMSO is the most commonly used and recommended solvent for preparing high-concentration stock solutions of this compound's active form, Halofenic Acid.[1]
Q2: What is the pKa of this compound, and how does pH affect its solubility?
A2: this compound is a prodrug that is rapidly converted to its active form, Halofenic Acid.[9] Halofenic Acid is an acidic compound. Based on computational predictions using the ChemAxon pKa plugin, the pKa of the carboxylic acid group on Halofenic Acid is estimated to be approximately 3.5. This indicates that Halofenic Acid will be more soluble in its ionized (deprotonated) form at pH values above its pKa. Therefore, increasing the pH of the aqueous solution to be neutral or slightly basic should enhance its solubility. Conversely, in acidic conditions (pH < 3.5), it will be in its less soluble, protonated form.
Q3: Are there any quantitative data on the solubility of this compound in common solvents?
A3: Specific quantitative solubility data for this compound is limited in publicly available literature. However, based on its use in research and data for similar compounds, the following table provides an estimate of its solubility.
| Solvent | Estimated Solubility | Reference/Note |
| DMSO | ≥ 20 mg/mL | Based on solubility data of similar small molecules and common lab practice.[10] |
| Ethanol | Soluble | This compound is expected to be soluble in ethanol, a common organic solvent.[11] |
| Water | Poorly soluble | This compound is a hydrophobic compound with low aqueous solubility. |
| Aqueous Buffers (pH 7.4) | Low, but higher than in acidic water | As Halofenic Acid is acidic, its solubility increases at a pH above its pKa. |
Q4: Can I heat the solution to dissolve this compound?
A4: Gentle warming (e.g., to 37°C) can aid in the dissolution of this compound in organic solvents like DMSO.[12] However, the effect of temperature on the solubility of this compound in aqueous solutions is not well-documented. For many organic solids, solubility increases with temperature.[3] It is advisable to first test the effect of temperature on a small scale, as some compounds can precipitate at higher temperatures.[6]
Q5: How should I store my this compound stock solution?
A5: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles. Protect the solution from light.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO for in vitro experiments.
Materials:
-
This compound powder (Molecular Weight: 415.79 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculation: To prepare a 10 mM stock solution, you will need to dissolve 4.158 mg of this compound in 1 mL of DMSO. Adjust the mass and volume as needed for your experimental requirements.
-
Weighing: Carefully weigh the required amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Solubilization: Add the calculated volume of sterile DMSO to the tube.
-
Mixing: Vortex the tube for 1-2 minutes until the this compound is completely dissolved. A clear solution should be obtained. Gentle warming to 37°C can be applied if dissolution is slow.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C, protected from light.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
This protocol provides a method for diluting a DMSO stock solution of this compound into cell culture medium to a final concentration of 10 µM, while keeping the final DMSO concentration at 0.1%.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile conical tubes or multi-well plates
Procedure:
-
Intermediate Dilution (Optional but Recommended): Prepare a 1:10 intermediate dilution of the 10 mM stock solution by adding 10 µL of the stock to 90 µL of pre-warmed medium. Mix well by pipetting. This creates a 1 mM solution.
-
Final Dilution: Add the appropriate volume of the stock or intermediate dilution to the final volume of pre-warmed cell culture medium while vortexing or swirling.
-
From 10 mM stock: Add 1 µL of the 10 mM stock solution for every 1 mL of final medium volume (1:1000 dilution).
-
From 1 mM intermediate dilution: Add 10 µL of the 1 mM intermediate solution for every 1 mL of final medium volume (1:100 dilution).
-
-
Final Mixing: Vortex or invert the final solution gently to ensure homogeneity.
-
Application: Use the final solution immediately in your cell culture experiment.
Visual Guides
Logical Workflow for Troubleshooting this compound Precipitation
Caption: A flowchart for diagnosing and solving this compound precipitation issues.
Experimental Workflow for Preparing this compound Working Solution
Caption: Step-by-step process for preparing this compound working solutions.
References
- 1. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 2. reddit.com [reddit.com]
- 3. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]
- 4. pKa Prediction | Rowan [rowansci.com]
- 5. docs.chemaxon.com [docs.chemaxon.com]
- 6. researchgate.net [researchgate.net]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. optibrium.com [optibrium.com]
- 9. docs.chemaxon.com [docs.chemaxon.com]
- 10. acdlabs.com [acdlabs.com]
- 11. researchgate.net [researchgate.net]
- 12. Stability of colistimethate sodium in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing incubation time for Halofenate treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing incubation time with Halofenate.
Troubleshooting Guides & FAQs
This section addresses common issues and questions that may arise during experiments involving this compound treatment.
Q1: What is the active form of this compound to use for in vitro experiments?
For in vitro studies, it is crucial to use the active form of the drug, which is Halofenic Acid (HA). This compound itself is a prodrug ester that is rapidly converted to its active free acid form, HA, in vivo.[1] Therefore, to accurately mimic the biological activity in a cell culture setting, direct treatment with HA is recommended.
Q2: What is a good starting point for this compound (HA) concentration and incubation time?
Based on published studies, a common starting concentration for HA in cell culture is in the micromolar range. For instance, concentrations of 150 μmol/l have been used in differentiated 3T3-L1 adipocytes.[1]
The incubation time will depend on the biological process you are investigating:
-
Gene Expression Analysis: For assessing changes in the expression of PPARγ-responsive genes, a 24-hour incubation period has been shown to be effective.[1]
-
Cell Differentiation Assays: For longer-term processes like adipocyte differentiation, treatment can extend over several days. For example, human preadipocytes have been incubated with HA for 3 days, followed by an additional 12 days in differentiation medium.[1]
-
Signaling Pathway Activation: For studying interactions with cofactors in mammalian two-hybrid assays, a 24-hour incubation after an initial 16-hour transfection period has been utilized.[1]
It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell type and experimental endpoint.
Q3: I am not observing the expected biological effect after this compound treatment. What are some potential causes and troubleshooting steps?
If you are not seeing the expected outcome, consider the following factors:
-
Cell Type and PPARγ Expression: this compound's primary mechanism of action is through the modulation of PPARγ.[1][2] Ensure that your cell line expresses sufficient levels of PPARγ for a response to be elicited. You can verify this through techniques like qPCR or Western blotting.
-
Compound Stability: While this compound is a stable compound, its stability in your specific cell culture media and conditions should be considered. Factors in the media can sometimes impact drug stability.[3][4] If you suspect degradation, you might consider replenishing the media with fresh this compound during longer incubation periods.
-
Cell Health and Viability: High concentrations of any compound can lead to cytotoxicity. It is essential to perform a cell viability assay (e.g., MTT assay) to ensure that the observed effects are not due to cell death.[1]
-
Downstream Assay Sensitivity: The assay you are using to measure the effect of this compound might not be sensitive enough. Ensure your assay is validated and has a sufficient dynamic range to detect the expected changes.
Q4: Can this compound treatment lead to changes in cell morphology?
Yes, particularly in long-term differentiation studies. For example, in human preadipocyte models, this compound has been shown to have weak adipogenic activity and can antagonize the differentiation induced by full PPARγ agonists like rosiglitazone (B1679542).[1][5] This would be observable as a change in lipid droplet accumulation, which can be visualized using Oil Red O staining.
Data Summary
The following tables summarize key quantitative data from studies involving this compound treatment.
Table 1: In Vitro Experimental Parameters for this compound (HA) Treatment
| Cell Line | Concentration Range | Incubation Time | Application | Reference |
| Differentiated 3T3-L1 Adipocytes | 150 μmol/l | 24 hours | Gene Expression Analysis | [1] |
| HEK-293T Cells | Not specified | 20-24 hours | Cell-based Reporter Assays | [1] |
| JEG-3 Human Choriocarcinoma Cells | Not specified | 24 hours | Mammalian Two-Hybrid Assays | [1] |
| Human Preadipocytes | 100 or 200 μmol/l | 3 days (initial) + 12 days | Adipogenesis Assays | [1] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
Protocol 1: Gene Expression Analysis in 3T3-L1 Adipocytes
-
Cell Culture: Differentiated 3T3-L1 adipocytes are used for this experiment.
-
Treatment: Treat the cells with either DMSO (0.1% as vehicle control), Halofenic Acid (HA) at the desired concentration (e.g., 150 μmol/l), or a positive control such as rosiglitazone (e.g., 1 μmol/l) for 24 hours.
-
RNA Isolation: After the 24-hour incubation, harvest the cells using a suitable reagent like Trizol for total RNA isolation.
-
Analysis: Perform quantitative real-time PCR (qPCR) to assess the transcript levels of target genes.[1]
Protocol 2: Human Adipocyte Adipogenesis Assay
-
Cell Culture: Plate cultured human preadipocytes.
-
Differentiation Induction: Incubate the cells in Adipocyte Medium containing insulin (B600854) and dexamethasone. Add a differentiation inducer like isobutyl-methylxanthine along with either a vehicle control, rosiglitazone (e.g., 1 μmol/l), or HA (e.g., 100 or 200 μmol/l) for 3 days.
-
Maturation: After the initial 3 days, replace the medium with fresh Adipocyte Medium and continue to culture for an additional 12 days.
-
Analysis: Assess PPARγ-mediated ligand-induced differentiation by:
-
Oil Red O Staining: To visualize lipid accumulation.
-
Quantitative PCR: To analyze the expression of adipogenic marker genes like FABP4.[1]
-
Visualizations
The following diagrams illustrate key concepts related to this compound's mechanism and experimental design.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. This compound is a selective peroxisome proliferator-activated receptor gamma modulator with antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Halofenate Vehicle Selection for In Vivo Administration: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the selection of appropriate vehicles for the in vivo administration of halofenate. This guide addresses common challenges and offers detailed protocols to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most commonly used vehicle for in vivo oral administration of this compound?
A1: Based on published preclinical studies, the most frequently reported vehicle for oral administration of this compound in rodent models is a suspension prepared with 2% Tween 80 and 1.0% (w/vol) methylcellulose (B11928114) in water.[1] This formulation is administered via oral gavage.
Q2: Why is a suspension formulation necessary for this compound?
A2: this compound is a poorly water-soluble compound. Therefore, a suspension is required to uniformly disperse the drug particles in a liquid vehicle for accurate dosing. The use of suspending agents like methylcellulose and wetting agents like Tween 80 is crucial for maintaining the homogeneity of the suspension.
Q3: What is the active form of this compound in vivo?
A3: this compound is a prodrug ester. Following administration, it is rapidly and completely metabolized to its active free acid form, halofenic acid (HA).[2] For in vitro studies, it is often recommended to use halofenic acid to mimic the active form of the drug.[2]
Troubleshooting Guide
Issue 1: this compound powder is difficult to wet and disperse in the vehicle.
-
Cause: Poor wettability of the this compound powder due to its hydrophobic nature.
-
Solution:
-
Pre-wet the powder: Before adding the bulk of the vehicle, create a paste by triturating the this compound powder with a small amount of the vehicle or a wetting agent like Tween 80. This will help to break down agglomerates and ensure individual particles are coated with the wetting agent.
-
Use a mortar and pestle: Gently grinding the powder with a small amount of the vehicle can aid in dispersion.
-
Sonication: After preparing the suspension, sonication in a bath sonicator for short intervals can help to break up any remaining particle clumps. Avoid over-sonication, which can generate heat and potentially degrade the compound.
-
Issue 2: The this compound suspension is not uniform and settles quickly.
-
Cause: Inadequate viscosity of the vehicle or insufficient dispersion of the drug particles.
-
Solution:
-
Ensure proper preparation of the methylcellulose solution: Methylcellulose requires a specific procedure to dissolve correctly and achieve the desired viscosity. Refer to the detailed protocol below.
-
Increase the concentration of the suspending agent: If settling persists, consider increasing the concentration of methylcellulose (e.g., to 1.5% or 2.0%). However, be mindful that a very high viscosity can make oral gavage difficult.
-
Particle size reduction: If feasible, reducing the particle size of the this compound powder through techniques like micronization can improve suspension stability. Nanosuspensions can also be considered for enhancing both stability and bioavailability.[3][4][5][6][7]
-
Constant agitation: Always ensure the suspension is thoroughly mixed (e.g., by vortexing or stirring) immediately before each administration to guarantee dose accuracy.
-
Issue 3: Potential for precipitation of this compound in the gastrointestinal tract.
-
Cause: As a poorly soluble compound, changes in the pH and environment of the GI tract could potentially lead to the precipitation of this compound from the suspension.
-
Solution:
-
Use of surfactants: The inclusion of a surfactant like Tween 80 in the formulation helps to improve the dissolution of this compound particles in the gastrointestinal fluids, reducing the likelihood of precipitation.
-
Consider alternative formulations: For advanced studies, exploring amorphous solid dispersions or lipid-based formulations could enhance the oral bioavailability of this compound by maintaining it in a supersaturated state in vivo.
-
Quantitative Data
Due to the limited availability of public data on the specific solubility of this compound in various solvents, a general solubility profile for a compound with its physicochemical properties is provided below for guidance. Researchers should perform their own solubility assessments to determine the optimal solvent for their specific experimental needs.
Table 1: Estimated Solubility of this compound in Common Laboratory Solvents
| Solvent | Estimated Solubility | Polarity | Notes |
| Water | Very Low | High | This compound is poorly soluble in aqueous solutions. |
| Ethanol | Moderately Soluble | High | Can be used as a co-solvent in some formulations. |
| DMSO | Soluble | High | Commonly used for preparing stock solutions for in vitro assays. May have toxicity concerns for in vivo use at high concentrations. |
| PEG 400 | Soluble | Medium | A common vehicle for poorly soluble compounds. |
| Corn Oil | Sparingly Soluble | Low | A potential vehicle for lipid-based formulations. |
Experimental Protocols
Protocol 1: Preparation of 2% Tween 80 and 1.0% Methylcellulose Vehicle
This protocol details the preparation of the most commonly cited vehicle for oral administration of this compound.
Materials:
-
Methylcellulose (viscosity of 400 cP is commonly used)
-
Tween 80
-
Sterile, deionized water
-
Magnetic stirrer and stir bar
-
Heating plate
-
Beakers or flasks
-
Graduated cylinders
Procedure:
-
Heat Water: Heat approximately one-third of the total required volume of sterile water to 60-70°C in a beaker with a magnetic stir bar.
-
Disperse Methylcellulose: Slowly add the weighed methylcellulose powder to the heated water while stirring vigorously. The methylcellulose will not dissolve at this stage but will form a uniform, milky suspension. Continue stirring for about 15-20 minutes to ensure all particles are wetted.
-
Cool and Dissolve: Remove the beaker from the heat and add the remaining two-thirds of the water as cold sterile water. Continue stirring in a cold water bath or at 4°C overnight. As the solution cools, the methylcellulose will dissolve, and the solution will become clear and viscous.
-
Add Tween 80: Once the methylcellulose solution is clear, slowly add the required volume of Tween 80 while stirring to achieve a final concentration of 2%.
-
Store the Vehicle: Store the prepared vehicle at 4°C.
Protocol 2: Preparation of this compound Suspension for Oral Gavage
Materials:
-
This compound powder
-
Prepared 2% Tween 80 and 1.0% Methylcellulose vehicle
-
Analytical balance
-
Weighing paper
-
Spatula
-
Mortar and pestle (optional, but recommended)
-
Vortex mixer
-
Conical tube or appropriate container
Procedure:
-
Calculate Required Amounts: Determine the total volume of suspension needed and the desired concentration of this compound (e.g., in mg/mL). Calculate the total mass of this compound required.
-
Weigh this compound: Accurately weigh the calculated amount of this compound powder.
-
Prepare a Paste: Transfer the this compound powder to a mortar or a suitable container. Add a small volume of the prepared vehicle and triturate with a pestle or spatula to form a smooth, uniform paste. This step is crucial for proper dispersion.
-
Gradual Dilution: Gradually add the remaining vehicle to the paste in small portions while continuously mixing.
-
Final Mixing: Once all the vehicle has been added, cap the container and vortex thoroughly for 2-3 minutes to ensure a homogenous suspension.
-
Storage and Administration: It is recommended to prepare the suspension fresh daily. If short-term storage is necessary, keep it at 4°C and protect it from light. Before each administration, bring the suspension to room temperature and vortex thoroughly to re-suspend the particles.
Visualizations
Caption: Workflow for this compound Vehicle Selection and Administration.
Caption: Troubleshooting Guide for this compound Suspension Preparation.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. opendata.uni-halle.de [opendata.uni-halle.de]
- 5. Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of fenofibrate nanosuspension and study of its pharmacokinetic behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Halofenate In Vitro Potency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Halofenate and its active form, Halofenic Acid (HA). The information is presented in a question-and-answer format to directly address specific issues that may arise during in vitro experiments, particularly concerning its observed low potency.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are observing a much weaker response with this compound compared to other PPARγ agonists in our in vitro assays. Is this expected?
A1: Yes, a weaker response compared to full PPARγ agonists like rosiglitazone (B1679542) is expected. This compound's active form, Halofenic Acid (HA), is a Selective PPARγ Modulator (SPPARγM), acting as a partial agonist/antagonist.[1][2] Its mechanism involves the effective displacement of corepressors from the PPARγ receptor but inefficient recruitment of coactivators, leading to a submaximal transcriptional response compared to full agonists.[1][2]
Q2: What is the correct form of the compound to use for in vitro experiments?
A2: For in vitro studies, it is crucial to use Halofenic Acid (HA), the active carboxylic acid form of the drug.[1] this compound itself is an ester prodrug that is rapidly and completely converted to HA in vivo.[1] Using the prodrug form in vitro will likely result in significantly lower or no activity, as cultured cells may lack the necessary enzymes to efficiently perform this conversion.
Q3: We are seeing high variability in our results. What are the potential causes?
A3: High variability in in vitro assays with this compound (as HA) can stem from several factors:
-
Compound Solubility: Halofenic Acid may have limited solubility in aqueous media. Ensure that your stock solution is fully dissolved in a suitable solvent (e.g., DMSO) and that the final concentration in your cell culture media does not lead to precipitation. Visually inspect the media for any signs of precipitation after adding the compound.
-
Cell Line and Passage Number: The expression level of PPARγ can vary between different cell lines and even with increasing passage number of the same cell line. It is advisable to use cells with confirmed high PPARγ expression and to keep the passage number low.
-
Serum Batch Variability: Different batches of fetal bovine serum (FBS) can contain varying levels of endogenous PPARγ ligands, which can interfere with the assay and lead to inconsistent results. It is recommended to test different serum lots or use a charcoal-stripped serum to minimize this variability.
-
Assay-Specific Conditions: Ensure consistent cell seeding density, incubation times, and reagent concentrations across all wells and experiments.
Q4: At what concentration should we expect to see an effect of Halofenic Acid in our assays?
A4: The effective concentration of Halofenic Acid can vary depending on the specific assay and cell type. Based on published data, you can expect to see effects in the micromolar range. For instance, the IC50 for binding to the human PPARγ ligand-binding domain is approximately 32 µmol/L. In reporter gene assays, partial agonism is typically observed at concentrations up to 150 µmol/L. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q5: We are not observing the expected antagonism of a full PPARγ agonist by Halofenic Acid. What could be the issue?
A5: To observe antagonism, it is critical to use appropriate concentrations of both the full agonist and Halofenic Acid. The concentration of the full agonist (e.g., rosiglitazone) should ideally be at or near its EC50 to allow for a competitive effect. If the concentration of the full agonist is too high, it may saturate the receptors and make it difficult to observe the antagonistic effect of a partial agonist. Co-treatment with a fixed concentration of the full agonist and increasing concentrations of Halofenic Acid should demonstrate a reduction in the maximal response.[1][3]
Quantitative Data Summary
Table 1: In Vitro Activity of Halofenic Acid (HA)
| Assay Type | Target | Cell Line/System | Key Parameter | Value | Reference |
| Competitive Binding Assay | Human PPARγ Ligand-Binding Domain | Recombinant Protein | IC50 | ~32 µmol/L | |
| Reporter Gene Assay (GAL4 Hybrid) | Human PPARγ | HEK-293T Cells | Agonist Activity | ~10-15% of Rosiglitazone's maximal activation | [1] |
| Preadipocyte Differentiation | Primary Human Preadipocytes | Primary Cells | Adipogenic Activity | Weakly induces differentiation; antagonizes rosiglitazone-induced differentiation | [1][2] |
| Cofactor Interaction (Mammalian Two-Hybrid) | Human PPARγ | - | Corepressor Displacement (N-CoR, SMRT) | Dose-dependently displaces corepressors | |
| Cofactor Interaction (Mammalian Two-Hybrid) | Human PPARγ | - | Coactivator Recruitment (p300, CBP, TRAP220) | Fails to efficiently recruit coactivators |
Experimental Protocols
Protocol 1: PPARγ Reporter Gene Assay
This protocol is designed to measure the activation of PPARγ by Halofenic Acid in a cell-based luciferase reporter assay.
-
Cell Seeding: Plate HEK-293T cells in a 96-well plate at a density that will reach 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with a PPARγ expression vector, a luciferase reporter vector containing PPAR response elements (PPREs), and a control vector expressing Renilla luciferase (for normalization).
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of Halofenic Acid (e.g., 0.1 to 150 µM), a positive control (e.g., Rosiglitazone), and a vehicle control (e.g., DMSO). For antagonism experiments, co-treat with a fixed concentration of Rosiglitazone and varying concentrations of Halofenic Acid.
-
Incubation: Incubate the cells for an additional 24 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized activity against the compound concentration to generate dose-response curves.
Protocol 2: 3T3-L1 Preadipocyte Differentiation Assay
This protocol assesses the effect of Halofenic Acid on the differentiation of 3T3-L1 preadipocytes into mature adipocytes.
-
Cell Seeding: Plate 3T3-L1 preadipocytes in a multi-well plate and grow them to confluence.
-
Initiation of Differentiation: Two days post-confluence, induce differentiation by treating the cells with a differentiation cocktail (e.g., DMEM with 10% FBS, dexamethasone, insulin (B600854), and IBMX) containing either vehicle control, a positive control (e.g., Rosiglitazone), or varying concentrations of Halofenic Acid.
-
Maintenance of Differentiation: After 2-3 days, replace the medium with fresh medium containing insulin and the respective test compounds. Continue to replace the medium every 2 days.
-
Assessment of Differentiation (Day 8-10):
-
Oil Red O Staining: Wash the cells with PBS, fix with 10% formalin, and stain with Oil Red O solution to visualize lipid droplet accumulation.
-
Quantification: Elute the Oil Red O stain from the cells using isopropanol (B130326) and measure the absorbance at approximately 500 nm to quantify the extent of differentiation.
-
Visualizations
References
Technical Support Center: Halofenate Interference with Assay Reagents
Welcome to the technical support center for researchers, scientists, and drug development professionals working with halofenate. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. This compound, a hypolipidemic and hypouricemic agent, is a prodrug that is rapidly converted in vivo to its active metabolite, halofenic acid (HA). HA is a selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulator, and its interaction with this nuclear receptor can lead to complex results in various assays.[1][2][3][4] This guide will help you navigate potential assay interference and ensure the accuracy of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that can affect my experiments?
A1: this compound is rapidly metabolized to halofenic acid (HA), which acts as a selective PPARγ modulator (SPPARγM).[1][2][3][4] In reporter gene assays, HA has been shown to be a partial agonist of PPARγ. This means that it can weakly activate the receptor on its own and can also antagonize, or block, the activity of full PPARγ agonists like rosiglitazone.[1][2][3][4] This dual activity is a critical consideration when interpreting data from cell-based assays that measure PPARγ activation.
Q2: Besides its biological activity, can this compound directly interfere with my assay reagents?
A2: While the primary documented "interference" of this compound is its biological effect as a partial agonist/antagonist, it is also possible for it to cause other types of assay artifacts common to small molecules in high-throughput screening (HTS). These can include:
-
Autofluorescence: The compound itself may emit light at the same wavelength as your fluorescent reporter, leading to a false-positive signal.
-
Fluorescence Quenching: The compound may absorb the light emitted by your fluorescent reporter, leading to a false-negative signal.
-
Luciferase Inhibition: In reporter assays that use luciferase, the compound may directly inhibit the enzyme, leading to a false-negative result for gene activation.
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that can non-specifically inhibit enzymes or interfere with optical measurements.
It is important to perform the appropriate control experiments to rule out these possibilities.
Q3: I am seeing inhibition of my positive control (a full PPARγ agonist) when I co-treat with this compound. Is this expected?
A3: Yes, this is an expected outcome due to the partial agonist/antagonist nature of halofenic acid. HA can compete with full agonists for binding to the PPARγ ligand-binding pocket. While it can partially activate the receptor, it does so less effectively than a full agonist. When co-administered, it can displace the full agonist, leading to a net decrease in receptor activation compared to the full agonist alone. One study demonstrated that halofenic acid showed a concentration-dependent inhibition of rosiglitazone-dependent human PPARγ–mediated reporter activity.[5]
Q4: Are there any known Pan-Assay Interference Compounds (PAINS) motifs in the structure of this compound?
A4: A detailed analysis of the chemical structure of this compound for known PAINS motifs has not been reported in the literature found. However, it is always good practice to evaluate any small molecule for potential PAINS liabilities, as these are chemical structures known to cause non-specific assay interference.
Troubleshooting Guides
Issue 1: Unexpected Results in a PPARγ Reporter Gene Assay
If you are observing unexpected activation or inhibition in a PPARγ reporter gene assay (e.g., a luciferase or β-galactosidase reporter assay), consider the following troubleshooting steps.
Potential Cause & Solution
-
Partial Agonism of Halofenic Acid:
-
Symptom: You observe a weak activation of the reporter gene when treating with this compound alone.
-
Troubleshooting: This is the expected behavior of a partial agonist. To characterize this further, perform a dose-response curve with this compound alone to determine its EC50 (the concentration at which it produces 50% of its maximal effect).
-
-
Antagonism of a Full Agonist:
-
Symptom: You observe a decrease in the signal from your positive control (e.g., rosiglitazone) when co-treating with this compound.
-
Troubleshooting: This is also expected. To quantify the antagonistic effect, perform a dose-response curve of your full agonist in the presence of a fixed concentration of this compound. This will allow you to determine the IC50 of this compound's antagonistic activity.
-
Issue 2: Suspected Direct Assay Interference
If you suspect that this compound may be directly interfering with your assay components (e.g., in a fluorescence-based or luminescence-based assay), the following counter-screens are recommended.
Experimental Protocols
Protocol 1: Autofluorescence Measurement
-
Objective: To determine if this compound is autofluorescent at the excitation and emission wavelengths of your assay.
-
Methodology:
-
Prepare a serial dilution of this compound in your assay buffer.
-
Dispense the dilutions into the wells of a microplate.
-
Include wells with buffer only as a negative control.
-
Read the plate using the same fluorescence plate reader and filter set as your primary assay.
-
-
Interpretation: A dose-dependent increase in fluorescence in the absence of your fluorescent reporter indicates that this compound is autofluorescent and may be contributing to a false-positive signal.
Protocol 2: Luciferase Inhibition Counter-Screen
-
Objective: To determine if this compound directly inhibits firefly luciferase.
-
Methodology:
-
Prepare a serial dilution of this compound in a suitable buffer.
-
Add a constant, predetermined concentration of purified firefly luciferase to each well.
-
Initiate the luminescent reaction by adding the luciferase substrate (e.g., luciferin, ATP).
-
Immediately measure the luminescence signal.
-
-
Interpretation: A dose-dependent decrease in the luminescent signal indicates that this compound is a direct inhibitor of luciferase and may be causing a false-negative result in your reporter gene assay.
Data Presentation
The following tables summarize the quantitative data available for the interaction of halofenic acid (the active metabolite of this compound) with PPARγ.
Table 1: Antagonistic Activity of Halofenic Acid in a PPARγ Reporter Gene Assay
| Full Agonist | Halofenic Acid (HA) IC50 | Assay System |
| Rosiglitazone | ~40 µmol/l | Human PPARγ-mediated reporter gene assay[5] |
Table 2: Binding Affinity of Halofenic Acid to PPARγ
| Assay Type | Fluorescent Ligand | Halofenic Acid (HA) IC50 |
| Competitive Binding Assay | Fluorescent PPARγ ligand | ~32 µmol/l[6] |
Visualizations
The following diagrams illustrate key concepts related to this compound's mechanism of action and potential for assay interference.
Caption: Signaling pathway of Halofenic Acid in a PPARγ reporter assay.
Caption: A logical workflow for troubleshooting this compound interference.
References
- 1. benchchem.com [benchchem.com]
- 2. med.emory.edu [med.emory.edu]
- 3. researchgate.net [researchgate.net]
- 4. This compound is a selective peroxisome proliferator-activated receptor gamma modulator with antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Basis for Reduced Chemical Library Inhibition of Firefly Luciferase Obtained from Directed Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
Technical Support Center: Cell Viability Assays with High Concentrations of Halofenate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for conducting cell viability assays with high concentrations of Halofenate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cells?
This compound is a hypolipidemic and hypouricemic agent that has been studied for its antidiabetic properties. Its active form, halofenic acid, is a selective peroxisome proliferator-activated receptor-gamma (PPAR-γ) modulator.[1][2][3] Activation of PPAR-γ can influence various cellular processes, including lipid metabolism, cell differentiation, and apoptosis (programmed cell death).[4][5] At high concentrations, this compound's effects on cellular metabolism and its potential for precipitation can interfere with common cell viability assays.
Q2: I'm observing a U-shaped dose-response curve in my MTT assay with this compound. Cell viability decreases at lower concentrations but appears to increase at higher concentrations. What's happening?
This is a common artifact when testing compounds at high concentrations. There are two primary reasons for this observation:
-
Compound Precipitation: this compound has limited solubility in aqueous solutions like cell culture media. At high concentrations, it can precipitate out of solution. These precipitates can scatter light and interfere with the optical density readings of colorimetric assays like MTT, leading to an artificially high signal that is misinterpreted as increased cell viability.[6]
-
Direct Chemical Interference: The chemical structure of this compound or its precipitates may allow it to directly reduce the MTT tetrazolium salt to formazan (B1609692), independent of cellular enzymatic activity.[6][7] This results in a false positive signal, suggesting higher metabolic activity and viability than is actually present.
Q3: My cell viability results with this compound are inconsistent between experiments. What are the common sources of variability?
Inconsistent results can stem from several factors:
-
Inconsistent this compound Preparation: Due to its poor solubility, ensuring a consistent and fully dissolved stock solution is critical. Variability in the initial dissolution or precipitation during dilution into media will lead to different effective concentrations in your assays.
-
Inconsistent Cell Seeding: Uneven cell distribution in the wells of your microplate is a common source of variability in any cell-based assay.
-
Solvent (DMSO) Concentration: High final concentrations of DMSO (typically above 0.5%) can be cytotoxic and can also affect the solubility of this compound in the culture medium.[8]
Q4: Can this compound's effect on cellular metabolism interfere with viability assays?
Yes. This compound has been reported to inhibit pyruvate (B1213749) dehydrogenase, a key enzyme in cellular respiration.[9] Assays like MTT, XTT, and resazurin (B115843) are dependent on the metabolic activity of cells, specifically the function of mitochondrial dehydrogenases. If this compound alters the metabolic state of the cells, these assays may not accurately reflect the number of viable cells but rather a change in their metabolic rate.[10] This can lead to an under- or overestimation of cell viability.[6]
Q5: Are there alternative assays to MTT that are less prone to interference by this compound?
Yes, it is highly recommended to use a secondary, mechanistically different assay to confirm your results. Good alternatives include:
-
Trypan Blue Exclusion Assay: This is a direct measure of cell membrane integrity. Live cells with intact membranes exclude the dye, while dead cells do not.[11] This method is not dependent on metabolic activity.
-
ATP-based Assays (e.g., CellTiter-Glo®): These assays measure the amount of ATP present, which is a key indicator of metabolically active cells. They are generally less prone to interference from colored compounds or compounds that affect mitochondrial reductase activity.[12]
-
Protease Viability Marker Assays: These assays measure the activity of proteases in viable cells using a fluorogenic substrate.[11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| U-shaped dose-response curve or unexpectedly high viability at high concentrations | 1. Compound Precipitation: this compound is precipitating in the culture medium. 2. Direct Assay Interference: this compound is chemically reducing the assay reagent (e.g., MTT, XTT). | 1. Visual Inspection: Carefully inspect the wells under a microscope for any signs of precipitate before and after adding the assay reagent. 2. Solubility Test: Determine the maximum soluble concentration of this compound in your specific cell culture medium (see Protocol 1). 3. Cell-Free Control: Perform the assay in the absence of cells to see if this compound directly reacts with the assay reagents (see Protocol 2). 4. Wash Step: Before adding the assay reagent, gently wash the cells with PBS to remove any precipitated compound. |
| High variability between replicate wells | 1. Inconsistent Cell Seeding: Uneven distribution of cells in the plate. 2. "Edge Effect": Increased evaporation in the outer wells of the plate. 3. Incomplete Solubilization of Formazan: (For MTT assay) Purple crystals are not fully dissolved. | 1. Homogenize Cell Suspension: Ensure a single-cell suspension and mix thoroughly before and during plating. 2. Avoid Outer Wells: Fill the perimeter wells with sterile PBS or media and do not use them for experimental samples. 3. Optimize Solubilization: Ensure complete dissolution of formazan crystals by thorough mixing and, if necessary, gentle pipetting. |
| Low absorbance/fluorescence readings across all wells | 1. High Cytotoxicity: The tested concentrations of this compound are highly toxic to the cells. 2. Low Cell Number: Insufficient number of cells were seeded. 3. Incorrect Assay Choice: The chosen assay may not be sensitive enough for your cell line. | 1. Dose-Response Range: Test a wider range of this compound concentrations, including much lower doses. 2. Optimize Cell Seeding: Ensure you are seeding the optimal number of cells per well for your chosen assay and cell line. 3. Switch to a More Sensitive Assay: Consider using an ATP-based luminescent assay for higher sensitivity.[12] |
Data Presentation
The following table presents hypothetical data illustrating how this compound precipitation and metabolic interference can lead to artifacts in an MTT assay compared to a Trypan Blue exclusion assay.
| This compound (µM) | MTT Assay (% Viability - Hypothetical) | Microscopic Observation (MTT Assay) | Trypan Blue Assay (% Viability - Hypothetical) | Interpretation |
| 0 (Vehicle) | 100% | Healthy, confluent cells | 98% | Baseline viability |
| 10 | 85% | No visible precipitate | 88% | Minor cytotoxicity |
| 50 | 60% | No visible precipitate | 65% | Moderate cytotoxicity |
| 100 | 45% | Slight precipitate visible | 40% | Significant cytotoxicity |
| 200 | 75% | Moderate precipitate visible | 25% | MTT Artifact: Precipitate interferes with reading |
| 400 | 95% | Heavy precipitate visible | 10% | MTT Artifact: High interference from precipitate |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Due to its hydrophobic nature, this compound should be dissolved in a suitable organic solvent before being diluted in aqueous cell culture medium.
-
Solvent Selection: Use sterile, anhydrous Dimethyl Sulfoxide (DMSO) as the solvent.[8]
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 50-100 mM) in 100% DMSO. Ensure complete dissolution by vortexing or gentle warming (if the compound is heat-stable).[13][14]
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.
-
Working Dilution: When preparing your experimental concentrations, perform serial dilutions of the stock solution in complete cell culture medium. Add the DMSO stock to the medium slowly while vortexing or swirling to prevent immediate precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture wells is non-toxic and consistent across all treatments, including the vehicle control (typically ≤0.5%).[8]
Protocol 2: MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on mitochondrial reductase activity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound (and vehicle control) and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of this solution to each well (final concentration 0.5 mg/mL).[15]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 20% w/v SDS in 50% DMF) to each well.
-
Reading: Mix thoroughly on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[15] Read the absorbance at 570 nm using a microplate reader.
Protocol 3: Trypan Blue Exclusion Assay
This protocol provides a direct count of viable cells based on membrane integrity.
-
Cell Harvesting: After treating cells in a larger format plate (e.g., 6-well plate) with this compound, collect the cells by trypsinization.
-
Staining: Mix a small aliquot of your cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 10 µL of cells + 10 µL of Trypan Blue).
-
Incubation: Allow the mixture to sit for 1-2 minutes at room temperature. Do not exceed 5 minutes, as this can lead to viable cells taking up the dye.
-
Counting: Load the mixture into a hemocytometer and count the number of viable (clear) and non-viable (blue) cells under a microscope.
-
Calculation: Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100
Mandatory Visualizations
Caption: Experimental workflow for assessing cell viability with this compound.
Caption: PPAR-γ mediated apoptosis signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 3. This compound is a selective peroxisome proliferator-activated receptor gamma modulator with antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PPARγ and Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PPAR-γ Partial Agonists in Disease-Fate Decision with Special Reference to Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. lifetein.com [lifetein.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
- 11. blog.quartzy.com [blog.quartzy.com]
- 12. physiology.elte.hu [physiology.elte.hu]
- 13. researchgate.net [researchgate.net]
- 14. lifetein.com [lifetein.com]
- 15. MTT assay protocol | Abcam [abcam.com]
Technical Support Center: Optimizing Halofenate Delivery in Rodent Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the delivery of Halofenate in rodent models. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to ensure accurate and effective experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a prodrug that is rapidly converted in vivo to its active metabolite, halofenic acid (HA).[1] HA functions as a selective peroxisome proliferator-activated receptor gamma (PPARγ) modulator (SPPARγM).[2][3] As a partial agonist of PPARγ, HA displaces corepressors from the receptor, leading to the modulation of genes involved in glucose and lipid metabolism.[2][4] This activity results in improved insulin (B600854) sensitivity and has demonstrated antidiabetic effects in rodent models.[3]
Q2: What are the most common rodent models used for studying this compound's effects?
A2: The most commonly cited rodent models for evaluating the efficacy of this compound are the genetically obese and diabetic ob/ob mouse and the insulin-resistant obese Zucker (fa/fa) rat.[3] These models are valuable for investigating this compound's effects on glucose metabolism, insulin sensitivity, and lipid profiles.
Q3: What is the recommended vehicle for oral administration of this compound in rodents?
A3: A commonly used and effective vehicle for preparing a this compound suspension for oral gavage is a mixture of 2% Tween 80 and 1.0% (w/v) methylcellulose (B11928114) in sterile water.[5] This formulation aids in creating a stable suspension of the compound for accurate dosing.
Q4: How should the this compound suspension be prepared and stored?
A4: To prepare the suspension, this compound should be vortexed in the 2% Tween 80 and 1.0% methylcellulose vehicle until a homogenous mixture is achieved.[5] It is recommended to prepare the formulation fresh daily to ensure stability and consistent dosing.[6] If short-term storage is necessary, it should be kept at 4°C and protected from light, though daily preparation is ideal to avoid potential degradation.[7][8]
Troubleshooting Guide
This guide addresses common issues that researchers may encounter during the oral administration of this compound in rodent models.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Difficulty in Administering the Full Dose / Animal Resistance | - Improper restraint technique leading to animal stress and movement. - Incorrect gavage needle size or insertion technique. - Animal anxiety due to repeated procedures. | - Ensure proper and firm, yet gentle, restraint to minimize animal movement.[4] - Acclimate the animals to handling and the gavage procedure for several days before the experiment begins.[4] - Use the correct size of a ball-tipped gavage needle to prevent injury and discomfort.[5] - Moisten the tip of the gavage needle with sterile water to facilitate smooth passage.[9] |
| Regurgitation or Aspiration of the Dose | - Incorrect placement of the gavage needle into the trachea instead of the esophagus. - Administration of too large a volume. - Rapid injection of the suspension. | - Ensure the gavage needle is inserted along the roof of the mouth and gently advanced down the esophagus. If resistance is met, withdraw and re-attempt.[4][9] - Administer the suspension slowly and steadily.[9] - If fluid appears at the nose or the animal shows signs of respiratory distress, immediately stop the procedure.[4] - Adhere to recommended maximum oral gavage volumes for the specific rodent species and weight.[10] |
| Inconsistent or Unexpected Experimental Results | - Inaccurate dosing due to an inhomogeneous suspension. - Degradation of this compound in the formulation. - Variability in animal stress levels affecting physiological readouts. | - Vortex the this compound suspension thoroughly immediately before each administration to ensure a uniform mixture. - Prepare the dosing solution fresh daily to minimize the risk of compound degradation.[6] - Standardize the handling and dosing procedures to reduce stress-induced variability in the animals. |
| Adverse Health Effects in Animals (e.g., weight loss, lethargy) | - Esophageal or gastric injury from improper gavage technique. - Potential off-target effects of this compound at high doses. - Stress from the experimental procedures. | - Refine the oral gavage technique to minimize tissue trauma.[5] - Monitor animals daily for any signs of distress or adverse effects.[11] - If adverse effects are observed, consider reducing the dose or consult with a veterinarian. - While specific adverse effects of this compound in rodents are not widely reported, general toxicity studies for PPAR agonists have noted potential for effects on the liver and urinary bladder in rodents at high doses.[12][13] |
| Precipitation of this compound in the Formulation | - Poor solubility of halofenic acid in the vehicle. - Incorrect preparation of the methylcellulose solution. | - Ensure the methylcellulose is properly dissolved in water before adding Tween 80 and this compound. Heating a portion of the water can aid in the initial dispersion of methylcellulose.[6][14] - While specific solubility data for halofenic acid in this vehicle is not readily available, the use of Tween 80 as a surfactant is intended to improve the dispersion of poorly soluble compounds.[1][14] |
Quantitative Data
While specific pharmacokinetic parameters for halofenic acid in rodents are not extensively published, the following table summarizes the known characteristics and provides a template for researchers to populate with their own experimental data. This compound is known to have high bioavailability and a long half-life in most species.
Table 1: Pharmacokinetic Profile of Halofenic Acid in Rodents (Illustrative)
| Parameter | Mouse | Rat | Reference |
| Dose (mg/kg) | e.g., 50, 100, 150, 200 | e.g., 200 | [15] |
| Route of Administration | Oral Gavage | Oral Gavage | [15] |
| Tmax (hours) | Data not available | Data not available | |
| Cmax (ng/mL) | Data not available | Data not available | |
| AUC (ng*h/mL) | Data not available | Data not available | |
| Half-life (t½) (hours) | Long | Long |
Note: Researchers are encouraged to perform pharmacokinetic studies to determine these values for their specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Suspension (0.5 mg/mL)
Materials:
-
This compound powder
-
2% Tween 80 solution (in sterile water)
-
1.0% (w/v) Methylcellulose solution (in sterile water)
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration and volume.
-
In a sterile conical tube, add the calculated amount of this compound powder.
-
Add the appropriate volume of the 2% Tween 80 solution to the this compound powder.
-
Add the appropriate volume of the 1.0% methylcellulose solution to the tube.
-
Cap the tube tightly and vortex vigorously for 2-3 minutes, or until a uniform, milky suspension is formed.
-
Visually inspect the suspension for any clumps or undissolved powder. If present, continue vortexing.
-
Prepare this suspension fresh before each dosing session.
Protocol 2: Oral Gavage Administration in Mice
Materials:
-
Prepared this compound suspension
-
Appropriately sized, sterile, ball-tipped gavage needle (e.g., 20-22 gauge for adult mice)
-
1 mL syringe
-
Animal scale
Procedure:
-
Weigh the mouse to determine the correct dosing volume.
-
Draw the calculated volume of the thoroughly vortexed this compound suspension into the syringe.
-
Gently but firmly restrain the mouse by the scruff of the neck, ensuring the head and body are in a straight line.
-
Moisten the tip of the gavage needle with sterile water.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
Allow the mouse to swallow the needle. Do not force the needle. If resistance is met, withdraw and restart.
-
Once the needle is in the correct position (a slight bulge may be visible on the left side of the neck), slowly administer the suspension.
-
After administration, gently withdraw the needle in a single, smooth motion.
-
Return the mouse to its cage and monitor for any immediate signs of distress.
Visualizations
Signaling Pathway
Caption: this compound's PPARγ signaling pathway.
Experimental Workflow
Caption: this compound administration workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. auc cmax tmax: Topics by Science.gov [science.gov]
- 4. Peroxisome proliferator-activated receptorG and ligands: pathways and functions [pfocr.wikipathways.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Stability of Extemporaneously Prepared Sodium Benzoate Oral Suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. fda.gov [fda.gov]
- 11. Toxicology | MuriGenics [murigenics.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Stability and uniformity of extemporaneous preparations of voriconazole in two liquid suspension vehicles at two storage temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Halofenate vs. Clofibrate: A Comparative Analysis of Lipid-Lowering Effects
For researchers and professionals in drug development, understanding the comparative efficacy and mechanisms of lipid-lowering agents is crucial. This guide provides a detailed comparison of two such agents, halofenate and clofibrate (B1669205), focusing on their lipid-lowering profiles, supported by data from clinical and preclinical studies.
Quantitative Comparison of Lipid-Lowering Effects
The following table summarizes the quantitative effects of this compound and clofibrate on key lipid parameters as observed in comparative clinical trials.
| Parameter | This compound | Clofibrate | Study Population & Duration | Key Findings |
| Serum Cholesterol | 12% mean decrease in responders[1] | 25% mean decrease in responders[1] | Type II Hyperlipoproteinemia (48-96 weeks)[1] | Clofibrate showed a substantially greater magnitude of cholesterol reduction in responding patients.[1] A comparable proportion of patients (56-59%) in both groups responded to treatment.[1] |
| No consistent effect[2] | Significant decrease to 75% of placebo level[2] | Hyperlipoproteinemia (Types 2, 3, 4, 5) (1 year)[2] | Clofibrate was significantly more effective at lowering plasma cholesterol. | |
| Slight reduction[3] | Slight reduction[3] | Maturity-onset diabetics with hyperlipidemia (48 weeks)[3] | Both agents had minimal impact on serum cholesterol in this population.[3] | |
| Serum Triglycerides | 27-34% mean decrease in responders[1] | 27-34% mean decrease in responders[1] | Type II Hyperlipoproteinemia (48-96 weeks)[1] | The magnitude of triglyceride reduction was comparable for responders in both groups, although a greater proportion of patients responded to clofibrate (87% vs 57%).[1] |
| Reduction to 84% of placebo level (not significant)[2] | Significant decrease to 49% of placebo level[2] | Hyperlipoproteinemia (Types 2, 3, 4, 5) (1 year)[2] | Clofibrate demonstrated a significant and more potent triglyceride-lowering effect.[2] | |
| Significant reduction[3] | Significant reduction[3] | Maturity-onset diabetics with hyperlipidemia (48 weeks)[3] | Both agents significantly, though modestly and transiently, reduced triglyceride values.[3] | |
| Equally effective[4] | Equally effective[4] | Type IV Hyperlipoproteinemia (2 years)[4] | Both drugs were found to be equally effective in lowering plasma triglycerides.[4] | |
| Very Low-Density Lipoprotein (VLDL) | No significant decrease[5] | Significant decrease[5] | Type IV Hyperlipoproteinemia (1 year)[5] | Clofibrate was effective in decreasing VLDL, while this compound was not.[5] |
| Low-Density Lipoprotein (LDL) | No significant change[5] | Significant increase[5] | Type IV Hyperlipoproteinemia (1 year)[5] | Clofibrate treatment led to an increase in LDL levels.[5] |
Experimental Protocols
Double-Blind Comparative Study in Type II Hyperlipoproteinemia
A double-blind clinical trial was conducted to compare the efficacy of this compound with clofibrate in 33 patients diagnosed with Type II hyperlipoproteinemia. The study duration ranged from 48 to 96 weeks. Patients were randomly assigned to receive either this compound or clofibrate. The primary endpoints measured were changes in serum cholesterol and triglyceride levels from baseline. A response to treatment was defined by a specified percentage decrease in these lipid parameters.[1]
Mechanism of Action and Signaling Pathways
Both this compound and clofibrate are believed to exert their primary lipid-lowering effects by inhibiting the synthesis of triglycerides in the liver.[6] Preclinical studies in rats have shown that both compounds decrease the incorporation of glycerol (B35011) into hepatic triglycerides, suggesting a shared mechanism of action.[6][7] This leads to a reduction in the production and secretion of VLDL from the liver, which in turn lowers plasma triglyceride levels.
Experimental Workflow: Comparative Clinical Trial
The following diagram illustrates a typical workflow for a double-blind, placebo-controlled comparative clinical trial designed to evaluate the lipid-lowering effects of this compound and clofibrate.
Other Notable Effects
Beyond their lipid-lowering properties, both this compound and clofibrate have been observed to lower serum uric acid levels. However, studies suggest that this compound has a more pronounced hypouricemic effect than clofibrate.[2][3][4] Additionally, in diabetic patients with hyperlipidemia, this compound, but not clofibrate, demonstrated a considerable hypoglycemic effect.[3]
Adverse Effects
It is important to note that both drugs have been associated with adverse reactions. In one study involving diabetic patients, approximately 20% of all patients had to discontinue the trial prematurely due to clinical and biochemical adverse effects.[3]
Conclusion
References
- 1. This compound in the treatment of type II hyperlipoproteinemia. Double blind comparison with clofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the effects of this compound (MK-185) and clofibrate on plasma lipid and uric acid concentration in hyperlipoproteinemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of clofibrate with this compound in diabetics with hyperlipidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A two-year crossover therapeutic trial with this compound and clofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. One-year trials with this compound, clofibrate, and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound and clofibrate: mechanism of hypotriglyceridemic action in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Halofenate and Rosiglitazone for Insulin Sensitization
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Halofenate and Rosiglitazone, two insulin-sensitizing agents. This document details their mechanisms of action, presents supporting experimental data in a comparative format, and outlines the methodologies of key experiments.
Mechanism of Action: A Tale of Two PPARγ Ligands
Both this compound and Rosiglitazone exert their insulin-sensitizing effects through interaction with the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that is a master regulator of adipogenesis and is also expressed in other tissues like liver and muscle.[1][2] However, their modes of interaction with PPARγ differ significantly, leading to distinct downstream effects.
Rosiglitazone is a potent and selective full agonist of PPARγ.[3][4] Upon binding, it robustly activates the receptor, leading to the recruitment of coactivators and subsequent transcription of target genes involved in glucose and lipid metabolism.[5] This full activation is associated with both the desired insulin-sensitizing effects and some of the side effects of the thiazolidinedione (TZD) class, such as weight gain and fluid retention.[6]
This compound , in its active form halofenic acid (HA), is a Selective PPARγ Modulator (SPPARγM).[1][7] It acts as a partial agonist, meaning it binds to PPARγ but elicits a weaker response compared to a full agonist like rosiglitazone.[7][8] Mechanistically, HA is effective at displacing corepressors (like N-CoR and SMRT) from PPARγ but is inefficient at recruiting coactivators (such as p300, CBP, and TRAP 220).[1][7][8] This selective modulation results in a distinct gene expression profile and is hypothesized to contribute to its insulin-sensitizing effects with a potentially more favorable side-effect profile, particularly concerning weight gain.[1][7] Furthermore, HA can antagonize the activity of full agonists like rosiglitazone.[1][7][8]
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Selective Modulators of PPAR-γ Activity: Molecular Aspects Related to Obesity and Side-Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. Rosiglitazone - Wikipedia [en.wikipedia.org]
- 5. ClinPGx [clinpgx.org]
- 6. medindia.net [medindia.net]
- 7. This compound is a selective peroxisome proliferator-activated receptor gamma modulator with antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Halofenate and Other Fibrates for Researchers and Drug Development Professionals
An objective guide to the performance, mechanisms, and clinical data of Halofenate in comparison to established fibrates such as Clofibrate (B1669205), Fenofibrate (B1672516), Bezafibrate (B1666932), and Gemfibrozil (B1671426).
This guide provides a comprehensive comparative study of this compound and other commonly used fibrates, tailored for researchers, scientists, and professionals in drug development. The following sections detail the mechanistic actions, clinical efficacy, and safety profiles of these compounds, supported by quantitative data from clinical trials and detailed experimental methodologies.
Mechanism of Action: A Tale of Two Receptors
Fibrates as a class primarily exert their lipid-lowering effects through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα). This nuclear receptor plays a pivotal role in regulating the transcription of genes involved in lipid and lipoprotein metabolism. Activation of PPARα leads to increased catabolism of triglyceride-rich lipoproteins and enhanced synthesis of High-Density Lipoprotein (HDL) cholesterol.
This compound and its active stereoisomer, Arthis compound, exhibit a dual mechanism of action that distinguishes them from other fibrates. While demonstrating PPARα agonist activity, Arthis compound also functions as a Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) activator. This dual agonism contributes to its unique therapeutic profile, including anti-inflammatory effects. Furthermore, Arthis compound has been shown to lower serum uric acid levels by inhibiting the renal transporters URAT1, OAT4, and OAT10, which are involved in uric acid reabsorption in the kidneys.[1][2][3][4]
Clinical Efficacy: A Quantitative Comparison
Clinical trials have provided valuable data on the comparative efficacy of this compound and other fibrates in modulating lipid profiles and uric acid levels. The following tables summarize key quantitative findings from these studies.
Triglyceride and Cholesterol Lowering Effects
| Drug | Study Population | Dosage | Duration | Change in Triglycerides | Change in Total Cholesterol | Change in LDL Cholesterol | Change in HDL Cholesterol | Reference |
| This compound | Type IV Hyperlipoproteinemia | 1 g/day | 1 year | Similar to Clofibrate | No consistent effect | - | - | [5][6] |
| Type II Hyperlipoproteinemia | Not Specified | 48-96 weeks | ↓ 27-34% (in responders) | ↓ 12% (in responders) | - | - | [7] | |
| Maturity-onset diabetics with hyperlipidemia | 1 g/day | 48 weeks | Significant modest & transient ↓ | Slight ↓ | - | - | [8] | |
| Clofibrate | Type IV Hyperlipoproteinemia | 2 g/day | 1 year | ↓ to 49% of placebo level | ↓ to 75% of placebo level | ↑ | - | [5][6] |
| Type II Hyperlipoproteinemia | Not Specified | 48-96 weeks | ↓ (87% of patients responded) | ↓ 25% (in responders) | - | - | [7] | |
| Maturity-onset diabetics with hyperlipidemia | 2 g/day | 48 weeks | Significant modest & transient ↓ | Slight ↓ | - | - | [8] | |
| Fenofibrate | Primary Hyperlipoproteinemia | 300 mg/day | 4 months | Significant ↓ | ↓ (remained in treatment range) | ↓ (remained in treatment range) | Little to no change | [9] |
| Dyslipidemic Coronary Heart Disease | 201 mg/day | 12 weeks | Significantly greater ↓ than Gemfibrozil | Significantly greater ↓ than Gemfibrozil | Significantly greater ↓ than Gemfibrozil | Significantly greater ↑ than Gemfibrozil | ||
| Bezafibrate | Primary Hyperlipoproteinemia | 600 mg/day | 4 months | Significant ↓ (to risk-free range) | Significant ↓ (to near risk-free level) | Significant ↓ (to near risk-free level) | Significant ↑ | [9] |
| Dyslipidemic patients with glucose intolerance/T2DM | 400 mg/day | 8 weeks | ↓ 38.3% | - | - | ↑ 18.0% | [10] | |
| Gemfibrozil | Dyslipidemic Coronary Heart Disease | 600 mg twice/day | 12 weeks | Less effective than Fenofibrate | Less effective than Fenofibrate | Less effective than Fenofibrate | Less effective than Fenofibrate | |
| Normal clinical practice | Not Specified | - | Reduced LDL and triglycerides | Less effective than Bezafibrate | Reduced LDL and triglycerides | Less effective than Bezafibrate | [11] |
Uric Acid Lowering Effects
This compound demonstrates a pronounced uricosuric effect, a feature not as prominent in other fibrates.
| Drug | Study Population | Dosage | Duration | Change in Serum Uric Acid | Reference |
| This compound | Hyperlipoproteinemic patients | 1 g/day | 1 year | ↓ to 77% of placebo level | [5] |
| Maturity-onset diabetics with hyperlipidemia | 1 g/day | 48 weeks | Distinctly greater ↓ than Clofibrate | [8] | |
| Type IV Hyperlipoproteinemia | Not Specified | 2 years | Greater hypouricemic effect than Clofibrate | [12] | |
| Clofibrate | Hyperlipoproteinemic patients | 2 g/day | 1 year | ↓ to 88% of placebo level | [5] |
| Maturity-onset diabetics with hyperlipidemia | 2 g/day | 48 weeks | Significant ↓ | [8] | |
| Fenofibrate | Primary Hyperlipoproteinemia | 200 mg/day | 6 weeks | Reduced |
Safety and Tolerability Profile
The adverse event profiles of this compound and other fibrates have been documented in clinical trials. A summary of key adverse events is presented below.
| Adverse Event | This compound | Clofibrate | Fenofibrate | Bezafibrate | Gemfibrozil |
| Gastrointestinal | Reported | Reported | Reported | Reported | Reported |
| Myopathy/Rhabdomyolysis | Abnormal increases in CPK | Abnormal increases in CPK | Reported | Reported | Higher incidence than Fenofibrate |
| Hepatotoxicity | - | Hepatomegaly (in rats) | Tendency for increased SGPT, SGOT, bilirubin | - | - |
| Cholelithiasis | - | - | Increased lithogenic index of bile | Increased lithogenic index of bile | - |
| Venous Thrombosis | - | - | Reported | - | - |
| Discontinuation Rate | ~20% in one study | ~20% in one study | - | - | Higher than Bezafibrate and Simvastatin (B1681759) |
Experimental Protocols
This compound vs. Clofibrate in Maturity-Onset Diabetics with Hyperlipidemia
-
Study Design: A double-blind, randomized controlled trial with a duration of 48 weeks.[8]
-
Patient Population: Patients with maturity-onset diabetes and hyperlipidemia.
-
Intervention:
-
This compound: 1 g/day
-
Clofibrate: 2 g/day
-
Placebo run-in period.
-
-
Methodology:
-
Lipid Profile Analysis: Serum cholesterol and triglyceride levels were measured. The specific analytical methods used were not detailed in the provided search results.
-
Uric Acid Measurement: Serum urate values were determined. The specific analytical methods used were not detailed in the provided search results.
-
Safety Monitoring: Clinical and biochemical adverse reactions were monitored throughout the study.
-
Lipid Profile Analysis in Fibrate Clinical Trials (General Protocol)
-
Sample Collection: Fasting blood samples are typically collected from participants at baseline and at specified intervals throughout the trial.
-
Sample Processing: Blood is processed to separate serum or plasma, which is then stored under appropriate conditions until analysis.
-
Analytical Methods:
-
Total Cholesterol, Triglycerides, and HDL Cholesterol: These are commonly measured using enzymatic colorimetric assays on automated clinical chemistry analyzers.
-
LDL Cholesterol: Often calculated using the Friedewald formula (LDL-C = Total Cholesterol - HDL-C - (Triglycerides/5)), provided the triglyceride level is below 400 mg/dL. Direct measurement methods are also available.
-
Signaling Pathways and Experimental Workflows
Fibrate Mechanism of Action via PPARα
Fibrates bind to and activate PPARα, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
Caption: Fibrate activation of the PPARα signaling pathway.
This compound's Uric Acid Lowering Mechanism
Arthis compound, the active isomer of this compound, inhibits the renal transporters URAT1, OAT4, and OAT10, which are responsible for the reabsorption of uric acid from the renal tubules back into the bloodstream. This inhibition leads to increased excretion of uric acid in the urine.
Caption: Inhibition of renal urate transporters by Arthis compound.
Clinical Trial Workflow for Fibrate Comparison
The typical workflow for a comparative clinical trial of fibrates involves several key stages, from patient recruitment to data analysis.
Caption: Generalized workflow of a comparative fibrate clinical trial.
References
- 1. FRI0403 Arthis compound, a novel uricosuric agent, is an inhibitor of human URIC acid transporters | Semantic Scholar [semanticscholar.org]
- 2. The mechanism of Arthis compound in alleviating hyperuricemia-Activating PPARγ thereby reducing caspase-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pursuit of a Dual-Benefit Antigout Drug: A First Look at Arthis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the effects of this compound (MK-185) and clofibrate on plasma lipid and uric acid concentration in hyperlipoproteinemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. One-year trials with this compound, clofibrate, and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound in the treatment of type II hyperlipoproteinemia. Double blind comparison with clofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of clofibrate with this compound in diabetics with hyperlipidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative study of bezafibrate and fenofibrate in patients with primary hyperlipoproteinaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A comparison of the use, effectiveness and safety of bezafibrate, gemfibrozil and simvastatin in normal clinical practice using the New Zealand Intensive Medicines Monitoring Programme (IMMP) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A two-year crossover therapeutic trial with this compound and clofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Clofibrate and Halofenate: A Comparative Analysis of Crossover Trial Results
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of two lipid-lowering agents, clofibrate (B1669205) and halofenate, based on the results of crossover clinical trials. The data presented is intended to inform research and development in the field of metabolic and lipid disorders.
Quantitative Analysis of Biochemical Effects
Crossover trials have demonstrated that while both clofibrate and this compound effectively lower serum triglycerides, their effects on other key biochemical markers diverge significantly. Clofibrate exerts a more potent effect on cholesterol levels, whereas this compound has a more pronounced impact on uric acid concentrations.
| Parameter | Clofibrate | This compound | Key Findings |
| Serum Triglycerides | ↓ (Significant Reduction) | ↓ (Significant Reduction) | Both drugs demonstrated comparable efficacy in lowering triglyceride levels.[1] |
| Serum Cholesterol | ↓ (Significant Reduction) | ↔ (No consistent effect) | Clofibrate was effective in reducing total cholesterol, while this compound showed no consistent impact.[2] |
| Very-Low-Density Lipoprotein (VLDL) | ↓ | ↔ | Clofibrate was shown to decrease VLDL levels. |
| Low-Density Lipoprotein (LDL) | ↑ | ↔ | An increase in LDL cholesterol was observed with clofibrate treatment. |
| Serum Uric Acid | ↓ | ↓↓ (Markedly greater reduction) | This compound exhibited a significantly greater hypouricemic effect compared to clofibrate.[1][2] |
| Serum Bilirubin (B190676) | ↓ | ↓ | Both drugs were observed to lower serum bilirubin levels.[1] |
| Serum Creatine (B1669601) Phosphokinase | ↑ (in some patients) | ↑ (in some patients) | Abnormal increases were noted with both drugs, particularly in patients with initially high levels.[2] |
Experimental Protocols
The findings summarized above are based on double-blind, crossover clinical trials. Below are the generalized methodologies employed in these studies.
One-Year Crossover Trial in Type IV Hyperlipoproteinemia
-
Study Design: A one-year, double-blind, placebo-controlled crossover trial.
-
Patient Population: 29 patients diagnosed with type IV hyperlipoproteinemia.
-
Intervention: Patients received clofibrate, this compound, and a placebo in a crossover design.
-
Monitoring: Plasma drug levels were monitored to ensure compliance. Biochemical parameters including serum triglycerides, cholesterol, VLDL, LDL, uric acid, bilirubin, and creatine phosphokinase were measured.[2]
Two-Year Crossover Trial in Type IV Hyperlipoproteinemia
-
Study Design: A two-year, double-blind crossover trial.
-
Patient Population: 12 patients with Type IV hyperlipoproteinemia.
-
Intervention: Patients were treated with both clofibrate and this compound in a crossover manner.
-
Monitoring: Serum drug levels were monitored. Plasma triglycerides, cholesterol, and LDL cholesterol were assessed. The study also investigated the influence of ABO blood group antigen secretor status on the hypocholesterolemic response.[1]
Signaling Pathways and Mechanisms of Action
The differential effects of clofibrate and this compound can be attributed to their distinct molecular mechanisms of action. Clofibrate is an agonist of Peroxisome Proliferator-Activated Receptor alpha (PPAR-α), while this compound is a selective modulator of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ).
Caption: Signaling pathways of Clofibrate and this compound.
Experimental Workflow
The typical workflow for the crossover trials involved several distinct phases to ensure the accurate assessment of each drug's effects.
Caption: Generalized experimental workflow for a crossover trial.
References
A Comparative Analysis of the Hypouricemic Effects of Halofenate and Clofibrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hypouricemic effects of two lipid-lowering agents, halofenate and clofibrate (B1669205). While both drugs were primarily developed for the management of hyperlipidemia, their differential impacts on serum uric acid levels have been a subject of clinical investigation. This document synthesizes findings from key comparative studies, delving into their quantitative effects, underlying mechanisms of action, and the experimental designs used to evaluate them.
Quantitative Comparison of Hypouricemic Efficacy
Clinical studies have consistently demonstrated that this compound exerts a more potent hypouricemic effect than clofibrate. The data presented below is collated from comparative clinical trials involving patients with hyperlipoproteinemia.
| Drug | Dosage | Change in Serum Uric Acid Level | Study Population | Study Design |
| This compound | 1 g/day | Lowered to 77% of placebo period level[1] | Patients with Type 2, 3, 4, and 5 hyperlipoproteinemia[1] | Double-blind, 1-year study[1] |
| Clofibrate | 2 g/day | Lowered to 88% of placebo period level[1] | Patients with Type 2, 3, 4, and 5 hyperlipoproteinemia[1] | Double-blind, 1-year study[1] |
| This compound | Not specified | Greater hypouricemic effect than clofibrate[2] | 12 patients with Type IV hyperlipoproteinemia[2] | Double-blind, crossover trial over two years[2] |
| Clofibrate | Not specified | Weaker hypouricemic effect than this compound[2] | 12 patients with Type IV hyperlipoproteinemia[2] | Double-blind, crossover trial over two years[2] |
| This compound | Not specified | Distinctly greater reduction in serum urate values[3] | Maturity-onset diabetics with hyperlipidemia[3] | Double-blind, randomized study over 48 weeks[3] |
| Clofibrate | Not specified | Significant but lesser reduction in serum urate values[3] | Maturity-onset diabetics with hyperlipidemia[3] | Double-blind, randomized study over 48 weeks[3] |
Mechanisms of Action
The differential effects of this compound and clofibrate on serum uric acid can be attributed to their distinct mechanisms of action, particularly concerning renal urate transport.
This compound , and its successor arthis compound (B1666086), primarily exert their hypouricemic effects through the inhibition of key renal urate transporters. Arthis compound has been shown to be an inhibitor of uric acid transporter 1 (URAT1), organic anion transporter 4 (OAT4), and organic anion transporter 10 (OAT10). These transporters are responsible for the reabsorption of uric acid from the renal tubules back into the bloodstream. By inhibiting these transporters, this compound promotes the urinary excretion of uric acid, thereby lowering serum levels. Additionally, arthis compound has been found to activate peroxisome proliferator-activated receptor gamma (PPARγ), which may contribute to its anti-inflammatory properties, a beneficial effect in the context of gout, a condition often associated with hyperuricemia.
Clofibrate , on the other hand, is a well-known activator of peroxisome proliferator-activated receptor alpha (PPAR-alpha). Its primary therapeutic effect is the modulation of lipid metabolism. While some studies have reported a mild hypouricemic effect, it is generally considered to be variable and less pronounced than that of this compound. The precise mechanism by which clofibrate influences uric acid levels is not as clearly defined as that of this compound. It is thought that its interaction with renal urate transporters is less significant.
Experimental Protocols
The comparative clinical trials cited in this guide employed rigorous methodologies to ensure the validity of their findings. Below is a summary of the typical experimental protocols utilized.
Study Design
The majority of studies were designed as double-blind, randomized, controlled trials . Several also incorporated a crossover design , where patients would receive both treatments (this compound and clofibrate) at different time points, separated by a washout period. This design allows each patient to serve as their own control, reducing inter-individual variability. The duration of these studies ranged from 48 weeks to two years.[1][2][3]
Patient Population
The studies primarily enrolled adult patients with diagnosed hyperlipoproteinemia (Types II, III, IV, and V) or maturity-onset diabetes with hyperlipidemia .[1][2][3] Key inclusion criteria often included elevated baseline serum triglyceride and cholesterol levels, as well as hyperuricemia. Patients with severe renal or hepatic disease were typically excluded.
Intervention
-
This compound: Administered orally at a daily dose of 1 gram.[1]
-
Clofibrate: Administered orally at a daily dose of 2 grams.[1]
-
Placebo: A placebo was used in the control arms of the studies to maintain blinding.
Measurement of Serum Uric Acid
Serum uric acid levels were measured at baseline and at regular intervals throughout the study period. While the specific analytical methods were not always detailed in the abstracts, standard laboratory procedures for uric acid determination would have been employed. These commonly include:
-
Enzymatic methods: Utilizing the uricase enzyme for the specific oxidation of uric acid. This method is highly specific and widely used in automated clinical analyzers.
-
High-Performance Liquid Chromatography (HPLC): A chromatographic technique that separates uric acid from other components in the serum before quantification.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method often considered the gold standard for quantitative analysis.
Statistical Analysis
The statistical analysis in these trials typically involved comparing the mean or percentage change in serum uric acid levels from baseline between the treatment groups. Standard statistical tests such as t-tests or analysis of variance (ANOVA) would have been used to determine the statistical significance of the observed differences. In crossover trials, paired statistical tests would be appropriate.
Conclusion
The available evidence from comparative clinical trials indicates that this compound possesses a significantly greater hypouricemic effect than clofibrate. This difference is primarily attributed to this compound's direct inhibitory action on key renal urate transporters, leading to increased uric acid excretion. In contrast, clofibrate's effect on serum uric acid is modest and less consistent. For researchers and drug development professionals, this comparison highlights the importance of considering off-target effects of drugs and provides insights into the molecular mechanisms that can be targeted for the development of more effective hypouricemic agents.
References
- 1. Comparison of the effects of this compound (MK-185) and clofibrate on plasma lipid and uric acid concentration in hyperlipoproteinemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A two-year crossover therapeutic trial with this compound and clofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of clofibrate with this compound in diabetics with hyperlipidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Halofenate vs. Placebo in Hyperlipidemia: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of halofenate versus placebo in the management of hyperlipidemia, supported by available clinical data and an overview of its mechanism of action.
Efficacy in Hyperlipidemia: A Review of Clinical Evidence
This compound, a hypolipidemic agent, has been evaluated in clinical trials for its effectiveness in managing elevated serum lipids. While extensive recent data is limited, historical studies provide insight into its performance compared to a placebo.
Quantitative Data Summary
A key double-blind, controlled therapeutic trial conducted over one year provides the most direct comparison available. The study involved patients with type IV hyperlipoproteinemia.
| Parameter | This compound Group | Placebo Group | Reference |
| Triglycerides | Significant reduction | No significant change | [1] |
| Cholesterol | No significant reduction | No significant change | [1] |
| Very-Low-Density Lipoprotein (VLDL) | No significant change | No significant change | [1] |
| Low-Density Lipoprotein (LDL) | No significant change | No significant change | [1] |
Note: The referenced study abstract did not provide specific percentage changes for the lipid parameters but highlighted that the hypotriglyceridemic effect of this compound was significant only when data from noncompliant patients were discarded.
Another double-blind study focusing on hypertriglyceridemia also demonstrated a lipid-lowering effect of this compound. However, a direct quantitative comparison with a placebo group from this specific study is not detailed in the available literature.
Experimental Protocols
The primary evidence is derived from a double-blind, controlled therapeutic trial with a duration of one year.
Study Design: A double-blind, placebo-controlled, parallel-group clinical trial.
Participant Population: 29 patients diagnosed with type IV hyperlipoproteinemia.
Intervention:
-
Treatment Group: Oral administration of this compound. The specific dosage is not detailed in the abstract.
-
Control Group: Oral administration of a matching placebo.
Duration: One year.
Primary Outcome Measures: Changes in serum lipid profiles, including triglycerides, cholesterol, VLDL, and LDL.
Monitoring: Plasma drug levels were monitored to ensure compliance.
Mechanism of Action: PPAR-γ Signaling Pathway
This compound's therapeutic effects are primarily attributed to its role as a selective peroxisome proliferator-activated receptor-gamma (PPAR-γ) modulator.[2][3] Its active form, halofenic acid, binds to and selectively modulates PPAR-γ. This interaction leads to a cascade of downstream effects that influence lipid and glucose metabolism.
References
Head-to-Head Comparison: Halofenate and Fenofibrate in Metabolic Regulation
A comprehensive analysis of Halofenate and fenofibrate (B1672516) reveals two distinct pharmacological agents with overlapping yet separate therapeutic targets in metabolic regulation. While both compounds exhibit lipid-lowering properties, their primary mechanisms of action, and consequently their broader clinical effects, diverge significantly. Fenofibrate is a well-established peroxisome proliferator-activated receptor alpha (PPARα) agonist, primarily utilized for its robust effects on dyslipidemia. In contrast, this compound, a historical hypolipidemic and uricosuric agent, has been identified as a selective peroxisome proliferator-activated receptor gamma (SPPARγ) modulator, conferring it with potent antidiabetic properties. This guide provides a detailed comparison of their performance, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two PPARs
The fundamental difference between this compound and fenofibrate lies in their interaction with the PPAR family of nuclear receptors.
Fenofibrate, a prodrug converted to its active metabolite fenofibric acid, primarily activates PPARα.[1][2][3] This activation leads to the increased transcription of genes involved in fatty acid oxidation, resulting in enhanced breakdown of fatty acids in the liver.[4] Consequently, there is a reduction in triglyceride synthesis and very-low-density lipoprotein (VLDL) secretion.[1][4] PPARα activation also increases the expression of lipoprotein lipase, which further enhances the clearance of triglyceride-rich lipoproteins, and stimulates the production of apolipoproteins A-I and A-II, leading to increased high-density lipoprotein (HDL) cholesterol levels.[5]
This compound's active form, halofenic acid (HA), on the other hand, acts as a selective PPARγ modulator (SPPARγM).[6][7][8] Unlike full PPARγ agonists, this compound exhibits partial agonist/antagonist activity. It effectively displaces corepressors from the PPARγ receptor but is inefficient at recruiting coactivators.[6][7][8] This selective modulation of PPARγ is believed to be the basis for its insulin-sensitizing and glucose-lowering effects, observed in diabetic patients, without the significant weight gain associated with full PPARγ agonists.[6] While it does possess lipid-lowering effects, its mechanism in this regard is thought to involve inhibition of hepatic triglyceride synthesis, which is distinct from the PPARα-mediated effects of fenofibrate.[9]
References
- 1. Fenofibrate - Wikipedia [en.wikipedia.org]
- 2. Fenofibrate [bionity.com]
- 3. Fenofibrate | C20H21ClO4 | CID 3339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Fenofibrate? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound is a selective peroxisome proliferator-activated receptor gamma modulator with antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studies on the mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Halofenate's Antidiabetic Activity: A Comparative Cross-Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antidiabetic properties of Halofenate with other alternatives, supported by experimental data. This compound, a drug initially investigated for its lipid-lowering effects, has been identified as a selective peroxisome proliferator-activated receptor γ (PPARγ) modulator (SPPARγM), offering a distinct mechanism of action compared to full PPARγ agonists like rosiglitazone (B1679542).[1][2] This analysis delves into its efficacy, mechanism, and comparative performance in preclinical models.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies comparing this compound and its active form, Halofenic Acid (HA), with the full PPARγ agonist rosiglitazone.
Table 1: Acute Antidiabetic Effects of this compound in Diabetic ob/ob Mice
| Treatment Group | Dose (mg/kg) | Change in Fasting Plasma Glucose (%) | Change in Fasting Plasma Insulin (B600854) (%) |
| Vehicle | - | Baseline | Baseline |
| This compound | 50 | Not significant | Not significant |
| This compound | 100 | Not significant | Not significant |
| This compound | 150 | ↓ Significant Reduction | Not significant |
| This compound | 200 | ↓ Significant Reduction | ↓ Significant Reduction* |
Data derived from studies in male ob/ob mice treated once daily for 3 days.[1] Measurements were taken 3 hours after the third dose. Significant reductions were observed at the two highest doses compared to the vehicle-treated group.
Table 2: Comparative Effects of this compound and Rosiglitazone on Insulin Sensitivity and Body Weight in Obese Zucker (fa/fa) Rats
| Treatment Group | Dose | Change in Glucose AUC during OGTT (%) | Change in Insulin AUC during OGTT (%) | Change in Body Weight (%) |
| Vehicle | - | Baseline | Baseline | Baseline |
| This compound | 200 mg/kg/day | ↓ Significant Reduction | ↓ Significant Reduction | No significant increase |
| Rosiglitazone | 30 mg/kg/day | ↓ Significant Reduction | ↓ Significant Reduction | ↑ Significant Increase* |
Data from a 28-day study in insulin-resistant obese Zucker (fa/fa) rats.[1][2] Oral glucose tolerance tests (OGTT) were performed after 18 daily doses. This compound demonstrated comparable insulin sensitization to rosiglitazone without the associated increase in body weight.
Mechanism of Action: A Selective Approach
This compound's antidiabetic activity stems from its action as a selective PPARγ modulator. Its circulating active form, halofenic acid (HA), binds to PPARγ and acts as a partial agonist.[1][2] This contrasts with thiazolidinediones (TZDs) like rosiglitazone, which are full agonists.
The key distinction in their mechanism lies in the differential interaction with transcriptional cofactors. HA effectively displaces corepressors (like N-CoR and SMRT) from PPARγ but is inefficient at recruiting coactivators (such as p300, CBP, and TRAP 220).[1][2] This selective modulation of gene expression is thought to confer the antidiabetic benefits while mitigating some of the side effects associated with full PPARγ activation, such as weight gain.[1][2]
Caption: Comparative signaling pathways of a full PPARγ agonist and Halofenic Acid.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
PPARγ Transactivation Assay
This assay determines the ability of a compound to activate the PPARγ receptor.
Objective: To quantify the partial agonist activity of Halofenic Acid (HA) on human PPARγ compared to a full agonist.
Methodology:
-
Cell Line: Human Embryonic Kidney (HEK-293T) cells are commonly used.[1]
-
Transfection: Cells are co-transfected with plasmids encoding the GAL4 DNA-binding domain fused to the ligand-binding domain of human PPARγ and a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence.
-
Treatment: Transfected cells are treated with varying concentrations of Halofenic Acid, rosiglitazone (as a positive control), or a vehicle (e.g., DMSO).
-
Incubation: Cells are incubated for a standard period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.
-
Luciferase Assay: Cell lysates are collected, and luciferase activity is measured using a luminometer.
-
Data Analysis: Luciferase activity is normalized to a control (e.g., β-galactosidase activity from a co-transfected control plasmid) to account for transfection efficiency. The activity of HA is expressed as a percentage of the maximal activation achieved by rosiglitazone.
Caption: Workflow for the PPARγ transactivation assay.
Oral Glucose Tolerance Test (OGTT) in Zucker (fa/fa) Rats
This in vivo experiment assesses a compound's effect on glucose disposal and insulin sensitivity.
Objective: To evaluate the impact of chronic this compound administration on insulin resistance in a genetically obese and insulin-resistant rat model.
Methodology:
-
Animal Model: Male obese Zucker (fa/fa) rats, a model of insulin resistance, are used.
-
Acclimation and Dosing: Animals are acclimated and then treated daily with oral doses of this compound (e.g., 200 mg/kg), rosiglitazone (e.g., 30 mg/kg), or vehicle for a specified period (e.g., 28 days).
-
Fasting: Prior to the OGTT (e.g., on day 18), rats are fasted overnight (approximately 16-18 hours) with free access to water.
-
Baseline Blood Sample: A baseline blood sample (t=0) is collected from the tail vein to measure fasting glucose and insulin levels.
-
Glucose Challenge: A concentrated glucose solution (e.g., 2 g/kg body weight) is administered orally via gavage.
-
Serial Blood Sampling: Blood samples are collected at multiple time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Analysis: Plasma glucose and insulin concentrations are determined for each time point.
-
Data Calculation: The Area Under the Curve (AUC) for both glucose and insulin is calculated to provide a quantitative measure of glucose tolerance and the corresponding insulin response.
Caption: Experimental workflow for the Oral Glucose Tolerance Test (OGTT).
Conclusion
The cross-validation of this compound's antidiabetic activity reveals its potential as an insulin-sensitizing agent with a distinct pharmacological profile from full PPARγ agonists. Preclinical data strongly suggest that this compound achieves significant glucose and insulin-lowering effects, comparable to rosiglitazone, but without inducing weight gain in animal models.[1][2] Its mechanism as a selective PPARγ modulator, which involves differential cofactor recruitment, provides a molecular basis for this favorable profile. These findings underscore the therapeutic potential of SPPARγMs in the management of type 2 diabetes and warrant further investigation to translate these preclinical advantages into clinical benefits.
References
A Comparative Analysis of Halofenate's Binding to PPAR Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding and functional activity of Halofenate, through its active metabolite halofenic acid (HA), across the three isoforms of the Peroxisome Proliferator-Activated Receptor (PPAR): PPARα, PPARγ, and PPARβ/δ. The information presented is supported by experimental data to aid in research and drug development decisions.
Executive Summary
Halofenic acid (HA), the active form of the prodrug this compound, demonstrates selective and modest binding to Peroxisome Proliferator-Activated Receptor γ (PPARγ), acting as a Selective PPARγ Modulator (SPPARγM).[1][2] Experimental data consistently show that HA does not exhibit significant binding or activation of PPARα or PPARβ/δ isoforms.[1] Its interaction with PPARγ is characterized by partial agonism, where it elicits a submaximal response compared to full agonists like rosiglitazone, and can also antagonize the effects of these full agonists.[1][2][3] This selective modulation is attributed to its differential effects on the recruitment of transcriptional co-regulators.[2][3]
Data Presentation: Quantitative Analysis of this compound (Halofenic Acid) Interaction with PPAR Isoforms
The following tables summarize the key quantitative parameters of halofenic acid's interaction with the different PPAR isoforms based on in vitro assays.
Table 1: Binding Affinity of Halofenic Acid to PPAR Isoforms
| Isoform | Ligand | Assay Type | Parameter | Value (µM) |
| PPARγ | Halofenic Acid | Competitive Binding Assay | IC₅₀ | ~32[1][4] |
| PPARα | Halofenic Acid | Not reported | - | No significant binding observed[1] |
| PPARβ/δ | Halofenic Acid | Not reported | - | No significant binding observed[1] |
IC₅₀ (Half maximal inhibitory concentration) represents the concentration of the ligand required to displace 50% of a fluorescent PPARγ ligand from the recombinant human PPARγ ligand-binding domain.[1][4]
Table 2: Functional Activity of Halofenic Acid on PPAR Isoforms
| Isoform | Ligand | Assay Type | Parameter | Value (µM) | Maximal Activation (% of Rosiglitazone) |
| PPARγ | Halofenic Acid | Reporter Gene Assay | EC₅₀ | ~10-20[1] | ~10-15%[1][5] |
| PPARα | Halofenic Acid | Reporter Gene Assay | - | No activation observed[1] | 0% |
| PPARβ/δ | Halofenic Acid | Reporter Gene Assay | - | No activation observed[1] | 0% |
EC₅₀ (Half maximal effective concentration) is the concentration of a drug that gives half of the maximal response. In this context, it refers to the activation of a reporter gene under the control of a PPAR-responsive promoter.[1]
Experimental Protocols
The data presented in this guide are primarily derived from two key types of in vitro experiments: competitive binding assays and reporter gene assays.
Competitive Radioligand Binding Assay
This assay is designed to determine the affinity of a test compound (e.g., halofenic acid) for a receptor (e.g., PPARγ) by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.
Methodology:
-
Preparation of Receptor: The ligand-binding domain (LBD) of the human PPAR isoform is expressed and purified from a suitable expression system (e.g., E. coli).[6]
-
Incubation: A constant concentration of the radiolabeled ligand (e.g., [³H]-Rosiglitazone for PPARγ) is incubated with the purified PPAR LBD in the presence of varying concentrations of the unlabeled test compound (halofenic acid).[6]
-
Separation of Bound and Free Ligand: The reaction mixture is then passed through a filter that traps the receptor-ligand complexes, while the unbound radioligand is washed away.[7]
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter. This reflects the amount of radiolabeled ligand bound to the receptor.[7]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.[7]
Cell-Based Reporter Gene Assay
This assay measures the functional consequence of ligand binding to a PPAR isoform, specifically the activation of gene transcription.
Methodology:
-
Plasmid Constructs: Two key plasmids are used:
-
An expression plasmid containing the DNA sequence for a fusion protein of the GAL4 DNA-binding domain and the ligand-binding domain of a human PPAR isoform (e.g., GAL4-hPPARγ LBD).[1][4]
-
A reporter plasmid containing a luciferase gene under the control of a promoter with GAL4 upstream activation sequences (UAS).[8]
-
-
Cell Transfection: Mammalian cells (e.g., HEK-293T) are co-transfected with both the expression and reporter plasmids.[1][4][8] A third plasmid expressing a control reporter (e.g., Renilla luciferase) can be included to normalize for transfection efficiency.[8]
-
Ligand Treatment: The transfected cells are then treated with varying concentrations of the test compound (halofenic acid) or a known agonist (e.g., rosiglitazone) for a specified period (e.g., 24 hours).[9]
-
Luciferase Assay: The cells are lysed, and the activity of the luciferase enzyme is measured using a luminometer after the addition of a luciferin (B1168401) substrate.[9]
-
Data Analysis: The luciferase activity is normalized to the control reporter activity. The concentration of the test compound that produces 50% of the maximal response (EC₅₀) is calculated from the dose-response curve.[1]
Visualizations
PPAR Signaling Pathway
Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors that regulate gene expression.[10][11] Upon binding to a ligand, PPARs form a heterodimer with the Retinoid X Receptor (RXR).[12][13] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, leading to the recruitment of co-activators and subsequent modulation of gene transcription.[14]
Caption: General PPAR signaling pathway.
Experimental Workflow: Reporter Gene Assay
The following diagram illustrates the key steps involved in a typical cell-based reporter gene assay used to assess the functional activity of compounds on PPAR isoforms.
Caption: Workflow for a PPAR reporter gene assay.
This compound's Mechanism of Partial Agonism on PPARγ
Halofenic acid's classification as a partial agonist stems from its distinct interaction with transcriptional co-regulators when bound to PPARγ. Unlike full agonists, which efficiently displace co-repressors and recruit co-activators, HA effectively displaces co-repressors but is inefficient at recruiting co-activators.[1][2][3][5]
Caption: this compound's differential co-regulator recruitment.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. This compound is a selective peroxisome proliferator-activated receptor gamma modulator with antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Selective Modulators of PPAR-γ Activity: Molecular Aspects Related to Obesity and Side-Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. cusabio.com [cusabio.com]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. researchgate.net [researchgate.net]
- 14. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Historical Halofenate Clinical Trial Findings: A Comparative Guide for Researchers
For researchers and drug development professionals delving into metabolic regulators, understanding the trajectory of past therapeutic agents is crucial. Halofenate, a drug investigated in the 1970s for its lipid-lowering and uricosuric properties, offers a compelling case study. This guide provides a comparative analysis of historical this compound clinical trial findings with a more contemporary therapeutic agent, Rosiglitazone (B1679542), which shares a similar mechanism of action. By presenting available quantitative data, outlining experimental protocols, and visualizing key pathways, this guide aims to facilitate a deeper understanding of these compounds for future research and development.
Quantitative Data Summary
The following tables summarize the key quantitative findings from historical this compound clinical trials and compare them with data from clinical trials of Rosiglitazone, a well-characterized PPAR-γ agonist.
Table 1: Effects of this compound on Plasma Lipids and Uric Acid
| Parameter | Study (Year) | Patient Population | Dosage | Treatment Duration | Mean Change from Baseline |
| Triglycerides | Aronow et al. (1973) | Hyperlipidemic | Not specified | 6 weeks | Data not specified |
| Lisch et al. (1975) | Type IV Hyperlipoproteinemia | 1 g/day | 24 weeks | -53% (in responders) | |
| Rees et al. (1976) | Type II Hyperlipoproteinemia | Not specified | 48-96 weeks | -27% to -34% (in responders) | |
| Uric Acid | Aronow et al. (1973) | Hyperuricemic | Not specified | 6 weeks | Data not specified |
| Lisch et al. (1975) | Hyperlipoproteinemic | 1 g/day | Not specified | -23% | |
| Cholesterol | Rees et al. (1976) | Type II Hyperlipoproteinemia | Not specified | 48-96 weeks | -12% (in responders) |
Table 2: Effects of Rosiglitazone on Glycemic Control and Plasma Lipids (Data from the RECORD Trial and other studies)
| Parameter | Study | Patient Population | Dosage | Treatment Duration | Mean Change from Baseline |
| HbA1c | RECORD | Type 2 Diabetes | 4-8 mg/day | 5.5 years (mean) | Target HbA1c ≤7.0% |
| Triglycerides | Goldberg et al. (2005) | Type 2 Diabetes & Dyslipidemia | 4 mg/day, then 8 mg/day | 24 weeks | +13.1 mg/dL |
| HDL Cholesterol | Goldberg et al. (2005) | Type 2 Diabetes & Dyslipidemia | 4 mg/day, then 8 mg/day | 24 weeks | +2.4 mg/dL |
| LDL Cholesterol | Goldberg et al. (2005) | Type 2 Diabetes & Dyslipidemia | 4 mg/day, then 8 mg/day | 24 weeks | +21.3 mg/dL |
Experimental Protocols
Historical this compound Clinical Trial Protocol (Composite based on available data)
-
Study Design: The historical this compound trials were typically double-blind, placebo-controlled, or compared with an active drug like clofibrate.[1] The duration of these studies varied, ranging from several weeks to over a year.[1]
-
Patient Population: Participants were generally adults with various types of hyperlipoproteinemia (Type II or Type IV) and/or hyperuricemia.[1] Specific inclusion and exclusion criteria from the original protocols are not detailed in the available literature.
-
Intervention: Patients received this compound at doses typically around 1 g/day , though this could have varied between studies.[2] The control groups received either a placebo or an active comparator such as clofibrate.
-
Outcome Measures: The primary endpoints were changes in plasma lipid levels (triglycerides and cholesterol) and serum uric acid concentrations.
-
Data Collection and Analysis: Blood samples were collected at baseline and at various intervals throughout the study to measure lipid and uric acid levels. Statistical analyses were performed to compare the effects of this compound to the control group. The specific statistical methods used in these early trials are not consistently reported in the available summaries.
Rosiglitazone (RECORD Trial) Experimental Protocol
The "Rosiglitazone Evaluated for Cardiac Outcomes and Regulation of Glycaemia in Diabetes" (RECORD) trial provides a more modern and detailed example of a clinical trial protocol.
-
Study Design: RECORD was a multicenter, randomized, open-label, non-inferiority trial with a mean follow-up of 5.5 years.[3][4]
-
Patient Population: The study enrolled 4,447 patients with type 2 diabetes who were inadequately controlled on metformin (B114582) or a sulfonylurea.[3]
-
Intervention: Patients were randomized to either add-on Rosiglitazone to their existing therapy or a combination of metformin and a sulfonylurea. The dose of Rosiglitazone was titrated from 4 mg to 8 mg daily to achieve a target HbA1c of ≤7.0%.[5]
-
Outcome Measures: The primary outcome was the time to the first cardiovascular hospitalization or cardiovascular death. Secondary outcomes included changes in glycemic control (HbA1c) and lipid profiles.
-
Data Collection and Analysis: A wide range of data was collected at regular intervals, including cardiovascular events, HbA1c, and lipid panels. The primary analysis was a non-inferiority comparison of the two treatment arms.
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and study designs can provide valuable insights for researchers. The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathway for this compound and Rosiglitazone, as well as a generalized workflow for the clinical trials discussed.
Caption: PPAR-γ signaling pathway activated by this compound/Rosiglitazone.
Caption: Generalized workflow of a double-blind, controlled clinical trial.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Double-blind, placebo-controlled clinical trials | Research Starters | EBSCO Research [ebsco.com]
- 3. Rosiglitazone Evaluated for Cardiac Outcomes and Regulation of Glycaemia in Diabetes (RECORD): study design and protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heart failure events with rosiglitazone in type 2 diabetes: data from the RECORD clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rxfiles.ca [rxfiles.ca]
Comparative Guide to NLRP3 Inflammasome Inhibition: Validating the Role of Halofenate
For Researchers, Scientists, and Drug Development Professionals
The NOD-like receptor family, pyrin domain-containing 3 (NLRP3) inflammasome is a critical multiprotein complex of the innate immune system. Its dysregulation is implicated in a host of inflammatory diseases, making it a key therapeutic target. This guide provides a comparative analysis of Halofenate and other prominent inhibitors, offering insights into their mechanisms and efficacy in modulating the NLRP3 signaling pathway.
The NLRP3 Inflammasome Signaling Pathway
NLRP3 inflammasome activation is a two-step process essential for mounting an inflammatory response.[1][2]
-
Priming (Signal 1): Initiated by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs). This leads to the activation of transcription factors like NF-κB, resulting in the increased synthesis of NLRP3 and the inactive precursor cytokine, pro-interleukin-1β (pro-IL-1β).[1][3]
-
Activation (Signal 2): A diverse array of stimuli, including extracellular ATP, crystalline substances, or potassium (K+) efflux, triggers the assembly of the inflammasome complex.[4] NLRP3 oligomerizes and recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) and pro-caspase-1. This proximity induces the autocatalysis and activation of caspase-1.[5][6]
Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, potent pro-inflammatory forms, which are subsequently secreted.[6][7] Caspase-1 also cleaves Gasdermin D, leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.[2]
Caption: Canonical NLRP3 Inflammasome Activation Pathway.
Comparative Analysis of NLRP3 Inhibitors
While numerous compounds have been identified as NLRP3 inhibitors, they operate through diverse mechanisms. This section compares this compound's potential indirect role with well-characterized direct and indirect inhibitors.
This compound: An Indirect Modulator via PPARγ
This compound is established as a selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulator.[8][9] Direct evidence for this compound binding to NLRP3 is lacking. However, compelling research demonstrates that PPARγ activation serves as a crucial anti-inflammatory checkpoint by directly interfering with NLRP3 inflammasome activation.[10][11][12]
The proposed mechanism involves a direct protein-protein interaction where the DNA-binding domain of PPARγ engages with the NACHT and LRR domains of NLRP3.[10][13] This interaction physically hinders the assembly of the inflammasome complex, reducing NLRP3-ASC interaction and subsequent ASC oligomerization, thereby attenuating caspase-1 activation and IL-1β maturation.[10][11][12] Therefore, this compound, by activating PPARγ, is validated as a potential indirect inhibitor of the NLRP3 inflammasome.
Alternative NLRP3 Inhibitors
For comparison, several other compounds inhibit the NLRP3 inflammasome through more direct or different indirect mechanisms:
-
MCC950 (CRID3): A potent and highly specific diarylsulfonylurea-containing compound that directly binds to the NACHT domain of NLRP3.[14][15] This interaction is thought to lock NLRP3 in an inactive conformation, preventing its ATPase activity and subsequent oligomerization.[16]
-
CY-09: A small molecule that specifically and directly binds to the ATP-binding site within the NACHT domain of NLRP3.[17][18] By inhibiting NLRP3's essential ATPase activity, it blocks inflammasome assembly.[18][19]
-
Oridonin: A natural diterpenoid that acts as a covalent, direct inhibitor of NLRP3.[20][21] It forms a covalent bond with cysteine 279 in the NLRP3 NACHT domain, which blocks the critical interaction between NLRP3 and NEK7, a necessary step for inflammasome activation.[3][22][23]
-
Glyburide (Glibenclamide): A sulfonylurea drug used to treat type 2 diabetes that indirectly inhibits NLRP3.[24][25] While its exact mechanism is debated, it is thought to act upstream of NLRP3 activation, potentially by blocking ATP-sensitive potassium channels and inhibiting K+ efflux, a key activation trigger.[24][26]
Data Presentation: Quantitative Comparison of Inhibitors
| Inhibitor | Target | Mechanism of Action | Potency (IC50) | Specificity |
| This compound | PPARγ (Indirect) | Activates PPARγ, which physically interacts with NLRP3 to prevent inflammasome assembly.[10][11] | N/A for direct NLRP3 inhibition | Broad anti-inflammatory effects via PPARγ |
| MCC950 | NLRP3 (Direct) | Binds NACHT domain, blocks ATPase activity and ASC oligomerization.[14][15] | ~7.5-8.1 nM (Mouse & Human Macrophages)[15][16] | Highly specific for NLRP3 over AIM2, NLRC4, NLRP1.[15] |
| CY-09 | NLRP3 (Direct) | Binds ATP-binding site in NACHT domain, inhibiting ATPase activity.[18] | ~6 µM (Mouse Macrophages)[14][19] | Specific for NLRP3 over NLRC4, NLRP1, NOD2.[18] |
| Oridonin | NLRP3 (Direct) | Covalently binds Cys279 in NACHT domain, blocking NLRP3-NEK7 interaction.[20][23] | ~0.75 µM[19] | Specific for NLRP3 over AIM2, NLRC4.[22] |
| Glyburide | Upstream Signaling (Indirect) | Believed to inhibit K+ efflux, preventing a key trigger for NLRP3 activation.[24][26] | ~10-50 µM (for IL-1β secretion) | Specific for NLRP3 over NLRC4, NLRP1.[24] |
Experimental Protocols & Workflow
Validating the inhibitory potential of compounds like this compound requires robust and standardized cellular assays. A common and pivotal method is the measurement of IL-1β secretion from stimulated macrophages.
Protocol: In Vitro NLRP3 Inflammasome Inhibition Assay
Objective: To quantify the inhibitory effect of a test compound on NLRP3-dependent IL-1β secretion in macrophages.
Materials:
-
Primary bone marrow-derived macrophages (BMDMs) or THP-1 human monocytic cells.
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS.
-
Lipopolysaccharide (LPS).
-
NLRP3 activator (e.g., Nigericin or ATP).
-
Test compound (e.g., this compound) and vehicle control (e.g., DMSO).
-
Human or mouse IL-1β ELISA kit.
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit.
Methodology:
-
Cell Seeding: Seed BMDMs or differentiated THP-1 macrophages in a 96-well plate and allow them to adhere overnight.
-
Priming (Signal 1): Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.
-
Inhibitor Treatment: Remove the LPS-containing medium. Add fresh medium containing various concentrations of the test compound (e.g., this compound) or vehicle control. Incubate for 1 hour.
-
Activation (Signal 2): Add an NLRP3 activator, such as Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM), to the wells. Incubate for an additional 1-2 hours.
-
Supernatant Collection: Centrifuge the plate to pellet any detached cells. Carefully collect the cell culture supernatant for analysis.
-
Quantification:
-
Measure the concentration of mature IL-1β in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Measure LDH release in the supernatants using a cytotoxicity assay kit to assess membrane integrity and control for cytotoxic effects of the compound.
-
-
Data Analysis: Normalize IL-1β secretion to the vehicle-treated control. Plot the dose-response curve and calculate the IC50 value, which is the concentration of the inhibitor required to reduce IL-1β secretion by 50%.
Caption: Workflow for an In Vitro NLRP3 Inhibition Assay.
References
- 1. Recent advances in the mechanisms of NLRP3 inflammasome activation and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The NLRP3 inflammasome: Mechanism of action, role in disease and therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [ouci.dntb.gov.ua]
- 7. Understanding the mechanism of IL-1β secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound is a selective peroxisome proliferator-activated receptor gamma modulator with antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibitory effect of PPARγ on NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitory effect of PPARγ on NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 13. researchgate.net [researchgate.net]
- 14. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Oridonin is a covalent NLRP3 inhibitor with strong anti-inflammasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Oridonin supplementation attenuates atherosclerosis via NLRP-3 inflammasome pathway suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. frontiersin.org [frontiersin.org]
- 25. mdpi.com [mdpi.com]
- 26. mdpi.com [mdpi.com]
Halofenate's Therapeutic Index: A Comparative Analysis with Other Antidiabetic Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic index of halofenate, a selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulator, with other major classes of antidiabetic drugs. The therapeutic index (TI), a critical measure of a drug's safety margin, is presented alongside the experimental data and methodologies used for its determination. This document aims to offer an objective comparison to inform preclinical and clinical research in the field of diabetes drug development.
Executive Summary
This compound, a drug initially developed for lipid-lowering and uricosuric effects, has demonstrated significant antidiabetic properties. Its mechanism of action as a selective PPARγ modulator suggests a potentially different safety and efficacy profile compared to full PPARγ agonists like thiazolidinediones and other classes of antidiabetic agents. This guide synthesizes available preclinical data to provide a comparative overview of the therapeutic indices of this compound and other commonly prescribed antidiabetic medications. Due to the limited publicly available data, particularly regarding the median lethal dose (LD50) of this compound, a definitive therapeutic index cannot be calculated. However, by comparing its effective dose (ED50) with the LD50 and ED50 values of other agents, a preliminary assessment of its relative safety profile can be inferred.
Data Presentation: Therapeutic Index of Antidiabetic Drugs
The following table summarizes the available preclinical data on the median effective dose (ED50) for glucose-lowering effects and the median lethal dose (LD50) for various antidiabetic drugs, including this compound. The therapeutic index is calculated as the ratio of LD50 to ED50. It is important to note that these values are derived from animal studies and may not be directly translatable to humans. The route of administration and animal species are specified where data is available.
| Drug Class | Drug | Species | Route | ED50 (mg/kg) | LD50 (mg/kg) | Therapeutic Index (LD50/ED50) |
| PPARγ Modulator | This compound | Mouse | Oral | 132[1] | Not Available | Not Calculable |
| Biguanide | Metformin | - | - | Not Available | Not Available | Not Available |
| Sulfonylurea | Glipizide | Rat/Mouse | Oral | Not Available | >4000[2][3][4] | Not Calculable |
| Glyburide | Rat/Mouse | Oral | Not Available | >20000[5][6] | Not Calculable | |
| Thiazolidinedione | Pioglitazone | Mouse | Oral | Not Available | 2000[7][8] | Not Calculable |
| Rosiglitazone | - | - | Not Available | Not Available | Not Available | |
| DPP-4 Inhibitor | Saxagliptin | Rat | Oral | Not Available | >2000[9] | Not Calculable |
| Linagliptin | Rat | Oral | Not Available | >1000 (MNLD) | Not Calculable | |
| SGLT2 Inhibitor | Empagliflozin (B1684318) | Rat | Oral | 0.6[10] | Not Available | Not Calculable |
| Canagliflozin | - | - | Not Available | Not Available | Not Available | |
| Dapagliflozin | - | - | Not Available | Not Available | Not Available | |
| GLP-1 Receptor Agonist | Liraglutide | - | - | Not Available | Not Available | Not Available |
| Semaglutide | - | - | Not Available | Not Available | Not Available | |
| Exenatide | - | - | Not Available | Not Available | Not Available |
MNLD: Maximum Non-Lethal Dose
Experimental Protocols
The determination of the therapeutic index relies on establishing the dose-response curves for both efficacy and toxicity in preclinical animal models. The following are generalized methodologies for key experiments cited in this guide.
Determination of Median Effective Dose (ED50) for Antidiabetic Activity
The ED50 for the glucose-lowering effect of an antidiabetic drug is typically determined in a relevant animal model of type 2 diabetes, such as the ob/ob mouse or the Zucker diabetic fatty (ZDF) rat.
Experimental Workflow for ED50 Determination
Caption: Workflow for determining the ED50 of an antidiabetic drug.
Determination of Median Lethal Dose (LD50) via Acute Oral Toxicity Studies
The LD50 is determined through acute oral toxicity studies, which are generally conducted in compliance with international guidelines such as those from the Organisation for Economic Co-operation and Development (OECD). The OECD Test Guideline 420 (Fixed Dose Procedure), 423 (Acute Toxic Class Method), or 425 (Up-and-Down Procedure) are commonly employed.[11][12]
General Protocol for Acute Oral Toxicity (Adapted from OECD Guidelines)
Caption: General protocol for an acute oral toxicity study to determine LD50.
Signaling Pathways
The therapeutic and toxic effects of antidiabetic drugs are mediated through their interaction with specific cellular signaling pathways. The following diagrams illustrate the key pathways for this compound and other major antidiabetic drug classes.
This compound and Thiazolidinediones: PPARγ Signaling Pathway
This compound acts as a selective PPARγ modulator, while thiazolidinediones (e.g., pioglitazone, rosiglitazone) are full agonists of PPARγ. Both influence gene transcription to improve insulin (B600854) sensitivity.
Caption: PPARγ signaling pathway for this compound and thiazolidinediones.
Metformin: AMPK Signaling Pathway
Metformin's primary mechanism of action involves the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.
Caption: Metformin's activation of the AMPK signaling pathway.
Sulfonylureas: K-ATP Channel Signaling Pathway
Sulfonylureas stimulate insulin secretion from pancreatic β-cells by blocking ATP-sensitive potassium (K-ATP) channels.
Caption: Sulfonylurea mechanism of action via the K-ATP channel.
DPP-4 Inhibitors and GLP-1 Receptor Agonists: Incretin (B1656795) Pathway
DPP-4 inhibitors prevent the breakdown of endogenous incretin hormones like GLP-1, while GLP-1 receptor agonists directly activate the GLP-1 receptor.
Caption: The incretin pathway and the actions of DPP-4 inhibitors and GLP-1 RAs.
SGLT2 Inhibitors: Renal Glucose Reabsorption
SGLT2 inhibitors lower blood glucose by blocking the reabsorption of glucose in the kidneys, leading to its excretion in the urine.
Caption: Mechanism of action of SGLT2 inhibitors in the kidney.
Conclusion
This comparative guide highlights the current understanding of the therapeutic index of this compound in relation to other antidiabetic drugs. The available data suggests that this compound possesses a distinct mechanism of action as a selective PPARγ modulator. While a definitive therapeutic index for this compound cannot be calculated without LD50 data, its effective dose for glucose lowering in preclinical models provides a benchmark for comparison. Further preclinical toxicology studies are warranted to fully characterize the safety profile of this compound and to establish a more complete comparative assessment of its therapeutic index against other antidiabetic agents. The signaling pathway diagrams provided offer a visual representation of the diverse mechanisms through which these drugs exert their effects, providing a valuable resource for researchers in the field.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Glipizide | C21H27N5O4S | CID 3478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Glyburide [drugfuture.com]
- 6. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Acute Toxicity of Pioglitazone in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sds.edqm.eu [sds.edqm.eu]
- 10. A comprehensive review of the pharmacodynamics of the SGLT2 inhibitor empagliflozin in animals and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Halofenate
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical compounds like halofenate are paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound, synthesized from general best practices for laboratory chemical and pharmaceutical waste management.
Disclaimer: A specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound could not be located. Therefore, the following procedures are based on established principles for the management of research-grade chemicals and pharmaceuticals. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities. All materials contaminated with this compound should be treated as hazardous chemical waste.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure the following safety measures are in place:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a standard laboratory coat, safety goggles, and chemical-resistant gloves.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
-
Spill Management: In the event of a spill, alert personnel, restrict access to the area, and follow your laboratory's established spill cleanup protocol. All materials used for spill cleanup must be disposed of as hazardous waste.
Operational Disposal Plan for this compound
The disposal of this compound and its associated waste must comply with all applicable local, state, and federal regulations.
Step 1: Waste Classification and Segregation
Proper segregation of waste streams is critical to ensure safe handling and disposal.
-
Solid this compound Waste: This includes unused, expired, or surplus pure compounds. It should be collected in a designated, compatible, and clearly labeled container for solid hazardous waste.
-
Contaminated Laboratory Ware: Items such as gloves, wipes, bench paper, and pipette tips that have come into contact with this compound should be collected in a double-bagged, transparent plastic bag placed within a labeled hazardous waste container.
-
Contaminated Sharps: Needles, syringes, or broken glass contaminated with this compound must be placed in a puncture-resistant sharps container that is clearly labeled as "Hazardous Waste."[1]
-
Liquid this compound Waste: Any solutions containing this compound should be collected in a designated, compatible, and clearly labeled container for liquid hazardous waste.[1]
-
Rinsate from Containers: Solvent used to triple-rinse containers that held this compound should be collected and treated as hazardous liquid waste.[1]
Step 2: Container Management
Proper management of waste containers is essential for safety and compliance.
-
Compatibility: Ensure that waste containers are chemically compatible with this compound.
-
Condition: Use containers that are in good condition and free from leaks or damage.
-
Closure: Keep waste containers securely closed except when adding waste.[1]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution.
Step 3: Storage of Waste
Store this compound waste in a designated, secure area away from incompatible materials. Storage areas should be well-ventilated.
Step 4: Disposal Request and Pickup
Once a waste container is full or is no longer needed, follow your institution's established procedures to request a waste pickup from the EHS department or a licensed hazardous waste disposal contractor.[1] Do not dispose of this compound or its containers in the regular trash or down the drain. [1]
Quantitative Data
While specific disposal-related quantitative data for this compound is not available, its fundamental chemical properties are noted below.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₇ClF₃NO₄ | [2][3] |
| Molecular Weight | 415.8 g/mol | [2][3][4] |
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound waste.
Alternative Disposal Considerations for Pharmaceuticals
For unused pharmaceutical products containing this compound outside of a laboratory setting, the following general guidelines from the U.S. Food and Drug Administration (FDA) and the Environmental Protection Agency (EPA) should be considered:
-
Drug Take-Back Programs: The preferred method for disposal of unused medicines is a community-based drug "take-back" program.[5] These programs offer the safest and most environmentally sound way to dispose of unwanted pharmaceuticals.
-
Household Trash Disposal (if take-back is unavailable): If a take-back program is not accessible, most medicines can be disposed of in the household trash by following these steps:
-
Mix the medication (do not crush tablets or capsules) with an unpalatable substance such as dirt, cat litter, or used coffee grounds.
-
Place the mixture in a sealed container, such as a plastic bag or an empty can, to prevent leakage.[5]
-
Throw the sealed container in your household trash.
-
Before disposing of the original prescription bottle, scratch out all personal information on the label to protect your privacy.[5]
-
Note: Do not flush this compound down the toilet or sink unless specifically instructed to do so by the product labeling, which is highly unlikely for this type of compound.[5]
References
Essential Safety and Logistical Guidance for Handling Halofenate
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides crucial safety and logistical information for the handling of Halofenate, a selective peroxisome proliferator-activated receptor-gamma (PPAR-γ) modulator. Adherence to these guidelines is essential to ensure personal safety and minimize environmental impact.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive personal protective equipment regimen is mandatory to prevent exposure. This compound is classified as a substance that reacts violently with water and can cause severe skin burns and eye damage. It is also harmful if swallowed, inhaled, or in contact with skin, and may cause respiratory irritation[1]. Furthermore, there are concerns that it may damage fertility or an unborn child and cause organ damage through prolonged or repeated exposure[2].
Table 1: Required Personal Protective Equipment for Handling this compound
| Body Part | Required PPE | Specifications and Remarks |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use. |
| Body | Protective clothing | A lab coat or chemical-resistant apron should be worn. In case of potential for significant splashing, a chemical-resistant suit is advised. |
| Eyes/Face | Eye and face protection | Safety glasses with side shields are the minimum requirement. For splash hazards, chemical safety goggles and a face shield are necessary. |
| Respiratory | Respiratory protection | Use a NIOSH-approved respirator with an appropriate cartridge if working in a poorly ventilated area or when dusts may be generated. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial to maintain a safe laboratory environment. The following workflow outlines the key steps from preparation to disposal.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
Table 2: Emergency Response Protocol for this compound Exposure
| Type of Exposure | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the exposed individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
In the case of a spill, evacuate the area and prevent entry. Wearing appropriate PPE, cover the spill with an inert absorbent material and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated PPE, in a clearly labeled, sealed, and chemical-resistant container.
-
Liquid Waste: Collect all liquid waste in a clearly labeled, sealed, and chemical-resistant container. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal: Arrange for the disposal of all this compound waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
